molecular formula C6H7I2N B1603366 3-(Iodomethyl)pyridine hydroiodide CAS No. 69966-59-2

3-(Iodomethyl)pyridine hydroiodide

Cat. No.: B1603366
CAS No.: 69966-59-2
M. Wt: 346.94 g/mol
InChI Key: BAQXGQCFFKMGOQ-UHFFFAOYSA-N
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Description

3-(Iodomethyl)pyridine hydriodide is a halogenated heterocyclic building block.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)pyridine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQXGQCFFKMGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CI.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583808
Record name 3-(Iodomethyl)pyridine--hydrogen iodide (1/1)
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Molecular Weight

346.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69966-59-2
Record name 3-(Iodomethyl)pyridine--hydrogen iodide (1/1)
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Record name 3-(Iodomethyl)pyridine hydriodide
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Iodomethyl)pyridine hydroiodide: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 3-(Iodomethyl)pyridine hydroiodide, a critical heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, established synthetic methodologies, characteristic reactivity, and significant applications, particularly within the realm of drug discovery and development. Emphasis is placed on the causality behind its utility, focusing on the unique reactivity of the iodomethyl group which renders it an exceptional electrophile for introducing the 3-pyridylmethyl moiety into complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile reagent.

Compound Identification and Properties

Chemical Identifiers

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research setting. The key identifiers for this compound are consolidated below.

IdentifierValue
CAS Number 69966-59-2[1][2]
IUPAC Name 3-(iodomethyl)pyridine;hydroiodide
Molecular Formula C₆H₇I₂N[1][2]
Molecular Weight 346.94 g/mol [1][2]
SMILES C1=CC(=CN=C1)CI.I[1]
InChI Key BAQXGQCFFKMGOQ-UHFFFAOYSA-N
Physical and Chemical Properties

The physicochemical properties of this compound dictate its handling, storage, and application in synthesis. It is a white crystalline solid whose salt form enhances its solubility in polar solvents.[1]

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 191-195 °C[1][3]
Solubility Highly soluble in water; soluble in polar organic solvents (e.g., alcohols, ethers).[1][1][4]
Stability Reported to be unstable in the presence of air and light.[1][1]
Storage Store sealed in a dry environment at 2-8°C.[1][1]

Synthesis of this compound

Theoretical Basis and Mechanistic Considerations

The synthesis of this compound typically leverages well-established nucleophilic substitution principles. The two primary routes involve either the conversion of a more readily available precursor, such as 3-(chloromethyl)pyridine, via a Finkelstein-type reaction or the direct conversion of 3-pyridinemethanol. The hydroiodide salt form arises from the reaction conditions, which typically involve an excess of hydroiodic acid, protonating the basic nitrogen of the pyridine ring.

Common Synthetic Routes

Two prevalent methods for the preparation of this reagent are outlined below. The choice of method often depends on the availability and cost of the starting materials.

  • Halogen Exchange (Finkelstein Reaction): This is a classic and efficient method for preparing iodoalkanes. 3-(Chloromethyl)pyridine hydrochloride, a common starting material, is treated with an iodide salt (e.g., NaI) in a polar aprotic solvent like acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone while the resulting sodium chloride is not, causing it to precipitate out of the solution. An alternative is the use of hydroiodic acid.[5]

  • From 3-Pyridinemethanol: This route involves the direct conversion of the hydroxyl group of 3-pyridinemethanol into an iodide. This is typically achieved by reaction with hydrogen iodide (HI).[1] The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the iodide ion.

G cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: From Alcohol 3-Chloromethylpyridine HCl 3-Chloromethylpyridine HCl Product_1 3-(Iodomethyl)pyridine hydroiodide 3-Chloromethylpyridine HCl->Product_1  HI or NaI (Finkelstein Reaction) 3-Pyridinemethanol 3-Pyridinemethanol Product_2 3-(Iodomethyl)pyridine hydroiodide 3-Pyridinemethanol->Product_2  Hydrogen Iodide (HI) G reagent        3-(Iodomethyl)pyridine     transition [ Nu---CH₂(Py)---I ]⁻ reagent->transition Sₙ2 Attack nucleophile Nu:⁻ nucleophile->transition Sₙ2 Attack product        Substituted Product     transition->product Leaving Group Departure iodide I⁻ transition->iodide Leaving Group Departure

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Iodomethyl)pyridine hydroiodide, a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the development of novel therapeutic agents and other functional organic molecules. This document will delve into its fundamental characteristics, spectroscopic profile, reactivity, and a detailed, field-proven synthetic protocol.

Core Molecular and Physical Characteristics

This compound is a halogenated heterocyclic salt with the chemical formula C₆H₇I₂N.[1][2][3] It presents as a white to off-white crystalline solid, a physical state indicative of its ionic nature and the strong intermolecular forces within its crystal lattice.[1]

The structure consists of a pyridine ring substituted at the 3-position with an iodomethyl group. The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with an iodide anion.[1][4] This salt formation significantly influences the compound's physical and chemical properties compared to its free base form.

Summary of Physical Properties

For ease of reference, the key physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇I₂N[1][2][3]
Molecular Weight 346.94 g/mol [1][2][3]
Appearance White to off-white crystalline solid[1]
Melting Point 191-195 °C[2]
CAS Number 69966-59-2[2][3]

Spectroscopic and Structural Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and for monitoring reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyridine nitrogen has a significant deshielding effect on the aromatic protons, resulting in downfield chemical shifts in the ¹H NMR spectrum compared to the neutral pyridine analogue.[1]

  • ¹H NMR: The proton ortho to the protonated nitrogen (H-2) is the most deshielded, appearing at approximately 8.8-9.0 ppm.[1] The other aromatic protons of the pyridine ring will also exhibit downfield shifts. The methylene protons of the iodomethyl group are also expected to have a characteristic chemical shift.

  • ¹³C NMR: Similar to the proton signals, the carbon atoms of the pyridine ring will be deshielded due to the positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups and bonding.

  • N-H⁺ Stretching: The formation of the hydroiodide salt results in a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration and is broadened due to hydrogen bonding with the iodide anion.[1]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are typically observed in the 3000-3100 cm⁻¹ range.[1]

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[1]

  • C-I Stretching: A diagnostic band for the carbon-iodine bond can be found in the 500-600 cm⁻¹ region of the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. Under positive ion electrospray ionization (ESI+), the molecular ion peak is observed at m/z 347, corresponding to [M+H]⁺, where M is the neutral molecular weight of the free base.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions.[1]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is its participation in Sₙ2 reactions. The carbon atom of the iodomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a versatile reagent for introducing the 3-pyridylmethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

The general workflow for a typical nucleophilic substitution reaction is depicted below:

G 3-(Iodomethyl)pyridine_hydroiodide 3-(Iodomethyl)pyridine hydroiodide Reaction_Vessel Reaction in Polar Solvent 3-(Iodomethyl)pyridine_hydroiodide->Reaction_Vessel Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction_Vessel Product 3-(Nucleophilomethyl)pyridine Derivative Reaction_Vessel->Product Iodide_Ion Iodide Ion (I⁻) Reaction_Vessel->Iodide_Ion

Caption: Generalized workflow for nucleophilic substitution.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of 3-pyridinemethanol with hydroiodic acid.[5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is protonated to form a good leaving group (water), which is then displaced by the iodide ion.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • 3-Pyridinemethanol

  • Hydroiodic acid (57% in water)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinemethanol in a minimal amount of hydroiodic acid (57% in water).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Synthesis Workflow and Mechanistic Rationale

The synthesis proceeds through a series of well-understood steps, as illustrated in the following diagram:

G cluster_0 Reaction Steps Protonation Protonation of Hydroxyl Group SN2_Attack Nucleophilic Attack by Iodide Protonation->SN2_Attack Forms good leaving group (H₂O) Product_Formation Formation of 3-(Iodomethyl)pyridine hydroiodide SN2_Attack->Product_Formation 3-Pyridinemethanol 3-Pyridinemethanol 3-Pyridinemethanol->Protonation Reacts with Hydroiodic_Acid Hydroiodic Acid (HI) Hydroiodic_Acid->Protonation Provides H⁺ Hydroiodic_Acid->SN2_Attack Provides I⁻ nucleophile

Caption: Key steps in the synthesis of this compound.

Expertise & Experience Insights: The use of hydroiodic acid serves a dual purpose: it acts as a proton source to activate the hydroxyl group for substitution and as a source of the iodide nucleophile. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The precipitation from the reaction mixture upon cooling and the subsequent wash with a non-polar solvent like diethyl ether is an effective method for isolating and purifying the polar, ionic product.

Applications in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a vast array of approved drugs.[6][7][8] The pyridine ring is a polar and ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[6] this compound is a particularly valuable intermediate because the iodomethyl group provides a reactive handle for the facile introduction of the 3-pyridylmethyl moiety into lead compounds. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the linker and the groups attached to the pyridine ring.[9] The pyridine nitrogen can also participate in hydrogen bonding interactions with biological targets, further enhancing its utility in drug design.

Safety, Handling, and Storage

This compound is an irritant to the eyes, respiratory system, and skin.[2] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[3]

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Source not further specified]
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Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(Iodomethyl)pyridine hydroiodide, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users to effectively handle, analyze, and formulate with this versatile heterocyclic building block.

Introduction

This compound is a pyridinium salt of significant interest in synthetic and medicinal chemistry. Its utility as a reactive intermediate for the introduction of a pyridyl-methyl moiety into various molecular scaffolds underpins its application in the synthesis of novel therapeutic agents and other functional organic molecules.[1] A thorough understanding of its solubility and stability is paramount for its efficient use in research and development, ensuring reproducibility of experimental results and the quality of downstream products.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] The presence of the hydroiodide salt enhances its polarity and influences its physical properties.

PropertyValueSource(s)
Molecular Formula C₆H₇I₂N
Molecular Weight 346.94 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 191-195 °C (lit.)
Structure (Structure generated based on IUPAC name)

Note: The image is a representative 2D structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the development of liquid formulations. As a pyridinium salt, its solubility is governed by the interplay of lattice energy and the solvation energy of its constituent ions.

Theoretical Considerations for Solubility

The general rule of "like dissolves like" provides a qualitative prediction of solubility. As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the pyridinium cation and the iodide anion. Its solubility in water is anticipated to be high due to the strong ion-dipole interactions with water molecules. In organic solvents, its solubility is expected to correlate with the solvent's polarity, with higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar solvents (e.g., hexane, toluene).

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding and ion-dipole interactions effectively solvate the ions.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh dipole moments can solvate ions, but the absence of hydrogen bond donation may limit solubility compared to protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleWeak van der Waals forces are insufficient to overcome the high lattice energy of the salt.[2]
Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents at different temperatures.

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Section 4.0).

  • Calculate the solubility in units of g/L or mol/L, taking into account the dilution factor.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature A->B 24-48h C Withdraw supernatant B->C Settle for 2h D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for quantitative solubility determination.

Chemical Stability

The stability of this compound is a critical attribute that influences its shelf-life, handling requirements, and its suitability for use in various applications. The molecule possesses several moieties that could be susceptible to degradation under different environmental conditions.

Known and Predicted Instabilities
  • Photosensitivity: The presence of the iodomethyl group and the pyridinium ring suggests potential sensitivity to light.[2] Photodegradation can occur through homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Stability: While the melting point is relatively high, prolonged exposure to elevated temperatures could lead to decomposition.

  • Hydrolytic Stability: The iodomethyl group is a good leaving group and can be susceptible to nucleophilic attack by water, particularly at non-neutral pH. The pyridinium ring itself can be susceptible to hydroxide attack under alkaline conditions.

  • Oxidative Stability: The iodide counter-ion and the pyridine ring can be susceptible to oxidation.

Forced Degradation Studies: A Framework

Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5]

The goal is to induce a level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound. A control sample, protected from the stress condition, should be analyzed in parallel.

  • Solid State: Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and expose it to the same light conditions.

  • Control: A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions.

  • Solid State: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Solution State: Heat a solution of the compound at a suitable temperature (e.g., 60°C) for a defined period.

  • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral).

  • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • At appropriate time points, withdraw samples, neutralize them if necessary, and analyze.

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

  • Store the solution at room temperature.

  • Monitor the degradation over time.

G Compound 3-(Iodomethyl)pyridine hydroiodide Photostability Photostability (ICH Q1B) Compound->Photostability Thermal Thermal Stability Compound->Thermal Hydrolysis Hydrolytic Stability Compound->Hydrolysis Oxidation Oxidative Stability Compound->Oxidation Analysis Analysis by Stability-Indicating HPLC Method Photostability->Analysis Thermal->Analysis Hydrolysis->Analysis Oxidation->Analysis

Caption: Framework for forced degradation studies.

Plausible Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: Nucleophilic substitution of the iodide by a hydroxyl group to form 3-(hydroxymethyl)pyridine. This is likely to be accelerated under basic conditions.

  • Photodegradation: Homolytic cleavage of the C-I bond to form a pyridylmethyl radical, which could then dimerize or react with other species.

  • Oxidation: Oxidation of the iodide to iodine, or potential oxidation of the pyridine ring.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[7]

Development of a Stability-Indicating HPLC Method
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

  • Method Development: The method should be developed using a mixture of the unstressed compound and samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Safe Handling and Storage

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood.

Based on its known instabilities, this compound should be stored in a cool, dry, and dark place, away from light and sources of heat.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) may also be beneficial to prevent degradation from air and moisture.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to confidently use this important building block in their synthetic and developmental endeavors. A thorough characterization of its physicochemical properties is a critical step in ensuring the success and reproducibility of research and development activities involving this compound.

References

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

  • Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

  • Committee for Proprietary Medicinal Products (CPMP). (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

  • European Medicines Agency. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

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An In-Depth Technical Guide to the Safe Handling of 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols and handling precautions for 3-(Iodomethyl)pyridine hydroiodide (CAS No. 69966-59-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe and effective use in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a halogenated heterocyclic building block essential in various organic synthesis pathways, particularly in medicinal chemistry and the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive iodomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridine moiety into larger molecular frameworks.[1][2]

However, its reactivity also necessitates a thorough understanding of its properties and hazards. The compound is a hydroiodide salt, which enhances its solubility in polar solvents but also contributes to its acidic and corrosive nature.[2] It is classified as an irritant and requires stringent adherence to safety protocols.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 69966-59-2[6][7]
Molecular Formula C₆H₇I₂N[1][2]
Molecular Weight 346.94 g/mol [1][6]
Appearance White crystalline solid[1][3]
Melting Point 191-195 °C[5][7]
Solubility Readily soluble in water and common organic solvents (e.g., alcohols, ethers).[2][3][2][3]
Stability Unstable to air and light.[3][5][3][5]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its irritant and corrosive properties.[3][5] As an organic halogen compound, it can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[3][4][5] A formal risk assessment must be conducted before any new procedure involving this compound is undertaken.

Table 2: GHS Hazard Classification

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4]
Signal Word Warning

The causality behind these hazards is twofold:

  • Pyridine Moiety: Pyridine and its derivatives can be readily absorbed and may have systemic effects.

  • Iodomethyl Group & Hydroiodide Salt: The reactive iodomethyl group and the acidic nature of the hydroiodide salt contribute to its corrosive and irritant effects on mucous membranes and skin.[3][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory. The "Hierarchy of Controls" is the guiding principle for mitigating exposure.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous reagent if possible) Engineering Engineering Controls (Fume Hood, Closed System) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for managing chemical risk.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risk.[8][9][10] The compound is classified as a respiratory irritant (H335).[4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8][11]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10][12][13]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. It is the last line of defense and must be used in conjunction with the engineering controls listed above.

Table 3: Recommended Personal Protective Equipment

ProtectionSpecificationRationaleSource(s)
Eye/Face Chemical safety goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard.[9][12][14]
Hand Nitrile or neoprene gloves. Check manufacturer's breakthrough time.Prevents skin contact, addressing the H315 "skin irritation" hazard.[3][9][12][14]
Body A flame-retardant lab coat, fully buttoned, with closed-toe shoes.Protects skin from accidental spills and contamination.[3][12][14]
Respiratory A NIOSH-approved N95 dust mask should be used when weighing the solid to prevent inhalation of fine particles.Addresses the H335 "respiratory irritation" hazard, especially for aerosolized powder.

Standard Operating Procedure (SOP) for Handling

This SOP outlines the workflow for the safe handling of this compound, from initial preparation to final cleanup.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Equipment (Spatula, Beakers, Solvent) prep2->prep3 handle1 Transfer Reagent Bottle to Fume Hood prep3->handle1 handle2 Carefully Weigh Solid (Use N95 mask) handle1->handle2 handle3 Slowly Add to Solvent with Stirring handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Step-by-step safe handling workflow.

4.1. Pre-Handling Checks

  • Confirm that the chemical fume hood is operational and has a valid certification.

  • Don all required PPE as specified in Table 3.

  • Assemble all necessary glassware, spatulas, and solvents within the fume hood to minimize movement in and out of the containment area.

  • Ensure waste containers are properly labeled and accessible within the hood.

4.2. Weighing and Dispensing

  • Place the reagent bottle on a tared analytical balance inside the fume hood.

  • To prevent generating dust, do not pour the solid. Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat or directly into the reaction vessel.

  • Immediately and securely close the main reagent bottle.[12][15]

4.3. Preparing Solutions

  • Add the weighed solid to the reaction vessel containing the solvent.

  • Perform additions slowly and with gentle stirring to control any potential exothermic reactions.

  • Keep the vessel covered as much as possible during the process.

4.4. Post-Handling and Decontamination

  • Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8][16]

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.

  • Container: Store in the original, tightly sealed container.[11][12][14]

  • Environment: The storage location must be a cool, dry, dark, and well-ventilated area.[3][5][8] The compound is known to be unstable to light and air, which can cause degradation.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents, flammable materials, and sources of ignition.[3][5][15]

Emergency Protocols

In the event of an accidental release or exposure, immediate and correct action is crucial.

6.1. Spill Management

  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an absorbent material like sand, vermiculite, or a chemical spill pillow.[8]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.[12] Avoid creating dust.[12]

    • Decontaminate the area with a suitable solvent.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

6.2. Personnel Exposure

Table 4: First-Aid Measures for Personnel Exposure

Exposure RouteActionSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12][13][14]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[8][12][13][14]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and residual chemical, must be disposed of as hazardous chemical waste.[8][12]

  • Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][8][12]

  • Never dispose of this chemical down the drain.[8]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its irritant properties and instability is paramount. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating correct PPE, and following established SOPs—researchers can handle this compound safely and effectively. Proactive safety is not a barrier to research; it is the foundation upon which reliable and reproducible science is built.

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The Strategic Utility of 3-(Iodomethyl)pyridine Hydroiodide in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridyl Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a diverse range of chemical modifications, make it an invaluable component in the design of novel therapeutic agents. The strategic introduction of a pyridyl moiety can significantly influence a molecule's pharmacological profile, affecting its binding affinity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth technical overview of 3-(Iodomethyl)pyridine hydroiodide, a versatile and highly reactive building block that serves as a gateway to a multitude of 3-substituted pyridine derivatives, particularly in the realm of neuropharmacology and beyond.

Physicochemical Properties and Handling of this compound

This compound is a white to off-white crystalline solid.[1] Its salt form enhances its stability and solubility in polar solvents, a crucial attribute for many synthetic applications.[2]

PropertyValueSource(s)
Molecular Formula C₆H₇I₂N[3]
Molecular Weight 346.94 g/mol
Melting Point 191-195 °C[4]
Solubility Soluble in water and common organic solvents like alcohols and ethers.[1]

Safety and Handling: this compound is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1] The compound is unstable in the presence of air and light and should be stored in a cool, dry, and dark place.[1]

Synthesis of this compound: A Practical Approach

The preparation of this compound is most commonly achieved through the iodination of 3-pyridinemethanol. This method offers a straightforward and efficient route to this valuable building block.

Experimental Protocol: Synthesis from 3-Pyridinemethanol

This protocol details the conversion of 3-pyridinemethanol to this compound via an iodomethylation reaction.[1]

Materials:

  • 3-Pyridinemethanol

  • Hydroiodic acid (57% in water)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinemethanol (1.0 equivalent) in a minimal amount of cold hydroiodic acid.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • The use of hydroiodic acid serves as both the iodine source and the acid catalyst for the nucleophilic substitution of the hydroxyl group.

  • Performing the initial stage of the reaction at 0 °C helps to control the exothermic nature of the reaction.

  • Precipitation with a non-polar solvent like diethyl ether is an effective method for isolating the ionic product from the reaction mixture.

The Core Reactivity: Nucleophilic Substitution via the SN2 Mechanism

The synthetic utility of this compound stems from the high reactivity of the iodomethyl group towards nucleophilic attack. The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the methylene carbon highly susceptible to substitution. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[6][7] This concerted process, where the new bond forms as the old one breaks, leads to an inversion of stereochemistry at the reaction center, if it is chiral.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

SN2_Mechanism

Applications in the Synthesis of Bioactive Molecules

The 3-pyridylmethyl moiety is a key pharmacophore in a number of neurologically active compounds, particularly ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of physiological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. This compound serves as a crucial building block for the synthesis of these and other important pharmaceutical agents.

N-Alkylation: Synthesis of 3-(Aminomethyl)pyridine Derivatives

The reaction of this compound with primary or secondary amines provides a direct route to 3-(aminomethyl)pyridine derivatives. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules.

This protocol describes a general procedure for the N-alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of aniline (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-3-ylmethyl)aniline.

Trustworthiness and Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9] The appearance of a new singlet in the ¹H NMR spectrum around 4.3 ppm is characteristic of the methylene protons of the newly formed C-N bond.[9]

O-Alkylation: Synthesis of 3-(Aryloxymethyl)pyridine Derivatives

Phenols can be readily O-alkylated with this compound in the presence of a base to yield 3-(aryloxymethyl)pyridine derivatives. These compounds are of interest in medicinal chemistry as potential therapeutic agents.

This protocol provides a general method for the O-alkylation of phenol.

Materials:

  • This compound

  • Phenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, suspend phenol (1.2 equivalents) and cesium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 equivalent) and stir the reaction at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify the product by flash chromatography to obtain 3-(phenoxymethyl)pyridine.

Causality Behind Experimental Choices:

  • Cesium carbonate is a strong base that is effective in deprotonating the phenol, facilitating the nucleophilic attack.

  • Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Heating the reaction mixture increases the reaction rate.

S-Alkylation: Synthesis of 3-(Thiomethyl)pyridine Derivatives

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is a reliable method for introducing a 3-pyridylmethylthio group into a molecule.

This protocol details the S-alkylation of thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve thiophenol (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.

  • Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield phenyl(pyridin-3-ylmethyl)sulfane.

Synthesis_Workflow

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as an indispensable building block in synthetic organic chemistry. Its high reactivity, coupled with the strategic importance of the 3-pyridylmethyl scaffold, makes it a powerful tool for the construction of complex molecules with diverse biological activities. The straightforward protocols for its use in N-, O-, and S-alkylation reactions provide medicinal chemists and drug development professionals with a reliable and efficient means to access novel chemical entities. As the quest for new and improved therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

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The Lynchpin Halogen: An In-depth Technical Guide to the Reactivity of the C-I Bond in 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Iodomethyl)pyridine hydroiodide is a pivotal, yet often under-documented, building block in synthetic and medicinal chemistry. Its true value lies in the nuanced reactivity of its carbon-iodine (C-I) bond, a feature that allows for the strategic introduction of the 3-pyridylmethyl moiety into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and critically, the reactivity of this versatile reagent. We will delve into the mechanistic underpinnings of its utility in nucleophilic substitution reactions, provide actionable experimental protocols, and contextualize its application in the landscape of modern drug development.

Introduction: Beyond a Simple Alkyl Halide

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of functionalized sidechains onto this ring is a cornerstone of medicinal chemistry. This compound emerges as a superior reagent for this purpose, primarily due to the lability of the C-I bond. Compared to its chloro- and bromo-analogs, the C-I bond is weaker and iodide is an excellent leaving group, facilitating a range of nucleophilic substitution reactions under milder conditions. The hydroiodide salt form enhances its stability and solubility in polar solvents, making it a practical and efficient tool in the synthetic chemist's arsenal.[1][2] This guide will illuminate the fundamental principles that govern the reactivity of this key intermediate.

Synthesis and Physicochemical Characterization

A reliable supply of high-purity starting material is paramount for reproducible synthetic outcomes. This compound is typically synthesized via one of two primary routes.

Synthetic Pathways

The most common and efficient methods for the preparation of this compound are the Finkelstein-type halogen exchange from a more readily available precursor or the direct conversion of an alcohol.

  • Halogen Exchange from 3-(Chloromethyl)pyridine: This is a widely used method that leverages the greater nucleophilicity of iodide to displace chloride. The reaction is typically carried out in a polar aprotic solvent.[1]

  • Iodination of 3-Pyridinemethanol: This route involves the direct conversion of the hydroxyl group to an iodide.[1][3] This can be achieved using various iodinating agents, with hydroiodic acid being a common choice.

Below is a representative workflow for the synthesis from 3-pyridinemethanol.

cluster_synthesis Synthesis Workflow 3-Pyridinemethanol 3-Pyridinemethanol ReactionVessel Reaction Vessel (Hydroiodic Acid) 3-Pyridinemethanol->ReactionVessel Add Workup Aqueous Work-up (Neutralization & Extraction) ReactionVessel->Workup Quench Purification Purification (Crystallization) Workup->Purification FinalProduct 3-(Iodomethyl)pyridine Hydroiodide Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Pyridinemethanol
  • Materials:

    • 3-Pyridinemethanol (1.0 eq)

    • Hydroiodic acid (57% in H₂O, 3.0 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diethyl ether

  • Procedure:

    • To a stirred solution of 3-pyridinemethanol in a round-bottom flask, add hydroiodic acid dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₆H₇I₂N[1][4]
Molecular Weight 346.94 g/mol [1][4]
Appearance White to off-white crystalline solid[1][3]
Melting Point 191-195 °C[1]
Solubility Soluble in water and polar organic solvents[2][3]
¹H NMR (DMSO-d₆) δ (ppm): ~9.0 (s, 1H, H-2), ~8.8 (d, 1H, H-6), ~8.2 (d, 1H, H-4), ~7.8 (t, 1H, H-5), ~4.8 (s, 2H, -CH₂I)[1] (Interpreted)
¹³C NMR (DMSO-d₆) δ (ppm): ~145-150 (C-2, C-6), ~140 (C-4), ~125 (C-5), ~135 (C-3), ~5 (-CH₂I)[1] (Interpreted)
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1600 (C=C stretch), ~1200 (C-N stretch), ~550 (C-I stretch)[1] (Interpreted)
MS (ESI+) m/z 347 [M+H]⁺[1]

Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. The protonation of the pyridine nitrogen by HI leads to a significant downfield shift of the aromatic protons compared to the free base.[1][5]

The Heart of the Matter: Reactivity of the C-I Bond

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the C-I bond in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.

Mechanistic Considerations

Several factors contribute to the high reactivity of the C-I bond:

  • Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, high polarizability, and the weakness of the C-I bond. The stability of the resulting iodide anion in solution drives the reaction forward.

  • Steric Accessibility: The methylene (-CH₂-) spacer between the pyridine ring and the iodine atom ensures that the electrophilic carbon is sterically accessible to a wide range of nucleophiles.

  • Influence of the Pyridine Ring: The electron-withdrawing nature of the protonated pyridine ring can slightly activate the benzylic-like position, further facilitating nucleophilic attack.

cluster_reactivity Factors Influencing C-I Bond Reactivity Reactivity High Reactivity of C-I Bond LeavingGroup Excellent Leaving Group - Large atomic radius - High polarizability - Weak C-I bond LeavingGroup->Reactivity Sterics Steric Accessibility - Methylene spacer - Unhindered attack Sterics->Reactivity Electronics Electronic Effects - Electron-withdrawing pyridine ring - Activation of benzylic position Electronics->Reactivity

Caption: Key factors contributing to the reactivity of the C-I bond.

Common Nucleophilic Substitution Reactions

The electrophilic nature of the iodomethyl group allows for reactions with a diverse array of nucleophiles.

  • N-Alkylation: Amines (primary, secondary, and heterocyclic) readily displace the iodide to form the corresponding 3-(aminomethyl)pyridine derivatives. This is a cornerstone reaction in the synthesis of many biologically active compounds.

  • O-Alkylation: Alcohols and phenols, typically deprotonated with a mild base, can be used to form ethers.

  • S-Alkylation: Thiols are excellent nucleophiles and react smoothly to yield thioethers.

  • C-Alkylation: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be used to form new carbon-carbon bonds.

Application in Drug Development: A Case Study

The 3-pyridylmethyl moiety is a key structural motif in numerous pharmaceuticals. While direct synthetic routes from proprietary drug discovery programs are often not published in detail, we can infer the utility of this compound by examining the structures of marketed drugs. A compelling example is its potential application in the synthesis of Ipratropium Bromide , an anticholinergic drug used to treat chronic obstructive pulmonary disease (COPD).[6][7]

The core structure of Ipratropium contains a tropane scaffold N-alkylated with an isopropyl group. A plausible synthetic disconnection suggests that a precursor to Ipratropium could be synthesized by reacting a suitable tropane-based nucleophile with an electrophilic source of the 3-pyridylmethyl group. While the industrial synthesis may utilize the more economical 3-(chloromethyl)pyridine, the higher reactivity of this compound makes it an excellent candidate for laboratory-scale synthesis and process optimization where milder conditions and higher yields are desired.

Plausible Synthetic Step for an Ipratropium Precursor
  • Objective: To illustrate the N-alkylation of a tropane derivative using this compound.

  • Reaction:

    • The tropane derivative (acting as a secondary amine nucleophile) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

    • A non-nucleophilic base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydroiodide and deprotonate the tropane nitrogen.

    • This compound (1.0 - 1.2 equivalents) is added to the reaction mixture.

    • The reaction is stirred at room temperature or gently heated until completion, monitored by TLC or LC-MS.

    • Standard aqueous work-up and purification by column chromatography would yield the desired N-(3-pyridylmethyl)tropane derivative, a key intermediate for further elaboration into Ipratropium.

Conclusion and Future Outlook

This compound is a potent and versatile reagent whose utility is centered on the predictable and efficient reactivity of its C-I bond. Its ability to participate in a wide range of nucleophilic substitution reactions makes it an invaluable tool for introducing the 3-pyridylmethyl scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage this key intermediate for the efficient construction of novel and complex molecular entities with therapeutic potential. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of well-characterized and highly reactive building blocks like this compound will continue to be a cornerstone of successful drug discovery programs.

References

  • Gpatindia. (2020, March 30). IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • YouTube. (2023, April 10). 7. Synthesis of Ipratropium bromide | Medicinal Chemistry -I | B. Pharm IV Semester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(iodomethyl)pyridine hydriodide (C6H6IN). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • YouTube. (2019, May 20). SYNTHESIS OF IPRATROPIUM BROMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269226B - Synthesis method of ipratropium bromide.
  • Google Patents. (n.d.). CN107033140A - A kind of new method for preparing Ipratropium Bromide.
  • ChemBK. (2024, April 9). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-(Iodomethyl)pyridine Hydroiodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 3-(Iodomethyl)pyridine hydroiodide, a key building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, quality considerations, and safe handling protocols. Furthermore, this guide will delve into its synthetic pathways and showcase its application in the development of novel therapeutics, offering valuable insights for researchers and professionals in the field of drug discovery.

Introduction: The Significance of this compound in Organic Synthesis

This compound (CAS No. 69966-59-2) is a halogenated heterocyclic compound that has emerged as a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a reactive iodomethyl group, makes it an excellent electrophile for nucleophilic substitution reactions.[1][2] This reactivity allows for the facile introduction of the 3-pyridylmethyl moiety into a wide range of molecular scaffolds, a common motif in many biologically active compounds. The hydroiodide salt form enhances its stability and solubility in polar solvents.[2][3]

This guide will provide a comprehensive analysis of the commercial landscape for this important building block, followed by a detailed examination of its chemical properties, synthesis, and applications.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of chemical suppliers, catering to both research and development (R&D) and bulk manufacturing needs. The availability can range from small laboratory quantities (grams) to larger, multi-kilogram orders for process development and commercial production.

Key Suppliers and Purchasing Considerations

A survey of the market reveals several reputable suppliers of this compound. When selecting a supplier, researchers and procurement managers should consider not only the price but also the purity, available quantities, lead times, and the supplier's ability to provide comprehensive technical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers. Please note that pricing and availability are subject to change and it is always recommended to request a formal quotation for the most up-to-date information, especially for bulk quantities.

SupplierProduct Number (Example)PurityAvailable QuantitiesIndicative Pricing (Small Scale)Bulk Quantities
Sigma-Aldrich (Merck) 475521≥96%1g, 5g~$75 per gramAvailable on request
ChemScene CS-0256568≥98%5g, 10g, Custom~$60 per gram (for 5g)Available on request
Smolecule S1914388InquireInquireInquireInquire
Santa Cruz Biotechnology sc-224653InquireInquireInquireFor Research Use Only
CymitQuimica CYM-69966-59-2≥95%InquireInquireInquire
HANGZHOU LEAP CHEM CO., LTD. N/AInquireBulkInquirePrimary focus on bulk

Note: The prices listed are for illustrative purposes only and were based on publicly available information at the time of this writing. For accurate and current pricing, direct inquiry to the suppliers is essential.

Lead Times and Logistics

For in-stock items in smaller quantities, suppliers like Sigma-Aldrich often offer next-day or expedited shipping. For larger quantities and bulk orders, lead times can vary significantly depending on the supplier's manufacturing schedule and stock levels. It is advisable to factor in potential lead times of several weeks for bulk orders when planning research and production timelines. Many suppliers, such as ChemScene, offer global stock and can ship internationally, though shipping regulations for chemical compounds must be considered.[4]

Quality Control and Specifications: Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. While an actual CoA for this compound should be requested from the supplier, a typical CoA for this compound would include the following information:

  • Product Information: Product name, CAS number, molecular formula (C₆H₇I₂N), and molecular weight (346.94 g/mol ).[1]

  • Physical Properties: Appearance (typically a white to off-white crystalline solid), and melting point (literature values are in the range of 191-195 °C).

  • Purity: Assay results, usually determined by techniques like High-Performance Liquid Chromatography (HPLC) or titration. Commercial grades typically offer purities of ≥95% or higher.

  • Spectroscopic Data: Confirmation of the chemical structure through methods such as ¹H NMR and ¹³C NMR spectroscopy.

  • Trace Impurities: Information on the levels of any significant impurities, such as residual starting materials (e.g., 3-(chloromethyl)pyridine hydrochloride), solvents, or byproducts from the synthesis.

Researchers should always review the CoA carefully to ensure the supplied material meets the requirements of their specific application.

Synthesis of this compound: The Finkelstein Reaction

The most common and industrially viable method for the synthesis of this compound is through a Finkelstein reaction.[5] This nucleophilic substitution reaction involves the conversion of the more readily available 3-(chloromethyl)pyridine hydrochloride to the desired iodo-analogue.

The underlying principle of the Finkelstein reaction is the differential solubility of halide salts in a suitable solvent, typically acetone.[5] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not. This insolubility of NaCl drives the equilibrium of the reaction towards the formation of the alkyl iodide, leading to high yields.[5]

Finkelstein_Reaction reactant1 3-(Chloromethyl)pyridine Hydrochloride reaction_arrow Finkelstein Reaction (SN2) reactant1->reaction_arrow reactant2 Sodium Iodide (NaI) in Acetone reactant2->reaction_arrow product1 3-(Iodomethyl)pyridine Hydroiodide product2 Sodium Chloride (NaCl) (precipitate) reaction_arrow->product1 reaction_arrow->product2 REV_ERB_Synthesis reactant1 Core Scaffold (with nucleophile, e.g., -NH2, -SH) reaction_arrow Nucleophilic Substitution reactant1->reaction_arrow reactant2 3-(Iodomethyl)pyridine Hydroiodide reactant2->reaction_arrow product REV-ERB Agonist (with 3-pyridylmethyl group) reaction_arrow->product

Sources

A Guide to the Historical Synthesis of 3-(Iodomethyl)pyridine Hydroiodide: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Iodomethyl)pyridine hydroiodide is a critical heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive iodomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the pyridin-3-ylmethyl moiety into larger molecular scaffolds.[1][2] This guide provides an in-depth exploration of the historical synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up. We will delve into the classic Finkelstein halogen exchange, direct iodination of 3-pyridinemethanol, and the synthesis of key precursors, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Significance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a reactive handle, such as an iodomethyl group, at the 3-position of the pyridine ring creates a versatile intermediate for further molecular elaboration. This compound, a white crystalline solid soluble in water and common organic solvents, serves this purpose effectively.[3][4] The hydroiodide salt form enhances its stability and handling properties.[2][3]

Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C₆H₇I₂N[1][2][3]
Molecular Weight 346.94 g/mol [1][5][6]
Melting Point 191-195 °C[1][3]
Appearance White crystalline solid[3][4]
Solubility Soluble in water and polar organic solvents[2][3][4]

Synthetic Strategies: A Historical Perspective

The synthesis of this compound has historically revolved around two principal strategies: the conversion of other 3-(halomethyl)pyridines via halogen exchange and the direct iodination of 3-pyridinemethanol. The choice of method often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

The Finkelstein Reaction: A Classic Halogen Exchange Approach

The Finkelstein reaction is a cornerstone of organic synthesis for the preparation of alkyl iodides from alkyl chlorides or bromides.[7][8][9] This SN2 reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[8][9]

Mechanism of the Finkelstein Reaction:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the iodide ion attacks the carbon atom bearing the leaving group (chloride or bromide), leading to an inversion of stereochemistry if the carbon is chiral.[7][8]

Finkelstein_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-X R-X (X = Cl, Br) TS [I---R---X]⁻ R-X->TS NaI NaI NaI->TS I⁻ attack R-I R-I TS->R-I NaX NaX(s)↓ TS->NaX Leaving group departs

Caption: The SN2 mechanism of the Finkelstein reaction.

Application to 3-(Iodomethyl)pyridine Synthesis:

This methodology is readily applicable to the synthesis of 3-(Iodomethyl)pyridine from its chloro- or bromo-analogs. The choice between 3-(chloromethyl)pyridine and 3-(bromomethyl)pyridine as the starting material often comes down to their relative reactivity and availability.

  • Starting from 3-(Chloromethyl)pyridine Hydrochloride: 3-(Chloromethyl)pyridine hydrochloride is a commercially available starting material. The reaction with sodium iodide in acetone yields 3-(Iodomethyl)pyridine. The subsequent addition of hydroiodic acid would then form the desired hydroiodide salt.

  • Starting from 3-(Bromomethyl)pyridine Hydrobromide: 3-(Bromomethyl)pyridine hydrobromide is also a viable precursor.[10] Due to the better leaving group ability of bromide compared to chloride, the reaction with sodium iodide can proceed under milder conditions.

Experimental Protocol: Finkelstein Reaction

  • Dissolution: Dissolve 3-(chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide in a minimal amount of acetone.

  • Addition of Sodium Iodide: Add a stoichiometric excess of sodium iodide to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium chloride or sodium bromide.

  • Filtration: After the reaction is complete, cool the mixture and filter off the precipitated sodium halide.

  • Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

  • Formation of Hydroiodide Salt: Dissolve the resulting crude 3-(iodomethyl)pyridine in a suitable solvent and treat with a solution of hydroiodic acid to precipitate this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Direct Iodination of 3-Pyridinemethanol

An alternative and often more direct route to this compound is the reaction of 3-pyridinemethanol with an iodinating agent, such as hydroiodic acid.[3][4] This method avoids the need to first prepare a halomethylpyridine intermediate.

Reaction Pathway:

The hydroxyl group of 3-pyridinemethanol is protonated by the strong acid (HI), forming a good leaving group (water). The iodide ion then acts as a nucleophile, displacing the water molecule in an SN2 or SN1-like fashion, depending on the reaction conditions. The pyridine nitrogen is also protonated to form the hydroiodide salt.

Direct_Iodination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product 3-Pyridinemethanol 3-Pyridinemethanol Protonated_Alcohol Protonated Alcohol 3-Pyridinemethanol->Protonated_Alcohol Protonation HI HI (excess) HI->Protonated_Alcohol Product 3-(Iodomethyl)pyridine Hydroiodide Protonated_Alcohol->Product Nucleophilic Attack by I⁻

Caption: Direct iodination of 3-pyridinemethanol.

Experimental Protocol: Direct Iodination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3-pyridinemethanol.

  • Addition of Hydroiodic Acid: Carefully add an excess of concentrated hydroiodic acid to the flask.

  • Heating: Heat the reaction mixture at a specified temperature (typically in the range of 60-120°C) for several hours.[1]

  • Cooling and Precipitation: Upon cooling, the this compound product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities and then dry under vacuum.

Synthesis of Precursors

The availability of the starting materials, 3-(chloromethyl)pyridine and 3-pyridinemethanol, is crucial for the successful synthesis of this compound. These precursors are often synthesized from the readily available and inexpensive 3-picoline (3-methylpyridine).[11]

Synthesis of 3-Pyridinemethanol from 3-Picoline

A common industrial route to 3-pyridinemethanol involves the oxidation of 3-picoline to nicotinic acid (pyridine-3-carboxylic acid), followed by esterification and subsequent reduction.[12][13]

Workflow for 3-Pyridinemethanol Synthesis:

Pyridinemethanol_Synthesis 3-Picoline 3-Picoline Nicotinic_Acid Nicotinic Acid 3-Picoline->Nicotinic_Acid Oxidation (e.g., KMnO₄, HNO₃) Nicotinate_Ester Nicotinate Ester Nicotinic_Acid->Nicotinate_Ester Esterification (e.g., ROH, H⁺) 3-Pyridinemethanol 3-Pyridinemethanol Nicotinate_Ester->3-Pyridinemethanol Reduction (e.g., NaBH₄, LiAlH₄)

Caption: Synthetic route to 3-pyridinemethanol from 3-picoline.

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Pyridinemethanol

3-(Chloromethyl)pyridine hydrochloride can be prepared from 3-pyridinemethanol by reaction with thionyl chloride (SOCl₂).[12]

Reaction:

The hydroxyl group of 3-pyridinemethanol reacts with thionyl chloride to form a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction to yield 3-(chloromethyl)pyridine. The pyridine nitrogen is subsequently protonated by the HCl generated in the reaction to form the hydrochloride salt.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Finkelstein Reaction 3-(Chloromethyl)pyridine or 3-(Bromomethyl)pyridineNaI, AcetoneHigh yielding, clean reaction, driven by precipitation of NaCl/NaBr.[8][9]Requires a pre-synthesized halomethylpyridine precursor.
Direct Iodination 3-PyridinemethanolHydroiodic AcidMore direct route, avoids multiple steps.[3][4]Requires handling of corrosive and strong hydroiodic acid.

Conclusion and Future Perspectives

The historical synthesis of this compound has relied on robust and well-established chemical transformations. The Finkelstein reaction offers a reliable method for halogen exchange, while direct iodination of 3-pyridinemethanol provides a more atom-economical route. The choice of synthetic strategy will continue to be dictated by factors such as cost, availability of starting materials, and scalability. As the demand for novel pyridine-containing pharmaceuticals grows, the development of more efficient, greener, and safer methods for the synthesis of this key intermediate will remain an active area of research.

References

  • ChemBK. (2024, April 9). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(iodomethyl)pyridine hydriodide. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Chemsrc. (2025, August 25). 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. Retrieved from [Link]

  • Google Patents. (n.d.). EP1103546B1 - Process for preparation of pyridine derivatives.
  • Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • National Toxicology Program (NTP) - NIH. (2025, June 16). Abstract for TR-95. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664760A - Preparation method of 3-hydroxypyridine.
  • CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). RU2316547C1 - Method for preparing 3-dichloromethylpyridine.
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3218330A - Preparation of 3-hydroxypyridine.

Sources

Spectroscopic Characterization of 3-(Iodomethyl)pyridine Hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Iodomethyl)pyridine hydroiodide is a halogenated heterocyclic organic compound with the chemical formula C₆H₇I₂N.[1][2][3] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The introduction of an iodomethyl group to the pyridine scaffold enhances its reactivity, making it a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions.[1][4] The hydroiodide salt form ensures stability and influences its solubility, which is generally high in polar solvents.[4][5]

A thorough understanding of the molecular structure is paramount for its effective utilization in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the structure of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the underlying structural correlations. This guide is intended for researchers, scientists, and professionals in drug development who work with or are interested in the application of pyridine-based intermediates.

Molecular Structure and Properties

This compound consists of a pyridine ring substituted at the 3-position with an iodomethyl group. The pyridine nitrogen is protonated and associated with an iodide counter-ion.

PropertyValueSource(s)
Chemical Formula C₆H₇I₂N[1][2][3]
Molecular Weight 346.94 g/mol [1][2][3][6][7]
Appearance White crystalline solid[1][5]
Melting Point 191-195 °C[1][7][8][9]
CAS Number 69966-59-2[1][2][3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.[10]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the pyridine ring protons and the iodomethyl group. The protonation of the pyridine nitrogen leads to a significant deshielding of the aromatic protons, causing them to resonate at lower fields compared to neutral pyridine.[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.8 - 9.0Singlet (or narrow triplet)-1H
H-6~8.5 - 8.7Doublet~5-61H
H-4~8.0 - 8.2Doublet~81H
H-5~7.5 - 7.7Doublet of doublets~8, 5-61H
-CH₂I~4.5 - 4.7Singlet-2H

Interpretation:

  • H-2: The proton at the 2-position is the most deshielded due to its proximity to the positively charged nitrogen atom, appearing as the most downfield signal.[1]

  • Pyridine Ring Protons (H-4, H-5, H-6): These protons exhibit characteristic splitting patterns based on their coupling with adjacent protons. The exact chemical shifts and coupling constants can be confirmed using 2D NMR techniques like COSY.

  • Iodomethyl Protons (-CH₂I): The methylene protons of the iodomethyl group appear as a singlet, as there are no adjacent protons to couple with. The electronegative iodine atom causes a downfield shift compared to a standard methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the protonation of the nitrogen atom influences the chemical shifts of the pyridine ring carbons.

CarbonChemical Shift (δ, ppm)
C-2~145 - 150
C-6~140 - 145
C-4~135 - 140
C-3~130 - 135
C-5~125 - 130
-CH₂I~5 - 10

Interpretation:

  • Pyridine Ring Carbons: The carbons of the pyridine ring resonate in the aromatic region (120-150 ppm). The carbon atom adjacent to the protonated nitrogen (C-2) is the most deshielded and appears at the lowest field.[1]

  • Iodomethyl Carbon (-CH₂I): The carbon of the iodomethyl group is significantly shielded compared to the aromatic carbons and appears at a much higher field. The attachment to the highly electronegative iodine atom results in a characteristic chemical shift in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
~3100 - 3000Aromatic C-H stretchMedium
~1600 - 1450C=C and C=N stretching (pyridine ring)Medium to Strong
~1300 - 1150C-H wag (-CH₂I)Medium
Below 850C-I stretchStrong

Interpretation:

  • Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp²-hybridized pyridine ring.[1]

  • Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.

  • C-H Wagging: The wagging vibration of the C-H bonds in the iodomethyl group is expected in the 1300-1150 cm⁻¹ range.[11]

  • C-I Stretching: The carbon-iodine bond stretching vibration typically appears in the fingerprint region at lower wavenumbers, generally below 850 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS Data Acquisition

Ionization Method:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

Instrument Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule.

MS Spectral Analysis

Under positive ion electrospray ionization conditions, this compound is expected to show a prominent molecular ion peak.

m/zIon
347[M+H]⁺
220[M-I]⁺ or [C₆H₇IN]⁺
93[C₅H₄N-CH₂]⁺

Interpretation:

  • Molecular Ion Peak: The base peak in the ESI mass spectrum is often the protonated molecule, [M+H]⁺, which for this compound would appear at an m/z of approximately 347.[1] This confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the ring. For this compound, the loss of an iodine atom or the entire iodomethyl group are plausible fragmentation pathways. The fragmentation of pyridine itself often involves the loss of HCN.[12][13]

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure and NMR peak assignments for this compound.

Mass Spectrometry Fragmentation Pathway

fragmentation M [C₆H₇I₂N + H]⁺ m/z = 347 frag1 [C₆H₇IN]⁺ m/z = 220 M->frag1 - I frag2 [C₅H₄N-CH₂]⁺ m/z = 93 frag1->frag2 - I

Caption: Proposed fragmentation pathway for this compound in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, coupled with the characteristic vibrational modes in the IR spectrum and the molecular ion peak in the mass spectrum, collectively confirm the identity and purity of this important synthetic intermediate. For researchers and professionals in the field, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the confident application of this versatile building block in the synthesis of novel chemical entities.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • van der Avoird, A., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9135-9145. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • European Synchrotron Radiation Facility & Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(10), 3110-3113. Retrieved from [Link]

  • CORE. (n.d.). A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyridine-Containing Derivatives Using 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of 3-(Iodomethyl)pyridine hydroiodide as a pivotal reagent for the synthesis of diverse 3-pyridylmethyl derivatives. The pyridine motif is a ubiquitous scaffold in pharmaceuticals and functional materials, and its targeted functionalization is of paramount importance in drug discovery and development.[1][2] this compound serves as a highly efficient electrophile for introducing the 3-pyridylmethyl moiety. The enhanced reactivity of the carbon-iodine bond, compared to its chloro- and bromo-analogs, facilitates a broad range of nucleophilic substitution reactions under mild conditions.[3] This document provides an in-depth overview of the reagent's properties, core reactivity, and field-proven, step-by-step protocols for N-, O-, S-, and C-alkylation reactions, enabling researchers to construct diverse molecular architectures.

Reagent Overview: this compound

This compound is a halogenated heterocyclic building block valued for its role as a key intermediate in organic synthesis.[3][4] It is a crystalline solid that is typically more stable and easier to handle than its free base form.[3] The presence of the iodomethyl group provides a highly reactive site for chemical transformations, primarily nucleophilic substitution reactions.[3][5][6]

1.1. Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Proper handling is crucial, as the compound is an irritant to the skin, eyes, and respiratory system.[7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][9]

PropertyValueReference
CAS Number 69966-59-2[10]
Molecular Formula C₆H₇I₂N[10][11]
Molecular Weight 346.94 g/mol [10][11]
Appearance White crystalline solid[7]
Melting Point 191-195 °C[12][13]
Solubility Soluble in water and polar organic solvents[6][7]
Storage Store in a cool, dry place, protected from light[7][10]
1.2. Synthesis of the Reagent

The reagent is typically synthesized via one of two primary routes. The most common method involves the reaction of 3-pyridinemethanol with hydrogen iodide.[3][7] An alternative pathway is a Finkelstein-type halogen exchange reaction, where the more readily available 3-(chloromethyl)pyridine is treated with an iodide salt to yield the more reactive iodomethyl derivative.[5]

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom of the methylene (-CH₂-) group is electron-deficient due to the inductive effect of the highly electronegative iodine atom. Furthermore, iodide is an excellent leaving group, making the C-I bond susceptible to cleavage.

The reaction typically proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step.

Caption: The S_N_2 mechanism for nucleophilic substitution.

A crucial experimental consideration is the hydroiodide salt form of the reagent. A base (e.g., K₂CO₃, Et₃N, NaH) is required to neutralize the hydroiodic acid and, in many cases, to deprotonate the incoming nucleophile to increase its nucleophilicity.

Protocols for Derivative Synthesis

The following sections provide detailed protocols for the synthesis of various classes of 3-pyridylmethyl derivatives.

workflow start Dissolve Nucleophile & Base in Anhydrous Solvent add_reagent Add 3-(Iodomethyl)pyridine Hydroiodide (1.0 equiv) start->add_reagent react Stir at Specified Temperature & Time add_reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: General experimental workflow for derivative synthesis.

3.1. N-Alkylation: Synthesis of 3-(Aminomethyl)pyridine Derivatives

The N-alkylation of amines with this compound is a cornerstone reaction for producing ligands used in coordination chemistry and catalysis, such as analogs of tris(2-pyridylmethyl)amine (TPMA).[14][15]

Protocol 1: Synthesis of N-benzyl-N-(pyridin-3-ylmethyl)amine

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃ (2.5 equiv) and anhydrous acetonitrile.

    • Add benzylamine (1.1 equiv) to the suspension and stir for 15 minutes at room temperature.

    • Add this compound (1.0 equiv) portion-wise to the stirred suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Table: Representative N-Alkylation Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
AnilineK₂CO₃DMF80875-85%
MorpholineEt₃NMeCN50685-95%
PiperidineK₂CO₃MeCN60588-96%
(2-pyridyl)methylamineK₂CO₃DMF701270-80%
3.2. O-Alkylation: Synthesis of 3-Pyridylmethyl Ethers

3-Pyridylmethyl ethers are a class of compounds with significant biological activity, including potent affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[16][17]

Protocol 2: Synthesis of 3-((Phenoxy)methyl)pyridine

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.1 equiv)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Deionized Water

  • Procedure:

    • To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

    • Carefully add NaH (1.2 equiv) portion-wise to the solvent. Caution: NaH is highly reactive.

    • Dissolve phenol (1.1 equiv) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add this compound (1.0 equiv) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography on silica gel.

Data Table: Representative O-Alkylation Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
4-MethoxyphenolK₂CO₃AcetoneReflux1280-90%
Benzyl alcoholNaHTHFRT1075-85%
EthanolNaHTHFRT1270-80%
3.3. C-Alkylation: Synthesis of Functionalized Pyridines

Direct C-alkylation using carbon nucleophiles expands the synthetic utility of this compound to the formation of carbon-carbon bonds, a critical transformation in constructing complex molecular skeletons.

Protocol 3: Synthesis of Ethyl 2-cyano-3-(pyridin-3-yl)propanoate

  • Materials:

    • This compound (1.0 equiv)

    • Ethyl cyanoacetate (1.1 equiv)

    • Sodium Ethoxide (NaOEt) (1.2 equiv)

    • Ethanol (EtOH), anhydrous

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve sodium ethoxide (1.2 equiv) in anhydrous ethanol.

    • Add ethyl cyanoacetate (1.1 equiv) dropwise to the solution and stir for 20 minutes at room temperature to generate the enolate.

    • Add this compound (1.0 equiv) to the solution.

    • Heat the mixture to reflux and maintain for 3-5 hours.

    • Monitor the reaction by TLC.

    • After cooling, neutralize the reaction mixture with 1M HCl.

    • Concentrate the mixture in vacuo to remove the ethanol.

    • Extract the residue with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the target C-alkylated product.

derivatives reagent 3-(Iodomethyl)pyridine Hydroiodide n_alk N-Alkylation (Amines, R₂NH) reagent->n_alk o_alk O-Alkylation (Alcohols/Phenols, ROH) reagent->o_alk s_alk S-Alkylation (Thiols, RSH) reagent->s_alk c_alk C-Alkylation (Carbon Nucleophiles) reagent->c_alk prod_n 3-(Aminomethyl)pyridines n_alk->prod_n prod_o 3-(Alkoxymethyl)pyridines (Ethers) o_alk->prod_o prod_s 3-(Thiomethyl)pyridines (Thioethers) s_alk->prod_s prod_c C-C Bond Formation c_alk->prod_c

Caption: Derivative classes synthesized from the title reagent.

Conclusion

This compound stands out as a superior electrophilic building block for the introduction of the 3-pyridylmethyl group. Its heightened reactivity allows for efficient nucleophilic substitution with a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles under generally mild conditions. The protocols outlined in this guide provide robust and reproducible methods for synthesizing diverse libraries of pyridine derivatives, which are invaluable for applications in medicinal chemistry, catalysis, and materials science.

References
  • This compound - ChemBK . ChemBK.com. Available at: [Link]

  • Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols . ACS Publications. Available at: [Link]

  • Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors . PubMed. Available at: [Link]

  • 3-(Iodomethyl)pyridine hydriodide, min 96%, 1 gram - CP Lab Safety . CP Lab Safety. Available at: [Link]

  • Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II) . ACS Publications. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda . Chempanda. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor . PubMed. Available at: [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions . PMC - NIH. Available at: [Link]

  • Flexibility is Key: Synthesis of a Tripyridylamine (TPA) Congener with a Phosphorus Apical Donor and Coordination to Cobalt(II) . ACS Publications. Available at: [Link]

  • p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization . PubMed. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Oxidative Synthesis of Pyridine Derivatives - JCBPS . Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • 3-(iodomethyl)pyridine hydriodide (C6H6IN) - PubChemLite . PubChemLite. Available at: [Link]

  • Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications . DSpace at University of Trieste. Available at: [Link]

  • Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine . Dalton Transactions (RSC Publishing). Available at: [Link]

  • 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 - PubChem . PubChem. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) . NIH. Available at: [Link]

  • C-H functionalization of pyridines . PubMed. Available at: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation . PMC - NIH. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube . YouTube. Available at: [Link]

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. Google Patents.
  • Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine . Dalton Transactions (RSC Publishing). Available at: [Link]

  • C-H Functionalization of Pyridines - ResearchGate . ResearchGate. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis . PMC - NIH. Available at: [Link]

  • Selective and Multiple Functionalization of Pyridines and Alkaloids via Mg- and Zn-Organometallic Intermediates - ResearchGate . ResearchGate. Available at: [Link]

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents . PubMed. Available at: [Link]

  • WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents. Google Patents.

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nucleophilic substitution reactions with 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nucleophilic Substitution Reactions with 3-(Iodomethyl)pyridine Hydroiodide

Introduction

This compound is a highly valuable and reactive halogenated heterocyclic building block in modern organic synthesis. Its utility is anchored in the presence of a pyridine ring, a ubiquitous scaffold in numerous pharmaceutical and agrochemical agents, combined with a reactive iodomethyl group.[1][2] This functional arrangement makes it an exceptional electrophile for introducing the 3-pyridylmethyl moiety into a diverse range of molecular architectures. The C-I bond is inherently weaker and more polarizable than its chloro- or bromo- counterparts, rendering iodide an excellent leaving group and making the compound highly susceptible to nucleophilic attack.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, detailed, field-tested protocols for substitution reactions with various nucleophiles (Nitrogen, Oxygen, and Sulfur), and critical insights into experimental design and safety considerations.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 69966-59-2[3]
Molecular Formula C₆H₇I₂N[3][4]
Molecular Weight 346.94 g/mol [4]
Appearance White crystalline solid[1][3]
Melting Point 191-195 °C (lit.)[3][5]
Solubility Soluble in water and common organic solvents.[3][6]
Storage Conditions Store in a cool, dry, dark place (2-8°C).[3][4]

Safety & Handling Precautions:

This compound is classified as an irritant and should be handled with care in a well-ventilated fume hood.[3][5]

  • Hazards: Causes skin, eye, and respiratory system irritation.[3][7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[3][8] A dust mask (e.g., N95) is recommended when handling the solid.

  • Handling: Avoid generating dust.[8] Wash hands and face thoroughly after handling.[7]

  • Spillage: In case of a spill, prevent the product from entering drains. Sweep up the solid material into an airtight container for disposal.[7][8]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for several minutes and seek medical advice.[3][7]

    • Skin Contact: Wash with plenty of soap and water.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from flammable materials.[3]

Reaction Mechanism and Scientific Rationale

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] Several key factors contribute to the high reactivity of this substrate.

  • Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. This facilitates the displacement by a wide range of nucleophiles.

  • Electrophilic Carbon Center: The carbon atom of the methylene (-CH₂-) bridge is rendered highly electrophilic by the electron-withdrawing effect of the adjacent iodine atom.

  • Role of the Hydroiodide Salt: The starting material exists as a pyridinium salt. In most reactions, a base is required for two primary reasons:

    • To neutralize the hydroiodide, freeing the pyridine nitrogen.

    • To deprotonate the incoming nucleophile (e.g., thiol, alcohol, or a primary/secondary amine), thereby increasing its nucleophilicity.

The general mechanism can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon while simultaneously displacing the iodide ion.

Caption: General SN2 mechanism for nucleophilic substitution.

General Experimental Workflow

A standardized workflow ensures reproducibility and high purity of the final substituted pyridine products. The process involves the reaction setup, monitoring, workup, and final purification.

Workflow A 1. Reagent Setup Dissolve Nucleophile & Base in Solvent B 2. Add Electrophile Add 3-(Iodomethyl)pyridine hydroiodide portion-wise A->B C 3. Reaction Stir at specified temperature B->C D 4. Monitoring Track progress via TLC / LC-MS C->D E 5. Quenching Add water or aqueous solution to stop the reaction D->E Upon completion F 6. Extraction Partition between aqueous and organic layers E->F G 7. Washing & Drying Wash organic layer (brine) Dry over Na₂SO₄ or MgSO₄ F->G H 8. Concentration Remove solvent in vacuo G->H I 9. Purification Column Chromatography or Recrystallization H->I J 10. Characterization Confirm structure via NMR, MS, etc. I->J

Caption: General experimental workflow for synthesis and purification.

Detailed Experimental Protocols

The following protocols are generalized procedures. The specific nucleophile, base, solvent, and temperature should be optimized for each unique transformation. The higher reactivity of the iodo-compound compared to its chloro-analog may allow for milder conditions (e.g., lower temperatures or shorter reaction times).[2]

Protocol 1: Reaction with Nitrogen Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the synthesis of 3-(aminomethyl)pyridine derivatives from primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., morpholine, aniline) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution & Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.5 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 eq) portion-wise to the stirred suspension. Note: An exotherm may be observed.

  • Stir the reaction at a specified temperature (typically 25-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-(aminomethyl)pyridine derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (O-Alkylation)

This protocol outlines a general method for synthesizing 3-(alkoxymethyl)- or 3-(aryloxymethyl)pyridines from alcohols or phenols. Stronger bases are often required for deprotonating less acidic alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (e.g., phenol, benzyl alcohol) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 eq for NaH, 2.5 eq for K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Deionized Water & Brine

Procedure:

  • To a dry flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and the anhydrous solvent (e.g., THF).

  • If using NaH, cool the solution to 0 °C and carefully add the NaH (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide. Caution: Hydrogen gas is evolved.

  • If using K₂CO₃, add the base (2.5 eq) and stir at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography or recrystallization.

Protocol 3: Reaction with Sulfur Nucleophiles (S-Alkylation)

This protocol provides a general procedure for the synthesis of 3-((thio)methyl)pyridine derivatives from thiols.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq for K₂CO₃, 1.2 eq for NaOH)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized Water & Brine

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., Ethanol).

  • Add the base (e.g., K₂CO₃, 2.5 eq) and stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the thiolate anion.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at a temperature between 25 °C and reflux, monitoring by TLC or GC-MS.

  • After the reaction is complete, quench by adding water.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the pure thioether.

Summary of Reaction Conditions

The choice of base and solvent is critical and depends on the pKa of the nucleophile and the desired reaction temperature.

Nucleophile ClassTypical NucleophilesRecommended BasesCommon SolventsTemperature Range
Nitrogen Amines, Anilines, AmidesK₂CO₃, Et₃N, DBUDMF, MeCN, DMSO25 - 80 °C
Oxygen Phenols, AlcoholsK₂CO₃, Cs₂CO₃, NaHTHF, DMF, Acetone25 - 100 °C
Sulfur Thiols, ThiophenolsK₂CO₃, NaOH, NaOEtEtOH, MeCN, THF25 - 80 °C

Conclusion

This compound stands out as a superior reagent for SN2 reactions aimed at incorporating the 3-pyridylmethyl group. Its high reactivity, driven by the excellent leaving group ability of iodide, allows for efficient transformations under relatively mild conditions. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • ChemBK. (2024-04-09). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • UBC Library Open Collections. (2011-11-22). Synthesis in the pyridine series. [Link]

  • ChemBK. (n.d.). This compound. [Link]

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Application Notes & Protocols: A Researcher's Guide to the N-Alkylation of Amines with 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Importance of the Pyridinylmethyl Moiety

In the landscape of modern drug discovery and development, the pyridine ring stands as a privileged scaffold, present in a multitude of bioactive molecules. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. The functionalization of this core, particularly the introduction of amine-containing side chains, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

This document serves as a comprehensive technical guide for the N-alkylation of primary and secondary amines using 3-(Iodomethyl)pyridine hydroiodide. This reagent is a potent electrophile designed for the efficient introduction of the pyridin-3-ylmethyl group onto a nucleophilic amine. We will delve into the mechanistic underpinnings of this reaction, provide a robust and field-proven experimental protocol, and offer expert insights into optimization and troubleshooting.

II. Mechanistic Rationale and Causality

The N-alkylation of an amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the role of each component is paramount to achieving a successful outcome.

A. The Reagents and Their Roles:

  • The Nucleophile (Amine): The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This lone pair attacks the electrophilic carbon of the iodomethyl group. The nucleophilicity of the amine is a key factor; aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.

  • The Electrophile (this compound): This reagent possesses a highly electrophilic methylene (-CH₂-) carbon. The electron-withdrawing nature of the adjacent pyridine ring and the excellent leaving group character of iodide (I⁻) make this carbon highly susceptible to nucleophilic attack. Compared to its chloro- or bromo-analogs, the iodo- a more reactive electrophile, often allowing for milder reaction conditions or shorter reaction times.

  • The Base (e.g., K₂CO₃, Et₃N): The use of a base is non-negotiable for two critical reasons. First, the starting material is a hydroiodide salt; the base neutralizes the hydroiodic acid (HI) to liberate the free pyridine electrophile. Second, upon nucleophilic attack, the amine nitrogen forms a new C-N bond and initially bears a positive charge, forming an ammonium salt. The base is required to deprotonate this intermediate, regenerating a neutral amine product and driving the reaction to completion. A stoichiometric excess of base (typically 2.0-2.5 equivalents) is essential.

B. The SN2 Pathway: A Visual Representation

The reaction proceeds through a concerted, single-step mechanism characteristic of SN2 reactions. The diagram below illustrates the logical flow from reactants to products.

sn2_mechanism cluster_start Step 1: Liberation of Electrophile cluster_reaction Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation R2NH R¹R²NH (Amine Nucleophile) TransitionState [Sₙ2 Transition State] R2NH->TransitionState Base Base (e.g., K₂CO₃) ProtonatedBase Protonated Base + I⁻ Base->ProtonatedBase BaseSalt Base • HI AlkylHalide 3-(Iodomethyl)pyridine • HI FreeElectrophile Free Electrophile (3-Iodomethylpyridine) AlkylHalide->FreeElectrophile + Base FreeElectrophile->TransitionState AmmoniumSalt Product Ammonium Salt [Py-CH₂-N⁺H(R¹)R²] I⁻ TransitionState->AmmoniumSalt Iodide leaves FinalProduct Final Product (N-Alkylated Amine) AmmoniumSalt->FinalProduct + Base

Caption: Sₙ2 mechanism for N-alkylation with 3-(Iodomethyl)pyridine.

III. Detailed Experimental Protocol

This protocol provides a robust general procedure for the N-alkylation of a primary or secondary amine.

A. Materials & Reagents:

  • Amine (Primary or Secondary)

  • This compound (CAS: 69966-59-2)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

B. Pre-Reaction Setup Workflow:

setup_workflow start Start flask Select oven-dried round-bottom flask with stir bar start->flask add_amine Add Amine (1.0 equiv) flask->add_amine add_base Add K₂CO₃ (2.5 equiv) add_amine->add_base add_solvent Add Anhydrous DMF (to 0.1-0.2 M) add_base->add_solvent inert_atm Flush with N₂ or Ar add_solvent->inert_atm stir Stir mixture at RT for 10-15 min inert_atm->stir add_reagent Add 3-(Iodomethyl)pyridine • HI (1.05-1.1 equiv) in one portion stir->add_reagent heat Heat to reaction temperature (e.g., 70 °C) add_reagent->heat monitor Monitor by TLC / LC-MS until SM consumed heat->monitor

Application Notes and Protocols: Leveraging 3-(Iodomethyl)pyridine Hydroiodide for the Synthesis of Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an invaluable pharmacophore for designing novel therapeutics.[1][2][4][5] Among the vast arsenal of pyridine-containing building blocks, 3-(Iodomethyl)pyridine hydroiodide stands out as a highly efficient and reactive electrophile for introducing the critical 3-pyridinylmethyl moiety into target molecules.

This reagent is particularly significant in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), where the 3-substituted pyridine motif is often essential for achieving high-affinity binding and desired pharmacological activity.[6][7][8] This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and practical applications, complete with validated protocols for its use in a research setting.

Physicochemical Properties and Synthetic Rationale

This compound is a white crystalline solid that serves as a potent alkylating agent.[9] Its structure as a hydroiodide salt enhances its stability and solubility in polar solvents, while the iodomethyl group provides exceptional reactivity.[9][10]

Causality of Reactivity: The high reactivity of this compound stems from two key features. First, iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack (SN2 reaction). Its superiority over corresponding chloro- or bromo-analogs leads to faster reaction times and often higher yields.[11] Second, the compound is a salt. The hydroiodide must be neutralized in situ with a base to unmask the reactive freebase form of the pyridine and to scavenge the additional equivalent of HI generated during the alkylation reaction.

PropertyValueReference(s)
CAS Number 69966-59-2[12][13]
Molecular Formula C₆H₇I₂N[9][10][12]
Molecular Weight 346.94 g/mol [12][13]
Appearance White crystalline solid[9]
Melting Point 191-195 °C[12][14]
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO, MeCN)[9][10]

Core Application: N-Alkylation for nAChR Modulator Synthesis

A primary application of this compound is the synthesis of 3-pyridinylmethylamines, a key structural motif in many potent and selective nAChR ligands.[6][7]

Scientific Rationale: The nitrogen atom of the 3-substituted pyridine ring acts as a crucial hydrogen bond acceptor. This feature allows it to form a key cation-π interaction with a conserved tryptophan residue within the "aromatic box" of the nAChR ligand-binding domain, an interaction that is fundamental for high-affinity binding.[7] By alkylating a primary or secondary amine on a lead scaffold with this reagent, medicinal chemists can strategically install this pharmacophore to enhance receptor affinity and modulate functional activity.

Caption: SN2 mechanism for N-alkylation using 3-(Iodomethyl)pyridine.

Experimental Protocols

Disclaimer: These protocols are intended for research use only by trained professionals.[13][15] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Pyridinylmethylation of a Secondary Amine

This protocol describes a robust method for the alkylation of a generic secondary amine, a common transformation in drug discovery campaigns.

Materials & Equipment:

  • Amine Substrate (1.0 eq)

  • This compound (1.2 eq)[12]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • TLC plates (silica gel)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

    • Expert Insight: Using at least 3 equivalents of a mild inorganic base like K₂CO₃ is crucial. One equivalent neutralizes the hydroiodide salt of the reagent, a second neutralizes the HI produced during the reaction, and a third ensures the reaction medium remains basic to facilitate the reaction and keep the amine nucleophile deprotonated.

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents, typically to a concentration of 0.1-0.5 M with respect to the limiting reagent. Stir the suspension for 10-15 minutes at room temperature.

    • Expert Insight: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal. They effectively dissolve the reagents and intermediates without interfering with the SN2 reaction, unlike protic solvents (e.g., alcohols) which could act as competing nucleophiles.

  • Reagent Addition: Add this compound (1.2 eq) to the stirring suspension in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if the amine is a weak nucleophile) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-(3-pyridinylmethyl)amine.

Data Presentation and Optimization

The efficiency of the N-alkylation can be highly dependent on the specific substrate and reaction conditions. The following table provides an example of an optimization study for this reaction.

EntrySubstrate (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
11.0K₂CO₃ (3)DMF251675
21.0K₂CO₃ (3)MeCN251668
31.0K₂CO₃ (3)DMF50691
41.0DIPEA (3)DMF50685
51.0K₂CO₃ (2)DMF50655

As shown in Entry 3, gentle heating can significantly improve the reaction rate and yield. Entry 5 demonstrates the necessity of using a sufficient excess of base.

Workflow in a Drug Discovery Context

This compound is typically employed during the lead optimization phase of a drug discovery project to probe structure-activity relationships (SAR).

drug_discovery_workflow Start Lead Compound (e.g., with secondary amine) Decision1 Need to Improve Potency/ Introduce H-bond Acceptor? Start->Decision1 Synth Synthesize Analog via N-Pyridinylmethylation Decision1->Synth Yes Reagent Use 3-(Iodomethyl)pyridine hydroiodide Synth->Reagent Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Assay In Vitro Biological Assay (e.g., nAChR binding/function) Purify->Assay Decision2 Improved Activity? Assay->Decision2 Success Advance Candidate to Further Studies (ADME, PK) Decision2->Success Yes Failure Synthesize New Analogs/ Re-evaluate Strategy Decision2->Failure No Failure->Start Iterate Design

Caption: Drug discovery workflow incorporating this compound.

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] When handling the solid powder, use a dust mask (e.g., N95) or work within a contained environment.[12]

  • Handling: Handle only in a well-ventilated chemical fume hood.[17] Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

Conclusion

This compound is a powerful and versatile reagent for medicinal chemists. Its high reactivity and ability to efficiently install the pharmacologically significant 3-pyridinylmethyl group make it an indispensable tool in the synthesis of novel bioactive compounds, particularly in the pursuit of modulators for challenging targets like nicotinic acetylcholine receptors. By understanding its reactivity and employing robust, optimized protocols as detailed in this guide, researchers can effectively leverage this building block to accelerate their drug discovery programs.

References

  • ResearchGate. (2012). Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.

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Application Notes: 3-(Iodomethyl)pyridine Hydroiodide in the Synthesis of Advanced Ligands for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridylmethyl Scaffold in Catalysis

The pyridine ring is a privileged structural motif in ligand design for transition-metal catalysis. Its nitrogen atom provides a strong coordination site, and its electronic properties can be readily tuned through substitution, significantly influencing the stability and reactivity of the resulting metal complex.[1][2] The introduction of a pyridyl moiety onto a ligand backbone, such as in N-heterocyclic carbenes (NHCs) or phosphines, creates powerful bidentate or polydentate ligand systems. These ligands have demonstrated exceptional performance in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5][6]

3-(Iodomethyl)pyridine hydroiodide serves as a superior and highly reactive precursor for introducing the versatile pyridin-3-ylmethyl scaffold into ligand architectures. This application note provides an in-depth guide to the synthesis of pyridyl-functionalized NHC and phosphine ligands using this key building block and details their subsequent application in catalysis.

Chemical Profile: this compound

This compound is a salt characterized by a pyridine ring substituted at the 3-position with a highly reactive iodomethyl group.[7] The presence of iodide as the leaving group makes it an exceptionally efficient alkylating agent for a wide range of nucleophiles, including imidazoles and phosphines, proceeding readily through an SN2 mechanism. Its hydroiodide form ensures stability during storage, while often requiring the use of a base during synthesis to liberate the free pyridine for subsequent reactions.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₆H₇I₂N
Molecular Weight 346.94 g/mol
Appearance White to off-white crystalline solid
Key Reactivity Highly electrophilic iodomethyl group

The enhanced reactivity of the C-I bond compared to the more common C-Cl bond in precursors like 3-(chloromethyl)pyridine allows for milder reaction conditions and often leads to higher yields and shorter reaction times in ligand synthesis.[8] This makes this compound a strategic choice for efficient ligand preparation.

Synthesis of Pyridyl-Functionalized Ligand Precursors

The exceptional reactivity of this compound makes it an ideal reagent for the synthesis of both NHC precursors (imidazolium salts) and phosphine ligands.

Protocol 1: Synthesis of a Pyridyl-Functionalized N-Heterocyclic Carbene (NHC) Precursor

This protocol details the synthesis of 1-mesityl-3-(pyridin-3-ylmethyl)-1H-imidazol-3-ium iodide, a precursor to a valuable NHC ligand. The reaction involves the direct N-alkylation of 1-mesitylimidazole.

NHC_Synthesis reagent1 3-(Iodomethyl)pyridine Hydroiodide reaction N-Alkylation (SN2) reagent1->reaction reagent2 1-Mesitylimidazole reagent2->reaction base K₂CO₃ base->reaction Base solvent Acetonitrile (ACN) solvent->reaction Solvent, 80°C product 1-Mesityl-3-(pyridin-3-ylmethyl) -1H-imidazol-3-ium Iodide reaction->product

Caption: Workflow for the synthesis of a pyridyl-NHC precursor.

Materials:

  • This compound (1.0 eq)

  • 1-Mesitylimidazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and 1-mesitylimidazole.

  • Add anhydrous acetonitrile to dissolve the reactants, followed by the addition of anhydrous potassium carbonate. The base is crucial for neutralizing the hydroiodide salt and scavenging the HI produced during the reaction.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Triturate the crude residue with diethyl ether to precipitate the desired imidazolium salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the pure 1-mesityl-3-(pyridin-3-ylmethyl)-1H-imidazol-3-ium iodide.

Rationale: The choice of acetonitrile as a solvent provides good solubility for the reactants and is suitable for the reaction temperature. Potassium carbonate is an effective and easily removable base. The high reactivity of the iodide leaving group ensures efficient alkylation.[8][9]

Protocol 2: Synthesis of a Pyridyl-Functionalized Phosphine Ligand

This protocol describes the synthesis of (pyridin-3-ylmethyl)diphenylphosphine. This is achieved by reacting this compound with lithium diphenylphosphide.

Phosphine_Synthesis cluster_nuc Nucleophile Generation cluster_sub Substitution Reaction reagent1 Diphenylphosphine nucleophile Lithium Diphenylphosphide (LiPPh₂) reagent1->nucleophile -78°C to RT, THF reagent2 n-Butyllithium (n-BuLi) reagent2->nucleophile product (Pyridin-3-ylmethyl) diphenylphosphine nucleophile->product Nucleophilic Substitution start 3-(Iodomethyl)pyridine Hydroiodide free_pyridine 3-(Iodomethyl)pyridine (free base) start->free_pyridine Deprotonation base n-BuLi (1 eq) base->free_pyridine free_pyridine->product

Caption: Synthetic workflow for a pyridyl-phosphine ligand.

Materials:

  • This compound (1.0 eq)

  • Diphenylphosphine (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.0 eq, e.g., 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed water

Procedure:

  • Caution: This reaction must be performed under strictly anhydrous and inert conditions as organolithium reagents and phosphines are highly air-sensitive.[2][10]

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add diphenylphosphine via syringe, followed by the dropwise addition of one equivalent of n-BuLi. Allow the solution to warm to room temperature to generate the lithium diphenylphosphide nucleophile (a color change to deep red/orange is typically observed).

  • In a separate flame-dried flask, suspend this compound in anhydrous THF and cool to -78 °C.

  • Slowly add one equivalent of n-BuLi to deprotonate the pyridinium salt and form the free base of 3-(iodomethyl)pyridine in situ.

  • Transfer the freshly prepared lithium diphenylphosphide solution via cannula into the suspension of 3-(iodomethyl)pyridine at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of degassed water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (pyridin-3-ylmethyl)diphenylphosphine.

Rationale: The generation of the potent phosphide nucleophile is essential for the substitution reaction. Deprotonating the pyridinium salt in situ prevents side reactions. The high reactivity of the C-I bond facilitates a clean and efficient substitution.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing pyridyl-functionalized NHC or phosphine ligands are highly effective catalysts for C-C bond formation.[3][11][12] The following protocol describes a model Suzuki-Miyaura coupling reaction using a catalyst generated in situ from the NHC precursor synthesized in Protocol 1.

Catalytic_Cycle Precatalyst [Pd(NHC-Py)Cl₂] ActivePd0 Pd(0)L Precatalyst->ActivePd0 Activation (Base) OxAdd Oxidative Addition ActivePd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ar-X Transmetal Transmetalation PdII_complex->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L) Transmetal->PdII_ArAr Ar'-B(OR)₂ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->ActivePd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • 1-Mesityl-3-(pyridin-3-ylmethyl)-1H-imidazol-3-ium iodide (from Protocol 1) (2.2 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (2.0 mol%)

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene/Water mixture (e.g., 10:1 v/v)

Procedure:

  • To a reaction vessel, add the imidazolium salt, Pd(OAc)₂, and potassium carbonate under an inert atmosphere.

  • Add the toluene/water solvent mixture, followed by 4-bromotoluene and phenylboronic acid.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. The in situ generation of the active Pd-NHC catalyst occurs under these conditions.

  • Monitor the reaction by Gas Chromatography (GC) or TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Expected Performance: Palladium complexes of pyridyl-functionalized NHC ligands are known to be highly active. For Suzuki-Miyaura couplings of aryl bromides, yields are often excellent, and catalyst loadings can be very low.

Table 2: Representative Performance of Pyridyl-NHC and Pyridyl-Phosphine Palladium Catalysts in Cross-Coupling Reactions

Ligand TypeReactionSubstratesCatalyst Loading (mol%)Yield (%)Reference
Pyridyl-NHC Suzuki-MiyauraAryl Bromides + Arylboronic Acids0.1 - 2.0>90[11][12]
Pyridyl-NHC HeckAryl Bromides + Styrene1.0 - 2.0>95[4][5]
Pyridyl-Phosphine Suzuki-MiyauraAryl Chlorides + Arylboronic Acids0.5 - 1.085-99[13]
Pyridyl-Phosphine SonogashiraAryl Bromides + Phenylacetylene1.0>90[3]

Note: Data is compiled from sources using structurally analogous ligands and serves as a strong indicator of the potential performance of ligands derived from this compound.

Conclusion and Field Insights

This compound is a highly effective and versatile building block for the synthesis of advanced pyridyl-functionalized ligands for catalysis. Its superior reactivity as an alkylating agent facilitates efficient and often high-yielding syntheses of both N-heterocyclic carbene precursors and phosphine ligands. The resulting ligands, when complexed with transition metals such as palladium, form robust and highly active catalysts for a range of cross-coupling reactions critical to pharmaceutical and materials science research. The protocols outlined in this note provide a reliable foundation for researchers to leverage the strategic advantage of the pyridylmethyl scaffold in developing novel and efficient catalytic systems.

References

  • (CN105085377A) Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Synthesis of pyridyl phosphonium salts from pyridine. ResearchGate. [Link]

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. MDPI. [Link]

  • Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions. ResearchGate. [Link]

  • Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids. ResearchGate. [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Royal Society of Chemistry. [Link]

  • Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry. [Link]

  • [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products. National Institutes of Health. [Link]

  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. ResearchGate. [Link]

  • Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. ACS Publications. [Link]

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc. [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Pyridine functionalised N-heterocyclic carbene complexes of palladium. Royal Society of Chemistry. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. ResearchGate. [Link]

  • Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. ResearchGate. [Link]

  • Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene- N -heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ResearchGate. [Link]

  • Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation. ResearchGate. [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. National Institutes of Health. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Rutgers University. [Link]

  • Synthesis, structure and reactivity of palladium(II) complexes of chiral N-heterocyclic carbene-imine and -amine hybrid ligands. National Institutes of Health. [Link]

  • One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. ResearchGate. [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. ACS Publications. [Link]

  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Organic Process Research & Development Blogger. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Synthesis and Studies Pd(II)-NHC complexes with thiosaccharinate, saccharinate or benzothiazolinate ligands. Tikrit Journal of Pure Science. [Link]

  • Activity of Palladium(II) Complexes with N-Heterocyclic Carbene Ligands in Solvent-Free Telomerization of 1,3-Butadiene with Methanol. ResearchGate. [Link]

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experimental procedure for the synthesis of 3-(Iodomethyl)pyridine hydroiodide from 3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(Iodomethyl)pyridine Hydroiodide from 3-Pyridinemethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a crucial halogenated heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocol details a robust and reproducible method starting from the commercially available precursor, 3-pyridinemethanol. We delve into the underlying SN2 reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols for handling corrosive reagents, and describe standard analytical techniques for the characterization of the final product. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and safe laboratory execution.

Introduction and Significance

This compound serves as a key intermediate in synthetic chemistry, primarily utilized for introducing the 3-pyridylmethyl moiety into target molecules.[1] The pyridine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The iodomethyl group provides a highly reactive site for nucleophilic substitution, making this compound significantly more reactive than its chloro- and bromo-analogs.[1] Its hydroiodide salt form confers greater stability and simplifies handling compared to the free base.[1] The synthesis from 3-pyridinemethanol via reaction with hydroiodic acid is a direct and efficient transformation.[1]

Reaction Mechanism: From Alcohol to Alkyl Iodide

The conversion of an alcohol to an alkyl iodide using a strong acid like hydroiodic acid (HI) is a classic transformation in organic chemistry. The reaction with a primary alcohol such as 3-pyridinemethanol proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[2][3]

The mechanism involves two primary steps:

  • Protonation of the Hydroxyl Group: Hydroiodic acid, being a strong acid, readily protonates the hydroxyl group of 3-pyridinemethanol. This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[2][4][5]

  • Nucleophilic Attack by Iodide: The iodide ion (I⁻), a potent nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group.[2] This attack occurs from the backside, displacing the water molecule in a single, concerted step, which is characteristic of an SN2 reaction.[3]

Simultaneously, the basic nitrogen atom of the pyridine ring is also protonated by the excess hydroiodic acid, resulting in the formation of the stable hydroiodide salt of the product.

Detailed Experimental Protocol

This section outlines the complete procedure for the synthesis, including all necessary reagents, equipment, and step-by-step instructions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3-PyridinemethanolC₆H₇NO109.13≥98%Sigma-Aldrich
Hydroiodic AcidHI127.9157% in H₂O (w/w)Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%VWR
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Vacuum pump or aspirator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatula and weighing paper

Reaction Parameters
ReactantMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3-Pyridinemethanol109.135.00 g45.81.0
Hydroiodic Acid (57%)127.9125.0 mL~184~4.0

Note: The density of 57% HI is approximately 1.7 g/mL. The use of excess HI drives the reaction to completion and ensures the formation of the hydroiodide salt.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation reagents Combine 3-Pyridinemethanol and Hydroiodic Acid reflux Heat mixture to reflux (approx. 120-125 °C) for 2-3 hours reagents->reflux Stirring cool Cool reaction to 0-5 °C in an ice bath reflux->cool Completion precipitate Observe precipitation of the product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash precipitate with cold diethyl ether filter->wash dry Dry product under vacuum wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. To this flask, add 3-pyridinemethanol (5.00 g, 45.8 mmol).

  • Reagent Addition: In a well-ventilated chemical fume hood, carefully and slowly add 57% aqueous hydroiodic acid (25.0 mL, ~184 mmol) to the flask. The addition is exothermic and will generate heat.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. With vigorous stirring, heat the reaction mixture to reflux (approximately 120-125 °C) and maintain this temperature for 2-3 hours. The solution will darken over time.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Subsequently, place the flask in an ice-water bath and cool to 0-5 °C for at least 30 minutes to maximize precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any residual acid and organic impurities.

  • Drying: Transfer the crystalline solid to a watch glass and dry under vacuum to a constant weight. The final product is typically an off-white to yellowish crystalline solid.

Safety and Handling

CRITICAL: Hydroiodic acid is extremely corrosive and can cause severe skin burns and eye damage.[6][7] It is also light and air-sensitive.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles with a face shield when handling hydroiodic acid.[7][8][9]

  • Ventilation: All steps involving the handling of hydroiodic acid must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][7]

  • Storage: Store hydroiodic acid in a cool, dry, and dark place, away from incompatible materials such as bases, metals, and oxidizing agents.[6][9][10] Refrigeration is often recommended.[6][7]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization and Expected Results

The synthesized product should be characterized to confirm its identity and purity.

Physical Properties
PropertyExpected Value
Appearance Off-white to yellow crystalline solid
Molecular Formula C₆H₇I₂N
Molecular Weight 346.94 g/mol [11][12]
Melting Point 191-195 °C[13]
Spectroscopic Data
AnalysisExpected Observations
¹H NMR The protonation of the nitrogen deshields the ring protons, causing downfield shifts compared to neutral pyridine. Expect signals around δ 8.8-9.0 ppm (H-2, ortho to N), and other aromatic protons between δ 7.5-8.5 ppm. The iodomethyl (-CH₂I) protons should appear as a singlet around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons are expected in the δ 120-150 ppm range. The carbon adjacent to the protonated nitrogen (C-2) will be the most downfield.[14] The iodomethyl carbon will appear significantly upfield, typically around δ 5-10 ppm.
FT-IR (cm⁻¹) Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.[14]
Mass Spec (ESI+) The molecular ion peak for the cationic portion [M-I]⁺ (C₆H₇IN⁺) should be observed at m/z ≈ 220.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction.Extend the reflux time to 4-5 hours. Ensure the reaction temperature is maintained.
Product is soluble in the reaction mixture.Ensure thorough cooling in the ice bath for an extended period (1-2 hours) to maximize precipitation.
Product is Dark/Oily Presence of impurities (e.g., elemental iodine from oxidation).Wash the crude product thoroughly with cold diethyl ether or another suitable non-polar solvent. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.
Side reactions such as ether formation.[4]Ensure the reaction is not overheated for excessively long periods.

References

  • Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. (2020). YouTube.
  • This compound | 69966-59-2. Smolecule.
  • Alcohol to Iodide - Common Conditions. Organic Chemistry Portal.
  • How Does Hydroiodic Acid React With Alcohols?. (2025). YouTube.
  • SAFETY DATA SHEET - Hydriodic acid. Fisher Scientific.
  • SAFETY DATA SHEET - HYDRIODIC ACID. Spectrum Chemical.
  • How Should Hydroiodic Acid Be Stored?. (2025). YouTube.
  • SAFETY DATA SHEET - Hydriodic acid, ACS, 55-58%. Acros Organics.
  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023). Chemia.
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado.
  • Hydriodic acid 55-58% SAFETY D
  • This compound | 69966-59-2. ChemScene.
  • 3-(Iodomethyl)pyridine hydriodide 96% | 69966-59-2. Sigma-Aldrich.
  • 3-(iodomethyl)pyridine hydriodide (C6H6IN). PubChem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • 3-(Iodomethyl)pyridine hydriodide | CAS 69966-59-2. Santa Cruz Biotechnology.
  • This compound | 69966-59-2. Benchchem.
  • 3-Pyridinemethanol synthesis. ChemicalBook.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
  • 3-(Iodomethyl)pyridine hydriodide 96% | 69966-59-2. Sigma-Aldrich.
  • 3-(Iodomethyl)pyridine hydriodide 96% | 69966-59-2. Sigma-Aldrich.

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Application Note: A Practical Guide to the Synthesis of 3-(Iodomethyl)pyridine Hydroiodide via Finkelstein Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive protocol for the synthesis of 3-(Iodomethyl)pyridine hydroiodide, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved through a robust and efficient halogen exchange reaction, specifically the Finkelstein reaction, starting from the readily available 3-(Chloromethyl)pyridine hydrochloride. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental protocol, and provides practical insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Organoiodides

Organoiodides, particularly those incorporated into heterocyclic scaffolds, are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, being the weakest among carbon-halogen bonds, serves as a versatile functional handle for a variety of subsequent transformations, most notably in cross-coupling reactions. This compound is a key reagent that allows for the introduction of the pyridin-3-ylmethyl moiety into target molecules.[1] Its synthesis via halogen exchange from a more common chloro- a bromo-precursor is a common and cost-effective strategy.[2]

The Finkelstein reaction, named after the German chemist Hans Finkelstein, is the archetypal halogen exchange reaction. It provides a direct and efficient pathway to synthesize alkyl iodides from alkyl chlorides or bromides.[3] This application note will leverage this classic transformation to prepare this compound.

Mechanistic Rationale: The Finkelstein Reaction

The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] The overall transformation involves the displacement of a halide (or a sulfonate ester) by an iodide ion.

Reaction Scheme: R-Cl + NaI ⇌ R-I + NaCl(s)

The power of this reaction lies in its ability to be driven to completion by exploiting Le Châtelier's principle. The classic Finkelstein reaction is conducted in acetone, a solvent in which sodium iodide (NaI) is soluble, while sodium chloride (NaCl) and sodium bromide (NaBr) are poorly soluble.[3][5]

Causality Behind Experimental Choices:

  • SN2 Mechanism: The reaction proceeds via a single, concerted step where the iodide nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride leaving group departs simultaneously.[6] This mechanism is highly effective for primary halides, such as 3-(chloromethyl)pyridine, due to the low steric hindrance at the reaction center.[3][5]

  • Nucleophile: The iodide ion is an excellent nucleophile, which facilitates the rapid displacement of the chloride leaving group.

The logical flow of the synthesis is captured in the workflow diagram below.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material: 3-(Chloromethyl)pyridine HCl Setup Combine Reagents in Round-Bottom Flask Start->Setup Reagents Reagents: Sodium Iodide (NaI) Acetone (Solvent) Reagents->Setup Reflux Heat to Reflux (approx. 56°C) Setup->Reflux Precipitation NaCl Precipitates, Driving Reaction Reflux->Precipitation Cool Cool to Room Temp. Precipitation->Cool Filter Filter to Remove NaCl Cool->Filter Evaporate Evaporate Acetone (Rotary Evaporator) Filter->Evaporate Crude Obtain Crude Product Evaporate->Crude Recrystallize Recrystallize from Isopropanol Crude->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Final Product: 3-(Iodomethyl)pyridine HI Dry->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-(Chloromethyl)pyridine hydrochloride on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Wt.Supplier Example
3-(Chloromethyl)pyridine hydrochloride6959-48-4C₆H₆ClN · HCl164.03Sigma-Aldrich
Sodium Iodide (NaI)7681-82-5NaI149.89Sigma-Aldrich
Acetone, ACS Grade67-64-1C₃H₆O58.08Fisher Scientific
Isopropanol, ACS Grade67-63-0C₃H₈O60.10Fisher Scientific
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (18.3 g, 122 mmol, 2.0 eq).

  • Solvent Addition: Add 150 mL of acetone to the flask. Stir the mixture at room temperature until the sodium iodide is fully dissolved.

  • Addition of Starting Material: Add 3-(Chloromethyl)pyridine hydrochloride (10.0 g, 61 mmol, 1.0 eq) to the stirred solution. The hydrochloride salt is used directly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C) using a heating mantle. A white precipitate (NaCl) should begin to form within the first 30 minutes.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (eluent: 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride. Wash the solid cake with a small amount of fresh acetone (~20 mL) to recover any entrapped product.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid crude product.

  • Purification - Recrystallization:

    • Transfer the crude solid to a clean beaker.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Drying and Characterization:

    • Dry the white crystalline solid under vacuum at 40°C overnight.[2]

    • The expected yield is typically in the range of 80-90%.

    • Characterize the final product. The melting point should be in the range of 191-195°C. The product should be stored protected from light.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Wet acetone. 2. Insufficient reaction time or temperature.1. Use anhydrous acetone. Water can interfere with the reaction by solvating ions differently. 2. Ensure the mixture is refluxing properly and extend the reaction time, monitoring by TLC.
Low Yield 1. Incomplete precipitation of NaCl. 2. Product loss during work-up/filtration.1. Ensure the reaction has gone to completion. 2. Minimize the amount of solvent used for washing the filter cake and for recrystallization to avoid dissolving too much product. Ensure recrystallization solvent is cold during final wash.
Product is Oily/Discolored Presence of impurities or residual solvent.1. Repeat the recrystallization step. A charcoal treatment during recrystallization can sometimes remove colored impurities.[9] 2. Ensure the product is thoroughly dried under vacuum.

Safety and Handling Precautions

  • General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 3-(Chloromethyl)pyridine hydrochloride: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • This compound: The final product is a strong irritant to the eyes, skin, and respiratory system.[2] Handle with care.

    • Acetone: Is a flammable liquid. Ensure no open flames or spark sources are nearby.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

The Finkelstein reaction provides a highly efficient and reliable method for the synthesis of this compound from its corresponding chloro-precursor. The protocol is driven to completion by the precipitation of sodium chloride in an acetone solvent system, a classic application of Le Châtelier's principle. By following the detailed steps and safety precautions outlined in this guide, researchers can confidently prepare this important synthetic intermediate for applications in drug discovery and development.

References

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • Organic Syntheses. Procedure 10 - Organic Syntheses. Available from: [Link]

  • CP Lab Safety. 3-(Iodomethyl)pyridine hydriodide, min 96%, 1 gram. Available from: [Link]

  • Khan Academy. Halogen exchange method. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. Available from: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available from: [Link]

  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Available from: [Link]

  • SATHEE. Finkelstein Reaction. Available from: [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available from: [Link]

  • NCERT. Haloalkanes and Haloarenes. Available from: [Link]

  • Sciencemadness Wiki. Finkelstein reaction. Available from: [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

  • Unacademy. Finkelstein Reaction. Available from: [Link]

  • Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

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Application Note: Selective Derivatization of Cysteine Residues with 3-(Iodomethyl)pyridine for Enhanced Biomolecule Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

The selective chemical modification of biomolecules is a cornerstone of modern proteomics and drug development. It enables the introduction of specific tags, probes, or charges to facilitate detection, purification, and structural analysis. This application note provides a detailed guide to the use of 3-(Iodomethyl)pyridine hydroiodide as a highly efficient reagent for the derivatization of thiol-containing biomolecules, with a primary focus on the sulfhydryl group of cysteine residues in peptides and proteins.

3-(Iodomethyl)pyridine, also known as 3-picolyl iodide, is a halogenated heterocyclic compound that serves as a robust alkylating agent.[1] Its utility lies in the reactive iodomethyl group, which is an excellent electrophile for soft nucleophiles like the thiolate anion of cysteine.[1][2] The reaction results in a stable thioether linkage, covalently attaching a picolyl group to the biomolecule. This modification imparts a permanent positive charge at neutral and acidic pH, which is particularly advantageous for mass spectrometry (MS) based applications. The introduction of this fixed charge can significantly enhance ionization efficiency in electrospray ionization (ESI) and improve fragmentation patterns in tandem MS (MS/MS) techniques like Electron Transfer Dissociation (ETD), ultimately aiding in peptide sequencing and the identification of cysteine-containing peptides.[3][4]

This document offers a comprehensive overview of the underlying chemistry, detailed step-by-step protocols for derivatization, and guidelines for the analysis and interpretation of results.

Principle of Derivatization: The S-Picolylation Reaction

The derivatization of a cysteine residue with 3-(Iodomethyl)pyridine is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is predicated on the high nucleophilicity of the cysteine sulfhydryl group, especially in its deprotonated thiolate form (-S⁻).

Causality of Experimental Choices:

  • pH Control: The pKa of the cysteine side chain thiol is approximately 8.5.[2] To ensure the presence of the highly reactive thiolate anion, the reaction is conducted under slightly basic conditions (pH 7.5–8.5). This deprotonates the thiol group, transforming it into a potent nucleophile ready to attack the electrophilic methylene carbon of the 3-(Iodomethyl)pyridine. Operating within this pH range provides a balance between maximizing the reaction rate and minimizing potential side reactions, such as the alkylation of amine groups (e.g., lysine side chains), which are less nucleophilic at this pH.[2][5]

  • Reagent Reactivity: The iodide ion is an excellent leaving group, facilitating a rapid and efficient SN2 reaction. The resulting product is a stable S-picolyl-cysteine residue, which carries a permanent positive charge on the pyridine nitrogen.

Caption: SN2 mechanism for the S-picolylation of a cysteine residue.

Experimental Protocols

Required Materials and Reagents
  • Derivatization Reagent: this compound (CAS: 69966-59-2).[6] Store protected from light.[7]

  • Biomolecule: Cysteine-containing peptide or protein of interest.

  • Buffers:

    • Ammonium Bicarbonate (NH₄HCO₃) Buffer: 50 mM, pH 8.0.

    • Tris-HCl Buffer: 50 mM, pH 8.0.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds prior to derivatization.

  • Quenching Reagent: L-cysteine or DTT solution (e.g., 100 mM).

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic Acid (FA, MS grade).

  • Equipment:

    • pH meter

    • Vortex mixer

    • Thermomixer or water bath

    • Centrifuge

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 ZipTips) for sample cleanup.

    • Mass Spectrometer (ESI-MS).

Protocol 1: Derivatization of a Cysteine-Containing Peptide

This protocol is optimized for labeling peptides in solution, for example, after a tryptic digest of a protein sample.

Step 1: Sample Preparation (Disulfide Reduction - Optional)

  • Rationale: This step is critical if the cysteine residues in the peptide or protein are oxidized or form disulfide bonds. The derivatization reaction specifically targets free sulfhydryl groups.

  • Procedure:

    • Dissolve the peptide sample in 50 mM NH₄HCO₃ buffer (pH 8.0) to a final concentration of 1-10 µM.

    • If reduction is needed, add TCEP to a final concentration of 1 mM. Incubate at 37°C for 30 minutes. TCEP is recommended as it does not contain a free thiol that would compete in the subsequent alkylation step. If using DTT, it must be removed prior to adding the derivatization reagent.

Step 2: Reagent Preparation

  • Rationale: The reagent is a hydroiodide salt and should be prepared fresh to ensure maximum reactivity.

  • Procedure: Prepare a 10 mM stock solution of this compound in 50 mM NH₄HCO₃ buffer (pH 8.0). Vortex until fully dissolved.

Step 3: Derivatization Reaction

  • Rationale: A molar excess of the derivatization reagent drives the reaction to completion. The incubation is performed in the dark because halogenated compounds can be light-sensitive.

  • Procedure:

    • Add the 3-(Iodomethyl)pyridine solution to the peptide sample to achieve a final molar excess of 10-fold over the concentration of free thiols.

    • Vortex gently to mix.

    • Incubate the reaction mixture at room temperature (25°C) for 60 minutes in the dark.

Step 4: Quenching the Reaction

  • Rationale: Quenching consumes any unreacted 3-(Iodomethyl)pyridine, preventing non-specific modification of the sample or analytical equipment.

  • Procedure: Add a quenching reagent with a free thiol, such as L-cysteine or DTT, to a final concentration that is at least 2-fold higher than the initial concentration of the derivatization reagent. Incubate for 15 minutes.

Step 5: Sample Cleanup for MS Analysis

  • Rationale: Removal of excess reagent, quencher, and buffer salts is essential for high-quality MS data.

  • Procedure:

    • Acidify the sample by adding formic acid to a final concentration of 0.1% (v/v).

    • Desalt the sample using a C18 SPE cartridge (e.g., ZipTip) according to the manufacturer's protocol.

    • Elute the derivatized peptide in a suitable solvent for MS analysis (e.g., 50% ACN, 0.1% FA).

Method Validation and Expected Results

The success of the derivatization can be directly verified by mass spectrometry.

  • Mass Shift: The covalent addition of a picolyl group (C₆H₆N) to a cysteine residue results in a monoisotopic mass increase of 92.0500 Da .

  • MS Spectrum Analysis:

    • Compare the mass spectrum of the derivatized sample to that of an underivatized control.

    • Look for the disappearance of the peak corresponding to the original peptide and the appearance of a new peak corresponding to the original mass + 92.0500 Da (or multiples of 92.0500 Da if the peptide contains multiple cysteine residues).

  • Charge State Increase: The introduction of a permanent positive charge is expected to increase the observed charge states of the peptide in ESI-MS.[3] For example, a peptide that is predominantly observed as a +2 ion may show significant +3 or +4 ions after derivatization.

ParameterRecommended ValueRationale
pH 7.5 - 8.5Promotes thiolate anion formation for nucleophilic attack.
Reagent:Thiol Ratio 10:1 (molar)Ensures reaction goes to completion.
Temperature 25°C (Room Temp)Sufficient for reaction without promoting degradation.
Reaction Time 60 minutesAdequate time for complete derivatization.
Mass Shift (Monoisotopic) +92.0500 DaMass of the added picolyl moiety (C₆H₆N).

Workflow and Troubleshooting

General Experimental Workflow

The entire process, from sample preparation to final data analysis, follows a logical sequence to ensure reliable and reproducible results.

workflow prep 1. Sample Preparation (Dissolve Peptide, Reduce Disulfides) reagent 2. Prepare Fresh Derivatization Reagent react 3. Derivatization Reaction (pH 8.0, 60 min, Dark) prep->react quench 4. Quench Reaction (Add Excess Thiol) react->quench cleanup 5. Sample Cleanup (Acidify & Desalt with C18) quench->cleanup ms 6. Mass Spectrometry Analysis (ESI-MS / MS/MS) cleanup->ms data 7. Data Interpretation (Verify Mass Shift & Charge State) ms->data

Caption: General workflow for biomolecule derivatization and analysis.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low/No Derivatization 1. Inactive (old) reagent. 2. Incorrect pH (too low). 3. Cysteine residues are oxidized (disulfide bonds).1. Prepare fresh reagent solution immediately before use. 2. Verify buffer pH is between 7.5 and 8.5. 3. Ensure a complete reduction step (Step 1) is performed.
Incomplete Derivatization 1. Insufficient reagent concentration. 2. Insufficient reaction time.1. Increase the molar excess of the derivatization reagent to 20-fold. 2. Increase incubation time to 90-120 minutes.
Non-Specific Labeling 1. Reaction pH is too high (>9.0). 2. Reagent concentration is excessively high.1. Lower the reaction pH to 7.5-8.0 to decrease reactivity with amines. 2. Reduce the molar excess of the reagent.
Poor MS Signal 1. Incomplete removal of salts or excess reagent. 2. Low sample concentration.1. Ensure thorough desalting during the cleanup step. 2. Concentrate the sample prior to MS analysis.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory system irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Ji, C., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of The American Society for Mass Spectrometry, 24(1), 129-139. Retrieved from [Link]

  • Lin, S., et al. (2020). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 142(31), 13264–13270. Retrieved from [Link]

  • Roth, K. D., et al. (1997). A picomole-scale method for charge derivatization of peptides for sequence analysis by mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(9), 909-917. Retrieved from [Link]

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(Iodomethyl)pyridine hydriodide, min 96%. Retrieved from [Link]

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Biosynthesis Inc. (2017). Thiol modifiers in oligonucleotide synthesis. Retrieved from [Link]

  • Shestakova, A., et al. (2024). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ChemistrySelect, 9(13). Retrieved from [Link]

  • Paulsen, C. E., & Carroll, K. S. (2010). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679. Retrieved from [Link]

  • Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(39), 13321-13330. Retrieved from [Link]

  • Keefer, L. K. (2012). Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class. Forum on immunopathological diseases and therapeutics, 3(2), 91-95. Retrieved from [Link]

  • MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from [Link]

  • Kullman, J. P., et al. (2000). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo™ 3. Journal of Liquid Chromatography & Related Technologies, 23(13), 1941-1952. Retrieved from [Link]

  • Hansen, J. M., & Harris, C. (2012). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology, 889, 235-243. Retrieved from [Link]

  • Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. ResearchGate. Retrieved from [Link]

  • Efthymiou, T., et al. (2006). Synthesis of thiol-modified peptide nucleic acids designed for post-assembly conjugation reactions. Tetrahedron, 62(14), 3248-3258. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-(Iodomethyl)pyridine Hydroiodide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Pyridine and its cationic derivatives, pyridinium salts, represent a "privileged scaffold" in medicinal chemistry, known for their broad therapeutic properties and their ability to act as effective antimicrobial agents.[1][2][3][4] This document provides a detailed guide for researchers on the strategic use of 3-(Iodomethyl)pyridine hydroiodide , a versatile and highly reactive building block, for the synthesis of pyridinium-based antimicrobial compounds. We will delve into the core chemistry, provide validated, step-by-step synthetic protocols, and discuss the critical structure-activity relationships (SAR) that govern the efficacy of these agents.

Introduction: The Pyridinium Salt as a Potent Antimicrobial Pharmacophore

Quaternary ammonium compounds, including pyridinium salts, have long been recognized for their antimicrobial properties.[5][6] Their primary mechanism of action is attributed to their cationic, amphiphilic nature. The positively charged pyridinium headgroup interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of hydrophobic appendages into the lipid bilayer, disrupting membrane integrity, causing leakage of essential cytoplasmic contents, and ultimately leading to cell death.[5][7]

This compound serves as an ideal electrophilic precursor for introducing the pyridin-3-ylmethyl moiety onto various nucleophilic scaffolds. Its utility stems from the highly reactive iodomethyl group, where the carbon-iodine bond is readily cleaved by nucleophiles in a classic SN2 reaction, forming a stable C-N, C-S, or C-O bond. This guide will focus on the synthesis of N- and S-substituted pyridinium salts, which are prominent classes of antimicrobial candidates.

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₆H₇IN · HI
Molecular Weight 346.94 g/mol
Appearance Off-white to yellow crystalline solid
CAS Number 69966-59-2
Key Feature Highly reactive electrophile for quaternization reactions

Core Synthetic Strategy: Nucleophilic Substitution

The foundational reaction leveraging this compound is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:), typically an amine or a thiolate, attacks the electrophilic methylene carbon, displacing the iodide ion, which is an excellent leaving group. The pyridine nitrogen remains unreactive under these conditions, ensuring regioselective alkylation at the methyl group.

Figure 1: General SN2 reaction scheme for the synthesis of pyridinium salts.

Application Protocol 1: Synthesis of N-Alkyl/Aryl Pyridinium Salts

This protocol details the synthesis of pyridinium salts via the quaternization of a primary or secondary amine. The choice of the amine is critical, as the nature of its substituent (R-group) profoundly influences the resulting compound's hydrophobicity and, consequently, its antimicrobial efficacy.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve the desired amine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.2 M concentration).

  • Addition of Electrophile: To the stirred amine solution, add this compound (1.1 eq) portion-wise at room temperature.

    • Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. The hydroiodide form is a stable, easy-to-handle solid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared. The product, being a salt, will typically remain at the baseline.

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add an excess of a non-polar solvent, such as diethyl ether or ethyl acetate, to precipitate the pyridinium salt product.

    • Trustworthiness Check: The formation of a solid precipitate upon adding an anti-solvent is a strong indicator of successful salt formation.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with small portions of the reaction solvent followed by the precipitating anti-solvent to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by:

    • ¹H NMR: Expect to see a characteristic singlet for the newly formed methylene bridge protons (N-CH₂-Py) around δ 5.5-5.8 ppm. The pyridine protons will also shift downfield compared to the starting material, confirming quaternization.[5]

    • ¹³C NMR & Mass Spectrometry: Confirm the molecular structure and mass of the target compound.[5][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of N-substituted pyridinium salts is heavily dependent on the substituent attached to the nitrogen atom.

  • Hydrophobicity: Increasing the length of an alkyl chain (e.g., from C8 to C16) generally enhances activity against Gram-positive bacteria like Staphylococcus aureus.[5][8] This is because a longer hydrophobic tail improves the compound's ability to penetrate and disrupt the bacterial cell membrane.[5]

  • Aromatic Groups: The introduction of substituted benzyl or other aromatic moieties can also yield potent antimicrobial agents. The electronic and steric properties of these groups can fine-tune the compound's interaction with the bacterial membrane.

Table 2: Representative Antimicrobial Activity of N-Substituted Pyridinium Salts
Compound IDR-Group on NitrogenMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
PS-1 n-Octyl32128
PS-2 n-Dodecyl (C12)864
PS-3 n-Hexadecyl (C16)464
PS-4 3-Phenylpropyl4[8]128

Data is representative and based on trends reported in the literature.[5][8]

Application Protocol 2: Synthesis of S-Alkyl Pyridinium Analogues

Reacting this compound with thiols provides access to pyridin-3-ylmethyl thioethers. These compounds are not only of interest in their own right but can also serve as precursors to other sulfur-containing antimicrobials, such as pyridyl disulfides.[9]

Detailed Step-by-Step Methodology
  • Thiolate Generation: In a round-bottom flask, dissolve the desired thiol (1.0 eq) in a suitable solvent like ethanol or DMF. Add a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.1 eq), and stir for 15-30 minutes at room temperature.

    • Expert Insight: The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion, which is the active species in the SN2 reaction.

  • Addition of Electrophile: Slowly add a solution of this compound (1.05 eq) in the same solvent to the thiolate mixture.

  • Reaction & Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC. Once complete, filter off any inorganic salts (if K₂CO₃ was used). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired thioether.

  • Characterization: Confirm the structure using NMR and Mass Spectrometry. In ¹H NMR, look for a singlet corresponding to the S-CH₂-Py protons, typically appearing around δ 3.7-4.0 ppm.

Experimental Workflow and Mechanism of Action

The overall process from synthesis to biological evaluation follows a logical progression. The synthesized compounds are first purified and characterized to ensure identity and purity before being subjected to antimicrobial screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_testing Antimicrobial Evaluation start Select Nucleophile (Amine or Thiol) reaction Reaction with 3-(Iodomethyl)pyridine Hydroiodide start->reaction workup Precipitation / Extraction reaction->workup purify Recrystallization or Chromatography workup->purify char NMR, MS, IR purify->char mic Determine MIC (Minimum Inhibitory Concentration) char->mic mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mic->mechanism sar Structure-Activity Relationship (SAR) Analysis mic->sar Feedback sar->start Design Next Generation Compounds

Figure 2: Workflow from synthesis to antimicrobial evaluation.

The resulting cationic compounds primarily target the bacterial cell membrane, a mechanism visualized below.

Figure 3: Disruption of the bacterial cell membrane by a cationic pyridinium salt.

Conclusion

This compound is a powerful and accessible reagent for the construction of diverse libraries of pyridinium-based antimicrobial agents. The synthetic protocols provided herein are robust and can be adapted to a wide range of amine and thiol nucleophiles. By systematically modifying the hydrophobic and electronic properties of the substituents, researchers can rationally design and synthesize novel compounds with potent activity against clinically relevant pathogens, contributing to the critical pipeline of new antimicrobial drugs.

References

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and antimicrobial activity of some pyridinium salts. PubMed. [Link]

  • Kazachenko, A. S., et al. (2022). One-pot synthesis of quaternary pyridinium salts of lupane triterpenoids and their antimicrobial properties. New Journal of Chemistry. [Link]

  • Alptüzün, V. A., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Scilit. [Link]

  • Dmochowska, B., et al. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. European Journal of Medicinal Chemistry, 36(11-12), 899-907. [Link]

  • Gulea, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Gulea, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [Link]

  • Szałabska, K., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(11), 3562. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. Scientific Reports, 12(1), 1-19. [Link]

  • Gulea, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. [Link]

  • Chhonker, Y. S., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • El-Shehry, M. F., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH. [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[5][6][10]triazole-3-ylsulfanyl)-acetamide. Research India Publications. [Link]

  • Ang, A. C. H., et al. (2017). Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 27(22), 5032-5036. [Link]

Sources

Harnessing the Potential of 3-(Iodomethyl)pyridine Hydroiodide for the Creation of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

3-(Iodomethyl)pyridine hydroiodide is a highly reactive and versatile heterocyclic building block, pivotal in the fields of materials science, organic synthesis, and pharmaceutical development. Its unique structure, featuring a pyridinium core and a highly labile iodomethyl group, designates it as a superior electrophilic agent for forging new covalent bonds. This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed protocols for its application in the synthesis of advanced materials, including pyridinium-based ionic liquids, surface-functionalized substrates, and functional polymers. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.

Introduction: The Strategic Advantage of this compound

In the quest for novel materials with tailored properties, the selection of appropriate chemical building blocks is paramount. This compound (3-IPH) has emerged as a reagent of significant interest due to its intrinsic reactivity and structural versatility.[1][2] It is a white crystalline solid, characterized by a pyridine ring substituted with an iodomethyl group, and is typically supplied as a hydroiodide salt, enhancing its stability and solubility in polar solvents.[2][3]

The power of 3-IPH lies in the C-I bond of the iodomethyl group. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This predictable and efficient reactivity allows for the covalent attachment of the 3-(pyridiniummethyl) moiety to a vast array of substrates, including small molecules, polymer backbones, and inorganic surfaces. This guide will elucidate the fundamental reaction mechanisms and provide actionable protocols for leveraging 3-IPH in key material science applications.

Core Reactivity and Mechanistic Rationale

The primary utility of 3-IPH stems from its capacity to act as a potent electrophile in nucleophilic substitution reactions, predominantly following an SN2 mechanism. The electron-withdrawing nature of the adjacent pyridinium ring further activates the iodomethyl group, accelerating the reaction rate.

Mechanism Insight: The reaction involves the attack of a nucleophile (e.g., an amine, thiol, or carboxylate) on the electrophilic methylene carbon (—CH₂—I). This concerted step results in the displacement of the iodide ion and the formation of a new covalent bond between the nucleophile and the pyridiniummethyl group. This direct alkylation is a clean and efficient method for introducing a cationic, aromatic functional group into a target structure.

Caption: General SN2 reaction mechanism of 3-IPH with a nucleophile (Nu:).

Physicochemical Data and Safe Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of 3-IPH. The compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

PropertyValueReference
CAS Number 69966-59-2[4][5]
Molecular Formula C₆H₇I₂N[4]
Molecular Weight 346.94 g/mol [4]
Appearance White to off-white crystalline solid[2]
Melting Point 191-195 °C
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO, alcohols)[2][3]
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Safety Precautions:

  • Irritant: Causes skin, eye, and respiratory system irritation.

  • Handling: Use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • In case of contact: Immediately flush eyes or skin with copious amounts of water and seek medical advice.

Application I: Synthesis of Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids (PILs) are a class of molten salts with melting points below 100 °C. They are valued as environmentally benign solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable solvency.[6] 3-IPH is an excellent precursor for creating novel PILs by reacting it with various nitrogen-based nucleophiles.

Protocol 1: Synthesis of a Symmetrical Bis-Pyridinium Ionic Liquid

This protocol describes the synthesis of 1,1'-(phenylene-1,4-bis(methylene))bis(3-methylpyridinium) diiodide, a representative PIL, through the N-alkylation of 3-methylpyridine. The same principle applies to a wide range of nucleophilic partners.

Materials:

  • This compound (3-IPH)

  • A suitable nucleophile (e.g., 1,4-bis(bromomethyl)benzene for this example, though the principle applies to many others)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 1,4-bis(bromomethyl)benzene (1 equivalent). Dissolve it in a minimal amount of anhydrous ACN.

  • Nucleophilic Substitution: Add this compound (2.2 equivalents) to the solution.

    • Causality Note: A slight excess of the alkylating agent ensures the complete reaction of the difunctional starting material, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: Refluxing provides the necessary activation energy for the SN2 reaction. Anhydrous conditions are crucial to prevent side reactions with water.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the PIL product should form. If not, slowly add diethyl ether to the solution until a solid precipitates out.

    • Causality Note: The PIL product is highly polar and generally insoluble in non-polar solvents like diethyl ether, allowing for efficient precipitation and isolation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under high vacuum for at least 12 hours to remove all residual solvent.

  • Characterization: Confirm the structure of the synthesized PIL using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Covalent Surface Functionalization

Modifying the surfaces of materials is a powerful strategy to control their interaction with the biological or chemical environment. 3-IPH allows for the robust grafting of cationic pyridinium groups onto surfaces containing nucleophilic functionalities, such as amines or thiols.

Surface_Functionalization_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting Reaction cluster_analysis Analysis & Validation Substrate 1. Bare Substrate (e.g., Silicon Wafer, Glass) Cleaning 2. Piranha/Plasma Cleaning Substrate->Cleaning Activation 3. Silanization with APTES (Creates -NH₂ groups) Cleaning->Activation Reaction 4. Reaction with 3-IPH in Anhydrous Solvent + Base Activation->Reaction Washing 5. Solvent Washing & Sonication Reaction->Washing Characterization 6. Surface Characterization (XPS, Contact Angle, AFM) Washing->Characterization

Caption: Workflow for surface functionalization using 3-IPH.

Protocol 2: Grafting onto Amine-Terminated Silica Surfaces

This protocol details the immobilization of 3-IPH onto a silicon wafer pre-functionalized with (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • APTES-functionalized silica wafer

  • This compound (3-IPH)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., a petri dish with a lid)

  • Inert atmosphere chamber or glovebox

Procedure:

  • Substrate Preparation: Ensure the APTES-functionalized wafer is clean and dry. It should have a high density of surface amine groups.

  • Reaction Solution: Inside an inert atmosphere glovebox, prepare a solution of 3-IPH (e.g., 10 mM) in anhydrous DMF.

  • Base Addition: Add DIPEA (3 equivalents relative to 3-IPH) to the solution.

    • Causality Note: The surface primary amines (pKa ~9-10) need to be in their neutral, nucleophilic state. DIPEA is a non-nucleophilic base that deprotonates any protonated surface amines without competing with the grafting reaction.

  • Grafting: Place the APTES-wafer in a reaction vessel and completely submerge it in the reaction solution. Seal the vessel to prevent solvent evaporation.

  • Incubation: Let the reaction proceed for 12-18 hours at room temperature with gentle agitation.

  • Washing: Remove the wafer from the reaction solution. Thoroughly rinse it with fresh DMF, followed by ethanol, and finally deionized water to remove any physisorbed material.

  • Sonication: Briefly sonicate the wafer (e.g., 1-2 minutes) in a fresh portion of ethanol to remove any loosely bound molecules.

  • Drying: Dry the functionalized wafer under a stream of dry nitrogen.

  • Validation:

    • X-ray Photoelectron Spectroscopy (XPS): Successful grafting will be confirmed by the appearance of N 1s and I 3d signals characteristic of the pyridinium iodide structure.

    • Water Contact Angle: The surface should become more hydrophilic (lower contact angle) due to the presence of the ionic pyridinium groups.

Conclusion and Future Directions

This compound is a powerful and enabling reagent for the synthesis of novel functional materials. The protocols detailed herein for the creation of ionic liquids and the functionalization of surfaces represent foundational applications that can be widely adapted. The predictable SN2 reactivity of its iodomethyl group provides a reliable method for introducing the unique electronic and structural properties of the pyridinium cation into diverse molecular architectures.

Future research will undoubtedly expand the utility of this building block into new domains. Potential areas of exploration include its use in the post-synthetic modification of metal-organic frameworks (MOFs), the development of novel pyridinium-based poly(ionic liquid)s for CO₂ capture or battery applications, and its role as a key intermediate in the synthesis of complex bioactive molecules and pharmaceuticals.[7] The continued investigation of 3-IPH and its derivatives will undoubtedly lead to the next generation of advanced functional materials.

References

  • Oktavianus Cipta, A. A., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system.
  • National Institutes of Health (NIH). (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system.
  • SynQuest Labs, Inc. (n.d.). Ionic Liquids in Synthesis: The Role of Pyridinium Salts.
  • Alfa Chemistry. (n.d.). Pyridinium Ionic Liquids.
  • Royal Society of Chemistry. (2020). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers.
  • Smolecule. (n.d.). Buy this compound | 69966-59-2.
  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(Iodomethyl)pyridine hydriodide | CAS 69966-59-2.
  • ChemScene. (n.d.). 69966-59-2 | this compound.
  • CymitQuimica. (n.d.). CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide.
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.

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Troubleshooting & Optimization

Technical Support Center: Navigating Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing regioselectivity in reactions involving pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity. The pyridine ring, a cornerstone in pharmaceuticals and agrochemicals, presents unique challenges due to its inherent electronic properties.[1][2][3] This guide provides in-depth, field-proven insights into the causality behind experimental outcomes and offers robust protocols to control them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: Why does my nucleophilic substitution reaction on a halopyridine exclusively yield C2 and C4 products, and how can I control which one is formed?

A1: The Root Cause: Stabilization of the Meisenheimer Intermediate.

Nucleophilic attack on pyridines bearing a leaving group is inherently favored at the C2 (ortho) and C4 (para) positions.[4] This is a direct consequence of the reaction mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks at the C2 or C4 position, the resulting anionic charge can be delocalized onto the highly electronegative ring nitrogen through resonance.[5][6] This charge delocalization provides significant stabilization. Attack at the C3 (meta) position does not allow for this stabilization, making the corresponding intermediate much higher in energy and the reaction pathway kinetically unfavorable.[5][6]

G cluster_c2 C2 Attack cluster_c3 C3 Attack C2_Start Halopyridine C2_Int1 Intermediate 1 C2_Start->C2_Int1 C2_Int2 Resonance Form (Charge on N) C2_Int1->C2_Int2 C2_Product C2-Substituted Product C2_Int2->C2_Product Stabilized Stabilized Intermediate Leads to Product C3_Start Halopyridine C3_Int1 Intermediate (No N-stabilization) C3_Start->C3_Int1 C3_Product C3 Product (Disfavored) C3_Int1->C3_Product Unstable High-Energy Intermediate Reaction is Slow/Stops

Caption: Stabilization of SNAr intermediates.

Troubleshooting C2 vs. C4 Selectivity

The ratio of C2 to C4 products is governed by a subtle interplay of steric, electronic, and solvent effects.[7]

FactorInfluence on RegioselectivityTroubleshooting Action
Steric Hindrance Bulky nucleophiles will preferentially attack the less hindered C4 position. Similarly, a bulky substituent adjacent to the C2 position will sterically shield it, directing the nucleophile to the more accessible C4 position.[4][7][8]To favor C4 substitution, consider using a bulkier nucleophile. To favor C2 substitution, ensure the pathway to C4 is sterically blocked or the nucleophile is small.
Electronic Effects The electronic nature of other substituents on the ring can influence the relative electron deficiency at C2 vs. C4, altering the product ratio.[7][9]For 2,6-dichloropyridines with a 3-substituent, cyano and trifluoromethyl groups favor attack at the 6-position, while carboxylate and amide groups favor the 2-position.[9]
Solvent Effects Solvent polarity and hydrogen-bond accepting ability can dramatically influence selectivity. Solvents with high hydrogen-bond accepting character (high β value) can favor substitution at the more sterically hindered position.[9]Experiment with a range of solvents. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine, selectivity for the C2 isomer was 16:1 in DCM, but this could be inverted to favor the C6 isomer in DMSO.[7][9]
Section 2: Electrophilic Aromatic Substitution (EAS)
Q2: My Electrophilic Aromatic Substitution (EAS) reaction on a pyridine ring is giving very low yields and a C3-substituted product. What's wrong?

A2: The "Nitrobenzene Analogy" and Cationic Intermediates.

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophiles—its reactivity is often compared to that of nitrobenzene.[7][10] Furthermore, under the strongly acidic conditions typical for EAS (e.g., nitration, halogenation), the basic nitrogen atom is protonated. This adds a formal positive charge to the ring, severely deactivating it towards attack by a positive electrophile.[7][11]

When substitution does occur, it is directed to the C3 position.[12][13] This is because the cationic intermediates formed from attack at C2 or C4 have a highly unfavorable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. The intermediate from C3 attack avoids this destabilizing arrangement.[13]

Caption: EAS intermediates for pyridinium ion.

Troubleshooting & Optimization for EAS

  • Strategy 1: Use Forcing Conditions: Overcoming the inherent lack of reactivity often requires harsh conditions, such as high temperatures and the use of fuming sulfuric acid.[11] However, this approach has limited substrate scope.

  • Strategy 2: Use Pyridine N-oxide: This is a common and highly effective strategy. The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles and strongly directs substitution to the C4 position.[4][7] The N-oxide can be readily removed in a subsequent step by reduction (e.g., with PCl₃ or H₂/Pd) to yield the C4-substituted pyridine.[7] See Protocol 1 for a detailed procedure.

Section 3: Achieving Functionalization at the C3 Position
Q3: Direct electrophilic attack is inefficient for C3 functionalization. How can I achieve substitution at C3 or adjacent to an existing group?

A3: Directed ortho-Metalation (DoM).

Directed ortho-Metalation is a powerful strategy for regioselective functionalization of pyridines. A directing metalation group (DMG) on the ring complexes with an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. This generates a potent pyridyl anion that can be trapped with a wide range of electrophiles. For example, a DMG at C2 will direct functionalization to C3, and a DMG at C3 will direct to C2 or C4.

DoM_Workflow Start Substituted Pyridine with DMG AddBase Add Strong, Hindered Base (e.g., LDA, LiTMP) -78 °C, Anhydrous THF Start->AddBase Lithiation Regioselective Lithiation ortho to DMG AddBase->Lithiation Quench Add Electrophile (E+) (e.g., Me₃SiCl, I₂, R-CHO) Lithiation->Quench Product ortho-Functionalized Pyridine Quench->Product

Caption: General workflow for Directed ortho-Metalation.

Troubleshooting Directed ortho-Metalation (DoM)

IssuePotential CauseCorrective Action
Low Yield / No Reaction Ineffective DMG: The directing group is not potent enough to coordinate the base. Strong DMGs include amides (-CONR₂), carbamates (-OCONEt₂), and methoxy groups (-OCH₃).[14]Choose a more powerful directing group if possible.
Insufficient Basicity: The base is not strong enough to deprotonate the C-H bond.Ensure the organolithium reagent is freshly titrated. Additives like TMEDA can break up alkyllithium aggregates, increasing basicity.[14]
Mixture of Products / Side Reactions Competing Nucleophilic Addition: The base (especially n-BuLi) is adding to the pyridine ring instead of deprotonating it.[14]Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[14]
Incorrect Temperature: The reaction was allowed to warm, causing the lithiated intermediate to decompose or rearrange.Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps.[14]
Section 4: Metal-Catalyzed Cross-Coupling Reactions
Q4: I am trying a Suzuki coupling on a dihalopyridine and getting a mixture of products. How can I control the regioselectivity?

A4: Exploiting Electronic and Steric Differences.

In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first crucial step is the oxidative addition of the metal catalyst (e.g., Palladium(0)) into the carbon-halogen bond.[15] The rate of this step is highly sensitive to the electronic environment and steric accessibility of the halide.

  • Electronic Effects: Halides at the electron-deficient C2 and C4 positions are generally more reactive towards oxidative addition than a halide at the C3 position. Therefore, in a 2,3-dihalopyridine, the C2 position will typically react first.

  • Steric Effects: A bulky group adjacent to one halide can slow its rate of reaction, allowing the less hindered halide to react preferentially.

  • Halogen Identity: The C-X bond strength (C-I < C-Br < C-Cl) plays a major role. In a pyridine containing both a bromide and a chloride, the C-Br bond will undergo oxidative addition much more readily. This provides a reliable method for selective sequential functionalization.

Troubleshooting Cross-Coupling Regioselectivity

  • Differentiate by Halogen: The most robust strategy is to start with a pyridine containing two different halogens (e.g., 2-chloro-4-bromopyridine). The first coupling will occur selectively at the more reactive C-Br bond.

  • Tune Ligands and Conditions: For substrates with two identical halogens, regioselectivity can sometimes be influenced by the choice of palladium catalyst, ligand, and reaction conditions. Bulky phosphine ligands can impart selectivity for the less sterically hindered position.

  • Directed C-H Activation: Modern methods are emerging that bypass halopyridines altogether, instead using directing groups to achieve regioselective C-H activation and subsequent coupling.[16][17][18]

Key Experimental Protocols

Protocol 1: C4-Selective Nitration of Pyridine via N-Oxide Formation

This two-step protocol enhances the reactivity of the pyridine ring and directs the electrophile to the C4 position.[4][7]

Part A: Synthesis of Pyridine N-oxide

  • Setup: In a well-ventilated fume hood, add pyridine (1.0 equiv) to a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reagent Addition: Carefully add 40% peracetic acid (1.1 equiv) at a rate that maintains the reaction temperature below 85°C. This addition is exothermic.

  • Reaction: After the addition is complete, continue stirring until the temperature cools to ~40°C.

  • Workup: Evaporate the acetic acid solution under vacuum.

  • Purification: Distill the residue under high vacuum (e.g., 1 mmHg) to collect pyridine N-oxide (boiling point ~100-105°C) as a colorless solid.

Part B: C4-Nitration of Pyridine N-oxide

  • Setup: To a flame-dried flask, add pyridine N-oxide (1.0 equiv) and concentrated sulfuric acid. Stir until dissolved. Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate flask, and place it in an addition funnel.

  • Addition: Cool the pyridine N-oxide solution in an ice bath. Add the nitrating mixture dropwise, keeping the internal temperature below 10°C.

  • Heating: After addition, carefully heat the reaction mixture to 90-100°C for 2-3 hours.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice in a large beaker.

  • Neutralization: Slowly and carefully neutralize the mixture with a saturated Na₂CO₃ solution until the pH is 7-8. Vigorous foaming will occur. A yellow solid (4-nitropyridine N-oxide) should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water. The N-oxide can then be deoxygenated using a reducing agent like PCl₃ to yield 4-nitropyridine.

Protocol 2: General Procedure for Directed ortho-Metalation (DoM)

This protocol describes a general method for the C4-functionalization of a 3-chloropyridine via lithiation at the C4 position.[7]

Materials:

  • 3-chloropyridine (or other substituted pyridine with a DMG)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution or n-BuLi to generate it in situ from diisopropylamine.

  • Electrophile (e.g., trimethylsilyl chloride, Me₃SiCl)

  • Standard flame-dried glassware for anhydrous, low-temperature reactions.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LDA Preparation (if needed): In the reaction flask, dissolve diisopropylamine (1.05 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equiv) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at -78 °C. The solution may change color, indicating the formation of the pyridyl anion.

  • Electrophilic Quench: Slowly add the electrophile (e.g., Me₃SiCl, 1.2 equiv) to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem.
  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition.
  • meta‐Selective C−H Functionalization of Pyridines | Request PDF - ResearchGate.
  • Which position does Electrophilic aromatic substitution of Pyridine favour at? - Quora (2019).
  • Pyridine/pyrimidine groups in C−H activation. - ResearchGate.
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed (2023).
  • Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect (2022).
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction... | Request PDF - ResearchGate.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed (2025).
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016).
  • Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions - Benchchem.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
  • The Role of Pyridine Derivatives in Modern Drug Discovery.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube (2020).
  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions... - Digital Discovery (RSC Publishing).
  • Electrophilic substitution on pyridine. - Química Organica.org.
  • Pyridine - Wikipedia.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing (2022).

Sources

Technical Support Center: Storage and Handling of 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(Iodomethyl)pyridine hydroiodide is a critical halogenated heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in creating novel molecular frameworks.[1] However, its utility is matched by its inherent instability, which can lead to reagent decomposition, compromised experimental integrity, and significant loss of resources. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors driving its degradation and offers robust, field-proven protocols to ensure its long-term stability and performance.

Part 1: The Chemistry of Decomposition: Why Stability is a Challenge

Understanding the root causes of decomposition is the first step toward preventing it. This compound is susceptible to degradation from multiple environmental factors. The compound's instability is primarily attributed to the relatively weak carbon-iodine bond and the hygroscopic nature of the hydroiodide salt.

Key factors contributing to decomposition include:

  • Light Exposure (Photolysis): The C-I bond can undergo homolytic cleavage when exposed to light, particularly UV wavelengths, generating radical species. This process can liberate elemental iodine (I₂), which is responsible for the characteristic yellow-to-brown discoloration of the reagent.

  • Air (Oxidation): The hydroiodide (HI) salt component is susceptible to oxidation by atmospheric oxygen, a reaction that also produces water and elemental iodine. This process is often accelerated by the presence of light and moisture.

  • Moisture (Hydrolysis & Catalysis): As a salt, the compound can be hygroscopic.[2] Absorbed moisture can not only facilitate oxidative pathways but may also lead to hydrolysis of the iodomethyl group under certain conditions.

  • Heat (Thermal Decomposition): Elevated temperatures increase the rate of all chemical reactions, including decomposition.[1] Storing the reagent at elevated temperatures will significantly shorten its shelf life.

Below is a diagram illustrating the primary pathways of degradation.

cluster_reagent Reagent State cluster_factors Degradation Factors cluster_products Decomposition Products A 3-(Iodomethyl)pyridine hydroiodide (Stable, White Solid) F Elemental Iodine (I₂) (Causes Discoloration) A->F Photolysis/ Oxidation G Other Pyridine Derivatives A->G Hydrolysis/ Rearrangement B Light (hv) B->A C Air (O₂) C->A D Moisture (H₂O) D->A E Heat E->A

Caption: Key environmental factors leading to the decomposition of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common user questions regarding the storage and handling of this compound.

Q1: My bottle of this compound has turned yellow. What happened and can I still use it?

A: A yellow or brownish tint indicates the formation of elemental iodine (I₂) due to decomposition. This is a clear sign that the reagent has been exposed to light, air, or moisture. While the presence of a slight yellow color may not preclude its use in all applications, the purity is compromised. For sensitive downstream applications, such as pharmaceutical development, using discolored reagent is strongly discouraged as it can lead to inconsistent results, formation of byproducts, and lower yields. We recommend performing a quality control check, such as a melting point determination, before use. The literature melting point is 191-195 °C; a significantly broader or lower range indicates substantial impurity.[3]

Q2: What are the absolute ideal long-term storage conditions for this reagent?

A: To maximize shelf-life, the reagent must be protected from all degradation factors. The ideal protocol is as follows:

  • Container: Use the original amber glass bottle or another opaque, airtight container.

  • Atmosphere: Before sealing, flush the container headspace with an inert gas like Argon or Nitrogen. This displaces the oxygen and moisture.

  • Sealing: Seal the container tightly. For extra protection against moisture ingress, wrap the cap and neck junction with Parafilm®.

  • Temperature: Store in a refrigerator at 2-8°C.[3][4]

  • Location: Place the sealed container inside a secondary, opaque container or bag to offer further protection from light during brief exposures when the refrigerator door is opened.

Q3: I don't have an inert gas supply in my lab. What is the next best storage practice?

A: If an inert gas flush is not possible, minimizing exposure to air and moisture is still critical.

  • Work Quickly: When opening the bottle, have all necessary tools ready to weigh out your material as quickly as possible to minimize the time the bulk reagent is exposed to the atmosphere.

  • Use Desiccants: Store the tightly sealed bottle in a desiccator cabinet or a sealed secondary container that contains a desiccant like silica gel. This will help protect it from ambient moisture.[5]

  • Small Aliquots: If you purchased a large quantity, consider aliquoting it into smaller, tightly sealed amber vials upon receipt. This prevents the need to repeatedly expose the main stock to the atmosphere.

Q4: How should I handle the reagent when weighing it for an experiment?

A: Proper handling is crucial to prevent contamination and decomposition of the main stock.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. The compound is an irritant to the skin, eyes, and respiratory system.[3]

  • Procedure:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Use a clean, dry spatula for dispensing.

    • Do not return any unused material to the original bottle.

    • After dispensing, tightly reseal the bottle immediately, wrapping with Parafilm® if possible, and return it to cold, dark storage.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound.

Troubleshooting Workflow

The following decision tree can guide your response when reagent quality is .

Start Observe Reagent in Bottle CheckColor Is it discolored (yellow/brown)? Start->CheckColor CheckStorage Review Storage Protocol: - Inert Gas? - 2-8°C? - Dark? CheckColor->CheckStorage Yes Good Reagent appears white and free-flowing CheckColor->Good No PerformQC Perform Quality Control (e.g., Melting Point) CheckStorage->PerformQC Decision Use, Purify, or Discard? PerformQC->Decision Use Proceed with Reaction (Accept risk of lower yield) Decision->Use QC Acceptable Discard Discard Reagent & Order New Stock Decision->Discard QC Fails Good->Use

Caption: A decision-making workflow for assessing the quality of this compound.

Problem/Solution Table
Observed Problem Probable Cause(s) Recommended Action(s)
Reagent Discoloration (Yellow/Brown) 1. Exposure to light and/or air.[3][7]2. Improper sealing leading to moisture and oxygen exposure.[5]1. Immediately protect the reagent from further light and air exposure.2. Perform a melting point analysis. A wide melting range indicates significant impurity.3. For critical applications, discard the material and obtain a fresh lot.
Inconsistent Experimental Results / Low Yields 1. Use of partially decomposed reagent with lower active content.2. Inconsistent reagent quality between experiments due to ongoing decomposition.1. Implement the ideal storage protocol immediately (see FAQ Q2).2. Always use reagent from a freshly opened or properly stored container.3. Consider aliquoting new batches to maintain the integrity of the bulk stock.
Poor Solubility / Clumping 1. Absorption of atmospheric moisture (hygroscopicity).[2]1. Dry the material in a vacuum oven at a low temperature (e.g., 30-40°C) before use, but only if you can confirm this will not accelerate thermal decomposition.2. Improve storage by using a desiccator.[5]3. Ensure the container is warmed to room temperature before opening.

Part 4: Experimental Protocol: Rapid Quality Assessment

Melting Point Determination

This protocol provides a fast and effective way to validate the integrity of your this compound.

Objective: To determine the melting point range of the stored reagent and compare it to the literature value (191-195 °C) to assess purity.

Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Spatula

  • Sample of this compound

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: Place a small amount of the solid on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

  • Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • When the temperature is ~20 °C below the literature melting point (approx. 170 °C), reduce the ramp rate to 1-2 °C/min to ensure accurate measurement.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Interpretation:

    • High Purity: The observed melting range (T₂ - T₁) is narrow (e.g., ≤ 2 °C) and falls within the literature range of 191-195 °C.

    • Impure/Decomposed: The melting range is broad (e.g., > 3 °C) and/or the entire range is depressed (starts and finishes well below 191 °C). This indicates the presence of impurities, likely from decomposition.

References

  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. Available at: [Link]

  • ChemBK. (2024). This compound - Introduction. Available at: [Link]

  • emp BIOTECH. (n.d.). Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions of 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Iodomethyl)pyridine hydroiodide is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the creation of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring substituted at the 3-position with a highly reactive iodomethyl group, makes it an excellent electrophile for nucleophilic substitution reactions.[1][2] However, the inherent reactivity of this compound, combined with the nucleophilic nature of the pyridine nitrogen, can lead to a variety of side reactions, complicating syntheses and reducing yields. This guide provides in-depth troubleshooting for common issues encountered when using this compound with nucleophiles such as amines, thiols, and alkoxides, offering explanations grounded in reaction mechanisms and providing actionable protocols to mitigate these challenges.

Troubleshooting Guides & FAQs

Category 1: Reactions with Amine Nucleophiles

Question 1: I'm attempting a mono-N-alkylation of a primary amine with this compound, but I'm observing a mixture of mono- and di-alkylated products, as well as a quaternary ammonium salt. What's causing this overalkylation, and how can I prevent it?

Answer: This is a classic challenge in amine alkylation.[3][4][5] The root cause is that the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway" reaction where the newly formed, more reactive amine competes for the alkylating agent, resulting in di-alkylation and subsequent quaternization.[3][5]

Mechanistic Insight: The lone pair on the nitrogen of the mono-alkylated product (3-picolylamine) is readily available to attack another molecule of this compound. This process can continue until the quaternary ammonium salt is formed, at which point no further alkylation is possible.[5][6]

Troubleshooting Strategies:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the this compound. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the alkylating agent, minimizing the chance of the product reacting further.

  • Choice of Base: The starting material is a hydroiodide salt, requiring a base to liberate the free 3-(iodomethyl)pyridine and deprotonate the amine nucleophile.[7] Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. These are less likely to compete with your desired nucleophile.

  • Protecting Groups: For valuable or complex primary amines, consider using a protecting group strategy. For instance, forming a sulfonamide, which can be alkylated and then deprotected, prevents overalkylation.

  • Reductive Amination: A more controlled alternative to direct alkylation is reductive amination.[3] This involves reacting the primary amine with pyridine-3-carboxaldehyde to form an imine, which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of overalkylation.

Workflow for Selective Mono-Alkylation:

cluster_0 Problem: Overalkylation cluster_1 Solution: Controlled Reaction Start Primary Amine + 3-(Iodomethyl)pyridine HI Products Mixture: - Mono-alkylated - Di-alkylated - Quaternary Salt Start->Products Direct Alkylation Amine_Excess Use Large Excess of Primary Amine Desired_Product Selective Mono-alkylation Amine_Excess->Desired_Product Slow_Addition Slow, Low-Temp Addition of Electrophile Slow_Addition->Desired_Product Hindered_Base Use Hindered Base (e.g., DIPEA) Hindered_Base->Desired_Product

Caption: Workflow to mitigate overalkylation.

Question 2: My reaction with a tertiary amine is forming a quaternary pyridinium salt, but I'm also seeing evidence of decomposition, leading to a low yield of the desired product. What is happening?

Answer: While the formation of a quaternary ammonium salt is the expected outcome, the resulting pyridinium salt can be susceptible to Hofmann elimination, especially if there are β-hydrogens on the alkyl groups of the tertiary amine and the reaction is heated or exposed to a base.[8][9]

Mechanistic Insight: Hofmann elimination is an E2 elimination reaction that occurs with a bulky leaving group, such as a quaternary ammonium salt.[8][10] A base will abstract a proton from the carbon beta to the nitrogen, leading to the formation of an alkene and the neutral tertiary amine as a leaving group.[11][12] The reaction favors the formation of the least substituted alkene (the "Hofmann product") due to the steric bulk of the leaving group.[8][9]

Troubleshooting Strategies:

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for quaternization to proceed at a reasonable rate. Elevated temperatures can promote the elimination pathway.[1]

  • pH Control: Maintain a neutral or slightly acidic pH if possible. The presence of a strong base will facilitate the Hofmann elimination.

  • Nucleophile Structure: If possible, use a tertiary amine that lacks β-hydrogens to completely avoid this side reaction.

Hofmann Elimination Pathway:

Quat_Salt Quaternary Pyridinium Salt (with β-hydrogens) TS E2 Transition State Quat_Salt->TS Base Base (e.g., excess amine, OH⁻) Base->TS Products Alkene (Hofmann Product) + 3-Picolyl-Amine TS->Products Elimination

Sources

Technical Support Center: Purification of 3-(Iodomethyl)pyridine Hydroiodide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(Iodomethyl)pyridine hydroiodide and its subsequent reaction products. This resource is designed for researchers, scientists, and drug development professionals who utilize this important halogenated heterocyclic building block in their synthetic workflows.[1][2] this compound is a valuable reagent but is known for its sensitivity to light and air, which can present unique purification challenges.[3][4] This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle is to diagnose the problem based on observation and implement a logical, chemically-sound solution.

Q1: My final product is a yellow or brown solid, not the expected white crystalline material. How can I remove the color?

A1: This is the most common issue and is almost always caused by the formation of molecular iodine (I₂) due to partial decomposition of the iodide salt.[3][4] Iodine is highly colored and can persist even in small quantities.

  • Causality: The C-I bond is relatively weak and can undergo homolytic cleavage, especially when exposed to light, air (oxygen), or excessive heat. The resulting iodide radicals can combine to form I₂. The hydroiodide salt itself can also be oxidized.

  • Immediate Solution: Recrystallization with a Reducing Wash. If the discoloration is minor, a simple recrystallization from a suitable solvent like ethanol or isopropanol may be sufficient. For more intense coloration, a pre-recrystallization wash is highly effective.

    • Dissolve the crude product in a minimum amount of deionized water or a dilute acidic solution (e.g., 0.1 M HCl) to ensure the compound remains in its salt form.

    • Transfer the aqueous solution to a separatory funnel.

    • Wash the solution with an organic solvent like diethyl ether or ethyl acetate to remove any non-polar organic impurities.

    • Decolorization Step: Add a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise and shake. The thiosulfate/bisulfite reduces the colored I₂ to colorless iodide (I⁻). Continue adding until the color in both the aqueous and any residual organic layers disappears.

    • Extract the aqueous layer again with an organic solvent to remove any potential byproducts from the wash.

    • Carefully remove the water under reduced pressure (rotary evaporation) at a low temperature (<40°C) to recover the now decolorized salt, which can then be recrystallized.

  • Alternative Solution: Activated Charcoal. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Charcoal can also adsorb your product, potentially reducing the yield.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities are present that depress the melting point and inhibit crystal lattice formation.

  • Causality: The concentration of your product is too high, the solution was cooled too rapidly, or the presence of impurities is disrupting the crystallization process. This compound has a reported melting point of 191-195°C, so it should not melt in common recrystallization solvents.[1] Therefore, impurities are the most likely cause.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling is critical for forming well-defined crystals.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Re-purify: If the product remains an oil, it indicates significant impurities. The best approach is to remove the solvent and re-purify the material using an alternative method, such as column chromatography (on the free base) or an acid-base extraction.[5][6]

Q3: I am experiencing very low yields after purification. What are the common causes and how can I prevent this?

A3: Low yield is a frustrating problem that can stem from chemical degradation or mechanical loss during the purification workflow.

  • Causality & Prevention:

    • Degradation: As a sensitive compound, prolonged exposure to heat during recrystallization or on a rotary evaporator can cause decomposition.

      • Solution: Use the minimum amount of heat necessary to dissolve the compound. Remove solvents at the lowest practical temperature.

    • Solubility Issues: The product may be more soluble in the chosen recrystallization solvent than anticipated, even at low temperatures.

      • Solution: Before committing your entire batch, perform small-scale solubility tests with different solvents. If your product is too soluble in your chosen solvent, you can either place the filtrate in a freezer for an extended period to recover more material or use a solvent/anti-solvent system (e.g., dissolve in a minimal amount of methanol and precipitate by slowly adding diethyl ether).

    • Mechanical Loss: Significant amounts of product can be lost during transfers between flasks, on filter paper, or by using an excessive amount of cold solvent for washing the crystals.

      • Solution: Minimize transfers. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product. Always check the filtrate by TLC to see if a significant amount of product remains in the mother liquor.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed After Initial Purification Step CheckFiltrate Analyze Filtrate / Mother Liquor (e.g., by TLC or LC-MS) Start->CheckFiltrate ProductInFiltrate Significant Product Detected in Filtrate CheckFiltrate->ProductInFiltrate Is product present? NoProduct Little or No Product Detected in Filtrate CheckFiltrate->NoProduct No Concentrate Concentrate Filtrate and Attempt Second Crop Crystallization ProductInFiltrate->Concentrate Yes DegradationIssue Diagnosis: Product Degradation or Mechanical Loss NoProduct->DegradationIssue SolventIssue Diagnosis: Poor Solvent Choice (Product is too soluble) Concentrate->SolventIssue ChangeSolvent Action: Re-process with a different solvent or anti-solvent system SolventIssue->ChangeSolvent CheckMethod Review Purification Method: - Excessive Heat? - pH Instability? - Multiple Transfers? DegradationIssue->CheckMethod OptimizeMethod Action: Refine Protocol (Lower temp, buffer pH, minimize steps) CheckMethod->OptimizeMethod

Caption: A logical workflow for diagnosing and resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Impurities typically arise from the starting materials or side reactions. The most common are:

  • Unreacted Starting Material: Such as 3-pyridinemethanol or 3-chloromethylpyridine, depending on the synthetic route.[7]

  • Oxidation/Decomposition Products: Due to the compound's instability, various pyridine-containing byproducts can form, often contributing to discoloration.

  • Residual Solvent: Solvents from the reaction or workup (e.g., DMF, acetonitrile) can be trapped in the crystalline product.

  • Di-substituted Products or Polymers: Depending on the reaction conditions, side reactions leading to more complex structures can occur.

Q2: What is the recommended solvent system for recrystallizing the product?

A2: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a salt, polar solvents are required.

Solvent ClassRecommended SolventsComments
Alcohols Ethanol, Isopropanol (IPA)Excellent starting choices. Provides a good solubility gradient with temperature.
Ketones AcetoneCan be effective, especially for less polar impurities. May require a larger volume.[8]
Nitriles AcetonitrileGood for crystallization, but ensure it's fully removed as it can be difficult to dry.
Solvent/Anti-Solvent Methanol/Diethyl Ether, Ethanol/HexanesUseful if a single solvent system fails. Dissolve in the polar solvent (e.g., methanol) and add the non-polar anti-solvent (e.g., ether) dropwise until turbidity persists, then heat to clarify and cool slowly.

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is preferred when impurities have very similar solubility profiles to your desired product, making separation by recrystallization inefficient. However, for a highly polar salt like this compound, direct chromatography on standard silica gel is challenging.

  • Key Insight: It is often far more effective to first neutralize the hydroiodide salt to the free base, 3-(Iodomethyl)pyridine. This neutral compound will behave much more predictably on silica gel. After neutralization and extraction, the free base can be purified using standard flash chromatography. The purified free base can then be converted back to the hydroiodide salt if required by dissolving it in a suitable solvent and adding one equivalent of hydroiodic acid.

  • Caution with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing.[9] To mitigate this, it is standard practice to add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.

Experimental Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is designed to maximize purity while minimizing yield loss.

  • Solvent Selection: Choose a suitable solvent (e.g., Isopropanol) based on small-scale tests.

  • Dissolution: Place the crude, decolorized solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry at room temperature. Heat the flask with stirring in a heating mantle or oil bath. Add more solvent in small portions until the solid just dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, protected from light.

Protocol 2: Acid-Base Extraction for Impurity Removal

This workflow is excellent for removing neutral or acidic organic impurities from your basic product.

  • Dissolution: Dissolve the crude reaction mixture or solid in an appropriate organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[5][6][10]

  • Separation: Separate the layers. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This deprotonates your product, converting it back to the neutral free base, which will often precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane) to recover the purified free base.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base. This can then be used as is or converted back to the hydroiodide salt.

General Purification Strategy

Purification_Strategy Crude Crude Reaction Product Assess Assess Purity & Impurity Profile (TLC, NMR, Color) Crude->Assess Decision Choose Purification Method Assess->Decision Recryst Recrystallization Decision->Recryst Crystalline solid with different solubility impurities Chrom Column Chromatography (as free base) Decision->Chrom Impurities with similar solubility Extract Acid-Base Extraction Decision->Extract Neutral or acidic impurities present FinalProduct Pure Product Recryst->FinalProduct Chrom->FinalProduct Extract->FinalProduct Analysis Confirm Purity (NMR, LC-MS, MP) FinalProduct->Analysis

Caption: A decision-making workflow for selecting the optimal purification technique.

References
  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE.
  • ChemBK. (n.d.). This compound.
  • Smolecule. (n.d.). Buy this compound | 69966-59-2.
  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Unknown Source. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96 69966-59-2.

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the lab. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, making its functionalization a critical process in modern chemistry.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during SNAr reactions on pyridine substrates.

Q1: My SNAr reaction on a halopyridine is not proceeding or is giving very low yields. What are the first things I should check?

A1: A low-yielding or failed SNAr reaction on a pyridine ring can often be traced back to a few key factors. Here’s a prioritized troubleshooting guide:

  • Verify the Position of the Leaving Group: Nucleophilic substitution on the pyridine ring is most favorable at the C-2 and C-4 positions.[2][3][4][5][6][7] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[3][5] Reactions at the C-3 position are significantly slower and often require different catalytic systems or more forcing conditions.[3][4]

  • Assess the Nucleophile's Strength: The nucleophile must be sufficiently potent to attack the electron-deficient pyridine ring. If you are using a neutral or weak nucleophile (e.g., an alcohol or a primary/secondary amine), its reactivity can be dramatically increased by deprotonation with a suitable base to form the corresponding alkoxide or amide.

  • Evaluate the Leaving Group: The standard reactivity order for leaving groups in SNAr is F > Cl > Br > I.[3] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. This polarization effect is often the dominant factor in the rate-determining addition step.

  • Check Your Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred.[3][8] These solvents are effective at solvating the counter-ion of the nucleophile, leading to a more "naked" and reactive anionic nucleophile.

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

A2: The observation of multiple products can be due to several factors:

  • Competitive Attack at Different Positions: If your pyridine substrate has multiple leaving groups, you may see a mixture of substitution products. The regioselectivity can sometimes be controlled by carefully managing the reaction temperature and stoichiometry of the nucleophile.

  • Reaction with the Solvent: In some cases, the solvent or impurities within it can act as a nucleophile, leading to undesired byproducts.

  • Decomposition of Starting Material or Product: Pyridine derivatives can be sensitive to high temperatures or strongly basic/acidic conditions, leading to degradation.

  • Dimerization: Unstable intermediates, particularly in the case of metal-halogen exchange reactions, can sometimes lead to dimerization.[9]

Q3: Why is my reaction so slow, even with heating?

A3: Sluggish reaction rates are a common challenge. Besides the factors mentioned in Q1, consider the following:

  • Electron-Donating Groups (EDGs): The presence of EDGs on the pyridine ring can deactivate it towards nucleophilic attack by increasing the electron density of the ring.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction site, particularly at the more sterically crowded C-2 position.[3]

  • Insufficient Activation: The pyridine ring, while electron-deficient, may not be sufficiently activated for reaction with a weak nucleophile. The introduction of an electron-withdrawing group (EWG) ortho or para to the leaving group can significantly enhance reactivity.[3]

II. In-Depth Troubleshooting Guides

This section provides more detailed strategies for overcoming persistent challenges.

Issue 1: Poor Reactivity at the C-3 Position

The C-3 position of the pyridine ring is notoriously unreactive towards traditional SNAr.[3][4] This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[5]

Troubleshooting Workflow for C-3 Functionalization:

Sources

Technical Support Center: Managing the Hygroscopic Nature of 3-(Chloromethyl)pyridine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for managing 3-(chloromethyl)pyridine hydrochloride, a versatile but challenging reagent due to its hygroscopic nature. Here, we address common issues encountered during synthesis, offering troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Hygroscopicity

3-(Chloromethyl)pyridine hydrochloride is a key building block in pharmaceutical and chemical synthesis, prized for its reactive chloromethyl group that allows for the introduction of the pyridyl moiety into a wide range of molecules.[1][2] However, its tendency to absorb moisture from the atmosphere—its hygroscopic nature—presents a significant challenge in the laboratory.[2][3][4][5][6] Absorbed water can lead to unwanted side reactions, reduced yields, and inconsistencies in product quality. This guide is designed to equip you with the knowledge and techniques to effectively manage this property and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding the handling and use of 3-(chloromethyl)pyridine hydrochloride.

Q1: My vial of 3-(chloromethyl)pyridine hydrochloride has turned into a sticky or clumpy solid. What happened and can I still use it?

A: This is a classic sign of moisture absorption. 3-(chloromethyl)pyridine hydrochloride is highly hygroscopic and will readily absorb water from the air if not stored under strictly anhydrous conditions.[2][3][4][5][6] The clumping is due to the formation of hydrates and partial dissolution of the solid in the absorbed water.

Can you still use it? It is not recommended to use the reagent in this state for moisture-sensitive reactions. The presence of water can hydrolyze the chloromethyl group to the corresponding alcohol (3-(hydroxymethyl)pyridine), leading to impurities and lower yields of your desired product. For non-sensitive applications, you might be able to dry the material, but its purity should be verified before use.

Q2: I'm seeing a significant amount of 3-(hydroxymethyl)pyridine as a byproduct in my reaction. What is the likely cause?

A: The formation of 3-(hydroxymethyl)pyridine is a strong indicator of hydrolysis of the starting material, 3-(chloromethyl)pyridine hydrochloride. This is almost always caused by the presence of water in your reaction system. The water could be coming from several sources:

  • The reagent itself: As discussed in Q1, the starting material may have absorbed moisture.

  • Solvents: Using solvents that have not been properly dried.

  • Glassware: Residual moisture on the surface of your reaction vessels.

  • Atmosphere: Performing the reaction open to the air, especially on a humid day.

Q3: How can I accurately determine the water content of my 3-(chloromethyl)pyridine hydrochloride?

A: The most reliable and widely used method for determining water content in reagents is Karl Fischer titration .[7] This technique is highly specific to water and can provide accurate measurements even at very low concentrations.[7] Given the hygroscopic nature of 3-(chloromethyl)pyridine hydrochloride, a gas-phase extraction method coupled with a Karl Fischer titrator is ideal to prevent exposure to ambient moisture during measurement.[8] Some suppliers may provide the water content on the certificate of analysis, often specifying a limit such as <1.5%.[9]

Q4: Are there any visual cues during my reaction that might suggest a moisture-related problem?

A: Yes, there are several visual indicators to watch for:

  • Fuming: If you are using a water-reactive reagent like thionyl chloride in a subsequent step, fuming upon addition can indicate the presence of moisture.

  • Phase Separation: Unexpected phase separation or the formation of an oily layer could be due to the insolubility of byproducts formed from reactions with water.

  • Color Change: Unexplained or inconsistent color changes may also point to side reactions caused by moisture.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address and prevent issues arising from the hygroscopic nature of 3-(chloromethyl)pyridine hydrochloride.

Issue 1: Inconsistent Reaction Yields and Purity

Root Cause: The most probable cause is variable water content in the 3-(chloromethyl)pyridine hydrochloride starting material. Water can compete with your nucleophile, leading to the formation of 3-(hydroxymethyl)pyridine and reducing the yield of your desired product.

Protocol 1: Proper Storage and Handling of 3-(Chloromethyl)pyridine Hydrochloride

This protocol outlines the best practices for storing and handling the reagent to minimize moisture absorption.

Materials:

  • 3-(chloromethyl)pyridine hydrochloride in its original, sealed container

  • Glove box or glove bag with a dry nitrogen or argon atmosphere

  • Desiccator with an active desiccant (e.g., Drierite®, phosphorus pentoxide)

  • Spatulas and weighing boats (pre-dried in an oven)

Procedure:

  • Storage: Always store 3-(chloromethyl)pyridine hydrochloride in its original, tightly sealed container in a cool, dark, and dry place.[10][11] Many suppliers recommend storage under an inert atmosphere.[3][5]

  • Dispensing: Whenever possible, handle and weigh the reagent inside a glove box or glove bag with a positive pressure of dry, inert gas. This is the most effective way to prevent moisture contamination.

  • If a Glove Box is Unavailable: If you must handle the reagent in the open, do so quickly on a low-humidity day. Have all your equipment ready and pre-dried.

  • Resealing: After dispensing the required amount, securely reseal the container immediately. It is good practice to flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.

  • Desiccator Use: For short-term storage of an opened container, place it inside a desiccator containing a potent desiccant.

G cluster_storage Storage cluster_handling Handling & Dispensing storage Store in Original, Tightly Sealed Container location Cool, Dark, Dry Place (Inert Atmosphere Recommended) storage->location Environment glovebox Ideal: Weigh in Glove Box/Bag storage->glovebox Dispense open_bench Alternative: Weigh Quickly on Low Humidity Day storage->open_bench Dispense reseal Immediately Reseal Container (Flush with Inert Gas) glovebox->reseal open_bench->reseal desiccator Short-term: Store Opened Container in Desiccator reseal->desiccator G start Start: Prepare for Anhydrous Reaction dry_glassware Dry Glassware (Oven or Flame) start->dry_glassware cool_under_inert Cool Under Inert Gas dry_glassware->cool_under_inert add_reagent Add 3-(chloromethyl)pyridine hydrochloride cool_under_inert->add_reagent add_solvent Add Anhydrous Solvent (via Syringe/Cannula) add_reagent->add_solvent run_reaction Run Reaction Under Positive Inert Gas Pressure add_solvent->run_reaction end Reaction Complete run_reaction->end

Caption: Experimental workflow for setting up an anhydrous reaction.

Table 1: Common Drying Agents for Solvents
Drying AgentSolvents Commonly DriedComments
3Å Molecular Sieves THF, Dichloromethane, Acetonitrile, Methanol, EthanolExcellent for a wide range of solvents. Must be activated before use. [12][13]
Calcium Hydride (CaH₂) Dichloromethane, TolueneReacts with water to produce hydrogen gas. Not suitable for protic solvents.
Sodium/Benzophenone THF, Diethyl EtherProvides a visual indicator (deep blue/purple) when the solvent is dry. Highly reactive.
Anhydrous Magnesium Sulfate (MgSO₄) General purpose for workupsFast-acting, high capacity. [14]
Anhydrous Sodium Sulfate (Na₂SO₄) General purpose for workupsSlower and lower capacity than MgSO₄, but less acidic. [14]
Issue 3: Difficulty in Confirming the Anhydrous State of the Reagent

Root Cause: Lack of a simple, in-situ method to verify the dryness of 3-(chloromethyl)pyridine hydrochloride before use.

Protocol 3: Qualitative and Quantitative Assessment of Water Content

This section provides methods to assess the water content of your reagent.

A. Qualitative Assessment (Visual Inspection):

  • Appearance: A high-quality, dry sample of 3-(chloromethyl)pyridine hydrochloride should be a free-flowing crystalline powder or solid. [2][9]* Clumping: As mentioned in the FAQs, any clumping, stickiness, or discoloration is a strong indication of moisture absorption.

B. Quantitative Analysis (Karl Fischer Titration): For moisture-sensitive reactions, a quantitative measurement of water content is highly recommended.

Procedure Outline:

  • Instrument Setup: Use a coulometric Karl Fischer titrator, which is ideal for low water content. An oven attachment is recommended to avoid exposing the hygroscopic sample to the atmosphere. [8]2. Sample Preparation: In a glove box, accurately weigh a small amount of the 3-(chloromethyl)pyridine hydrochloride into a vial suitable for the Karl Fischer oven.

  • Analysis: The vial is heated in the oven, and a dry carrier gas (like nitrogen) purges the evolved water into the titration cell. [8]4. Calculation: The instrument will automatically titrate the water and provide a result, typically in parts per million (ppm) or as a percentage.

Conclusion

The hygroscopic nature of 3-(chloromethyl)pyridine hydrochloride is a manageable challenge with the right knowledge and laboratory practices. By implementing rigorous protocols for storage, handling, and maintaining an anhydrous reaction environment, researchers can significantly improve the reliability and reproducibility of their synthetic procedures. Always prioritize the exclusion of moisture at every step of your process to ensure the integrity of your starting materials and the success of your final synthesis.

References

  • Apollo Scientific. (2022). 3-(Chloromethyl)
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(Chloromethyl)pyridine hydrochloride.
  • PubChem. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394.
  • TCI AMERICA. (2018). SAFETY DATA SHEET: 3-(Chloromethyl)pyridine Hydrochloride.
  • Sigma-Aldrich. 3-(Chloromethyl)pyridine hydrochloride 96%.
  • CAMEO Chemicals. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Thermo Scientific Chemicals. 3-(Chloromethyl)pyridine hydrochloride, 97%.
  • TCI Chemicals. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4.
  • TCI Chemicals. 3-(Chloromethyl)pyridine Hydrochloride.
  • Google Patents. (1976).
  • OMICS International. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • ResearchGate. (2015).
  • Google Patents. (1935).
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions.
  • Mettler Toledo. (n.d.).
  • Applied Analytics. (2020).
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Guidechem. (2024). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Benchchem. 3-(Chloromethyl)pyridine Hydrochloride|CAS 6959-48-4.
  • LGC Standards. 3-(Chloromethyl)pyridine Hydrochloride.
  • ChemicalBook. (2025). 3-Picolyl chloride hydrochloride | 6959-48-4.
  • LookChem. 3-Picolyl chloride hydrochloride|6959-48-4.
  • Google Patents. (2012). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
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how to handle the air and light sensitivity of 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Iodomethyl)pyridine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and use of this air- and light-sensitive reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to this compound

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive iodomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridinylmethyl moiety into a target molecule.[2] However, the C-I bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation by light.[3] Additionally, the pyridine ring itself can be sensitive to atmospheric oxygen.[4] This dual sensitivity necessitates careful handling to prevent the formation of impurities that can compromise your reactions.

This guide will provide a comprehensive overview of the challenges associated with the air and light sensitivity of this compound and practical, field-proven solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has a yellow or brownish tint. Can I still use it?

A1: The appearance of a yellow or brown color is a common indicator of degradation. This discoloration is typically due to the formation of molecular iodine (I₂) from the decomposition of the alkyl iodide.[3][5] While minor discoloration may not significantly impact some reactions, it is generally advisable to purify the reagent before use, especially for sensitive applications or when stoichiometric precision is critical. The presence of iodine can lead to unwanted side reactions and reduce the yield of your desired product. For a purification protocol, please refer to the "Experimental Protocols" section below.

Q2: What are the optimal storage conditions for this compound?

A2: To maximize the shelf-life of this compound, it should be stored under the conditions summarized in the table below.[5][6] The key is to protect it from light, air (oxygen), and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of decomposition reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the pyridine ring and minimizes moisture contact.[1][7]
Light Amber glass bottle, stored in the darkPrevents photochemical cleavage of the weak C-I bond.[8]
Container Tightly sealed, preferably with a septum capPrevents ingress of air and moisture.[1]

Q3: I am not getting the expected yield in my nucleophilic substitution reaction. Could the quality of my this compound be the issue?

A3: Yes, this is a strong possibility. If the reagent has degraded, its effective concentration will be lower than calculated, leading to incomplete conversion of your starting material. Furthermore, the degradation byproducts can interfere with your reaction. For instance, the formation of iodine (I₂) can lead to unwanted iodination of other functional groups in your substrate. It is recommended to use freshly purified reagent or a newly opened bottle for best results. Always perform a quick visual inspection for discoloration before use.

Q4: What are the primary degradation products of this compound?

A4: The degradation can occur through two primary pathways, often simultaneously:

  • Photochemical Decomposition: Exposure to light, particularly UV light, can cause homolytic cleavage of the carbon-iodine bond, generating a pyridinylmethyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the yellow/brown color. The pyridinylmethyl radicals can undergo various reactions, including dimerization or reaction with solvents.[9][10]

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the pyridine nitrogen atom to form 3-(iodomethyl)pyridine N-oxide hydroiodide.[6][11] This N-oxide will have different reactivity and solubility compared to the parent compound and may not participate in the desired reaction.

These degradation pathways are illustrated in the diagram below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reagent is discolored (yellow/brown) Formation of molecular iodine (I₂) due to light exposure.Purify the reagent by washing a solution of it with aqueous sodium thiosulfate to remove the iodine. See the detailed protocol below.[12]
Low reaction yield or incomplete conversion 1. Degraded reagent leading to lower effective concentration.2. Reaction quenched by moisture.1. Use freshly purified or a new bottle of the reagent.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[7]
Formation of unexpected side products 1. Side reactions caused by iodine byproduct.2. Altered reactivity due to the formation of pyridine N-oxide.1. Purify the reagent before use.2. Store the reagent under an inert atmosphere to prevent oxidation.
Inconsistent results between batches Variable levels of degradation in the starting material.Standardize the handling and purification protocol for the reagent before each use to ensure consistent quality.

Visualization of Degradation and Handling

Hypothesized Degradation Pathways

G cluster_main This compound cluster_light Light Exposure (Photodegradation) cluster_air Air Exposure (Oxidation) A 3-(Iodomethyl)pyridine Hydroiodide B Pyridinylmethyl Radical + Iodine Radical A->B hν (Light) E 3-(Iodomethyl)pyridine N-oxide Hydroiodide A->E O₂ (Air) C Molecular Iodine (I₂) (Yellow/Brown Color) B->C Recombination D Dimerization/Other Radical Products B->D Further Reactions

Caption: Hypothesized degradation of this compound.

Recommended Experimental Workflow

G cluster_prep Preparation cluster_reagent Reagent Handling cluster_reaction Reaction A Oven-dry all glassware B Assemble reaction setup under inert atmosphere (Ar/N₂) A->B C Use dry, degassed solvents B->C G Add reagent to reaction vessel under positive inert gas pressure C->G D Allow reagent bottle to warm to room temperature before opening E Weigh reagent quickly and minimize exposure to light D->E F (Optional) Purify if discolored E->F E->G F->G H Wrap reaction vessel in foil to exclude light G->H I Run reaction at specified temperature H->I

Caption: Recommended workflow for handling this compound.

Experimental Protocols

Protocol 1: Purification of Discolored this compound

Objective: To remove molecular iodine (I₂) from a discolored sample of this compound.

Materials:

  • Discolored this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.

  • Add saturated aqueous sodium thiosulfate solution and shake the funnel. The brown/yellow color of the iodine should disappear as it is reduced to colorless iodide (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻).

  • Separate the aqueous layer. Repeat the washing with sodium thiosulfate solution if necessary until the organic layer is colorless.

  • Wash the organic layer with brine to remove residual water-soluble species.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless solid.

  • Use the purified reagent immediately or store it under an inert atmosphere in the dark at 2-8°C.

Protocol 2: General Procedure for Nucleophilic Substitution

Objective: To provide a general workflow for using this compound in a nucleophilic substitution reaction.

Materials:

  • Purified this compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or THF)

  • Oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Aluminum foil

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • In a separate flask, dissolve the nucleophile and the base in the anhydrous solvent under an inert atmosphere.

  • In the main reaction flask, add the purified this compound.

  • Using a syringe, transfer the solution of the nucleophile and base to the reaction flask containing the this compound.

  • Wrap the reaction flask with aluminum foil to protect it from light.

  • Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).[13]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate aqueous work-up and purification for your specific product.

Note: The choice of base and solvent is crucial and depends on the specific nucleophile being used. The hydroiodide salt is acidic and will require at least one equivalent of base for neutralization, in addition to any base needed to deprotonate the nucleophile.

By following these guidelines and protocols, you can effectively manage the air and light sensitivity of this compound, leading to more reliable and reproducible results in your research and development endeavors.

References

  • ChemBK. 3-(IODOMETHYL)PYRIDINE HYDRIODIDE - Introduction. Available at: [Link]

  • Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012. Available at: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available at: [Link]

  • CP Lab Safety. 3-(Iodomethyl)pyridine hydriodide, min 96%, 1 gram. Available at: [Link]

  • Quora. Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible? Available at: [Link]

  • ChemBK. This compound - Introduction. Available at: [Link]

  • NIH. Recent Advances in Iodine-Mediated Radical Reactions. Available at: [Link]

  • Wikipedia. Benzyl iodide. Available at: [Link]

  • Pearson+. Iodination of alkanes using iodine (I2) is usually an unfavorable... Available at: [Link]

  • PubChem. Benzyl iodide. Available at: [Link]

  • Sciencemadness Discussion Board. Methyl iodide purification. Available at: [Link]

  • Wikipedia. Free-radical halogenation. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. Oxidative Synthesis of Pyridine Derivatives. Available at: [Link]

  • RSC Publishing. The Photochemical Decomposition of Diphenyliodonium Iodide. Available at: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • Wikipedia. Organoiodine chemistry. Available at: [Link]

  • Google Patents. Alkyl iodide storage container and method for purification of alkyl iodide.
  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available at: [Link]

  • MDPI. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... Available at: [Link]

  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

  • NIH. Pyridine Hydroiodide. Available at: [Link]

  • NIH. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • ResearchGate. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Iodomethyl)pyridine Hydroiodide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Iodomethyl)pyridine hydroiodide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during nucleophilic substitution reactions with this versatile but sensitive reagent. Our goal is to provide in-depth, scientifically grounded advice to help you diagnose and resolve issues leading to low conversion rates, empowering you to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent Quality and Stability

Question 1: My reaction with this compound is consistently showing low conversion, even with fresh starting materials. What could be the issue with the reagent itself?

Answer: The primary suspect in cases of consistently low conversion, especially with a new bottle of reagent, is the stability and purity of the this compound itself. This reagent is known to be sensitive to light and air, and can degrade over time.[1]

Root Cause Analysis:

  • Decomposition: this compound can decompose, especially if not stored properly.[1] The presence of a yellowish or brownish tint in the otherwise white crystalline solid is a visual indicator of potential degradation.

  • Hygroscopic Nature: The hydroiodide salt is hygroscopic and can absorb moisture from the atmosphere. Water can interfere with the reaction, particularly if your nucleophile is sensitive to hydrolysis or if you are using a water-sensitive base.

Troubleshooting Workflow:

Caption: Decision tree for assessing reagent quality.

Recommended Actions:

  • Visual Inspection: Always visually inspect the reagent before use. It should be a white to off-white crystalline solid.[1]

  • Proper Storage: Store this compound in a tightly sealed, amber-colored vial or a container protected from light, in a cool, dry place.[1] Consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Purification (if necessary): If degradation is suspected, the reagent can be recrystallized. A common procedure involves dissolving the solid in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and diethyl ether) and allowing it to cool slowly. The purified crystals should be collected by filtration and dried thoroughly under vacuum.

Section 2: Reaction Conditions

Question 2: I'm observing a significant amount of starting material remaining after the reaction. How can I optimize my reaction conditions to drive the reaction to completion?

Answer: Optimizing reaction conditions is crucial for achieving high conversion. The choice of base, solvent, temperature, and stoichiometry all play a significant role in the success of your nucleophilic substitution reaction.

Key Parameters and Their Impact:

ParameterEffect on ReactionRecommendations
Base Neutralizes the hydroiodide salt and deprotonates the nucleophile. The choice of base can influence reaction rate and side reactions.For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary, but exercise caution as this can promote side reactions.[2]
Solvent The solvent's polarity and protic/aprotic nature significantly impact the reaction rate of this Sₙ2 reaction.Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[2]
Temperature Higher temperatures generally increase the reaction rate.If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can be beneficial. However, be aware that excessive heat can lead to reagent decomposition and side product formation.[2]
Stoichiometry The ratio of reactants can influence the reaction outcome, particularly with di-alkylation of primary amines.A slight excess of the nucleophile (1.1-1.5 equivalents) is often used to ensure complete consumption of the electrophile. For primary amines, using a larger excess of the amine can help to minimize the formation of the di-alkylated product.

Troubleshooting Workflow for Optimizing Reaction Conditions:

Caption: Workflow for optimizing reaction parameters.

Section 3: Side Reactions and Byproduct Formation

Question 3: My TLC plate shows multiple spots, and my final product is impure. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common issue and often points to side reactions involving the starting materials or intermediates. Understanding these potential pathways is key to troubleshooting.

Common Side Reactions:

  • Over-alkylation: Primary and secondary amines can undergo further alkylation to form tertiary amines and even quaternary ammonium salts, respectively.[3] This is especially prevalent if the product amine is more nucleophilic than the starting amine.

  • Hofmann Elimination: If a quaternary ammonium salt is formed as a byproduct, it can undergo Hofmann elimination in the presence of a base to form an alkene and a tertiary amine.[4][5]

  • Decomposition of this compound: As mentioned, the starting material can decompose, leading to a variety of unidentified byproducts.

  • Reaction with Solvent: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to the formation of ether byproducts.

Strategies to Minimize Side Reactions:

Side ReactionMitigation Strategy
Over-alkylation - Use a larger excess of the amine nucleophile. - Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Hofmann Elimination - Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. - Control the temperature to avoid conditions that favor elimination.
Reagent Decomposition - Use fresh, high-purity this compound. - Protect the reaction from light. - Run the reaction under an inert atmosphere.
Reaction with Solvent - Use a polar aprotic solvent.

Visualizing the Problem: A Mechanistic Overview of a Common Side Reaction

G cluster_0 Desired SN2 Reaction cluster_1 Side Reaction: Over-alkylation A Primary Amine (R-NH2) C Desired Secondary Amine A->C SN2 Attack B 3-(Iodomethyl)pyridine B->C D Desired Secondary Amine F Tertiary Amine D->F SN2 Attack E 3-(Iodomethyl)pyridine E->F G Quaternary Ammonium Salt E->G F->G Further SN2 Attack

Caption: Desired reaction versus the over-alkylation side reaction.

Section 4: Analytical Monitoring and Workup

Question 4: How can I effectively monitor the progress of my reaction and what is the best way to work up and purify my product?

Answer: Careful monitoring and a well-designed workup and purification strategy are essential for isolating your desired product in high purity.

Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting materials and the formation of your product.

    • Recommended Eluent Systems: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio will depend on the polarity of your product.

    • Visualization: Since this compound and many of its products are UV active, they can be visualized under a UV lamp.[6] Staining with iodine or potassium permanganate can also be effective for visualizing non-UV active compounds.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is an invaluable tool. It allows you to track the masses of your starting materials, product, and any byproducts, providing a clearer picture of your reaction's progress and purity.

General Workup Procedure:

  • Quenching: Once the reaction is complete, it is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base.

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your product.

  • Washing: The organic layer is often washed with brine (saturated aqueous sodium chloride) to remove any remaining water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification:

  • Column Chromatography: This is the most common method for purifying the crude product. The choice of stationary phase (typically silica gel) and eluent system will need to be optimized for your specific product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: For amine products, an acid-base extraction can be a useful purification step to separate them from non-basic impurities.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

  • To a solution of the amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025).
  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE.
  • ChemRxiv. (2022).
  • CymitQuimica. (n.d.). CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?
  • Smolecule. (n.d.). Buy this compound | 69966-59-2.
  • BYJU'S. (n.d.).
  • University of Calgary. (n.d.).
  • Oreate AI Blog. (2025). Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.
  • Journal of the Chemical Society C: Organic. (1968).
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.
  • DTIC. (1975).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017).
  • PMC. (2015).
  • MDPI. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
  • ChemScene. (n.d.). 69966-59-2 | this compound.
  • NIH. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • Santa Cruz Biotechnology. (n.d.). 3-(Iodomethyl)pyridine hydriodide | CAS 69966-59-2.
  • PMC. (2014).
  • YouTube. (2021).
  • BenchChem. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
  • New Journal of Chemistry. (2021).
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.
  • ChemicalBook. (n.d.). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE | 69966-59-2.
  • ResearchGate. (2017). In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent?.
  • Google Patents. (n.d.).
  • Reddit. (2019). Using Pyridine vs. Triethylamine.

Sources

analytical methods to monitor the progress of reactions with 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods used to monitor reactions involving 3-(Iodomethyl)pyridine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during reaction monitoring. As a key building block in pharmaceutical and agrochemical synthesis, understanding the reactivity of this compound is crucial for process optimization and yield maximization.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Choosing the Right Analytical Tool

The selection of an appropriate analytical method is paramount for successfully monitoring the progress of a reaction. The choice depends on several factors including the physical and chemical properties of the reactants and products, the reaction conditions, and the level of detail required.

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Caption: Decision tree for selecting an analytical method.

Thin-Layer Chromatography (TLC)

TLC is often the first choice for rapid, qualitative monitoring of reaction progress due to its simplicity, speed, and low cost.[2] It is particularly useful for determining the presence of starting material and the formation of products.[3]

TLC: Frequently Asked Questions

Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?

A1: The goal is to find a solvent system that provides good separation between your starting material, this compound, and the desired product. A good starting point for pyridine-containing compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The polarity of the mobile phase should be adjusted so that the starting material has an Rf value of approximately 0.2-0.3 and the product has a higher Rf value. Due to the ionic nature of the hydroiodide salt, it will likely be very polar and may require a more polar solvent system, potentially including a small amount of methanol or a few drops of acetic acid or triethylamine to improve spot shape.[4]

Q2: How can I visualize the spots on my TLC plate?

A2: Since pyridine derivatives are often UV-active due to the aromatic ring, the most common non-destructive method is using a UV lamp at 254 nm.[5][6] Compounds that absorb UV light will appear as dark spots against the fluorescent background of the TLC plate.[5][7] For compounds that are not UV-active, or for better visualization, chemical stains can be used. Iodine vapor is a general-purpose stain that reacts with many organic compounds to produce brownish spots.[5][7] Other stains like p-anisaldehyde or potassium permanganate can also be effective, depending on the functional groups present in your product.[6]

Q3: My starting material, this compound, is a salt. How does this affect my TLC analysis?

A3: The salt form is highly polar and may streak or remain at the baseline (Rf = 0) in many common solvent systems.[8] To address this, you can:

  • Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve the spot shape.

  • Consider neutralizing a small aliquot of your reaction mixture before spotting it on the TLC plate to analyze the free base form, which will be less polar.

TLC: Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated (overloaded).[8][9]Dilute the sample before spotting.
The compound is highly polar or acidic/basic.[8]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.
Spots are faint or not visible Sample is too dilute.Spot the same location multiple times, allowing the solvent to dry between applications.[9]
The compound is not UV-active and the visualization method is inappropriate.Use a chemical stain like iodine or potassium permanganate.[6][7]
Reactant and product have very similar Rf values The chosen solvent system does not provide adequate separation.Experiment with different solvent systems of varying polarities. Try a different solvent combination altogether.[10]
Reaction mixture in a high-boiling solvent (e.g., DMF, DMSO) causes a large smear The high-boiling solvent interferes with the chromatography.After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions. It offers higher resolution and sensitivity compared to TLC and is particularly useful for analyzing complex reaction mixtures.[2]

HPLC: Frequently Asked Questions

Q1: What type of HPLC column and mobile phase should I use for analyzing this compound and its reaction products?

A1: A reversed-phase C18 column is a common and effective choice for the analysis of pyridine derivatives.[11] For the mobile phase, a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (such as acetonitrile or methanol) is typically used. The ionic nature of this compound suggests that a mobile phase with an appropriate pH will be crucial for good peak shape. An acidic mobile phase (pH 2-4) is often used to ensure that pyridine compounds are protonated and behave consistently.[12]

Q2: How do I prepare my sample for HPLC analysis?

A2: Take a small aliquot from the reaction mixture and dilute it with the mobile phase or a solvent that is miscible with the mobile phase. It is critical to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.[13]

Q3: Can I get quantitative information about my reaction from HPLC?

A3: Yes, HPLC is an excellent quantitative technique. By creating a calibration curve with known concentrations of your starting material and product, you can determine their concentrations in the reaction mixture over time. This allows you to calculate the reaction rate and yield accurately.

HPLC: Troubleshooting Guide
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Caption: Troubleshooting common HPLC issues.
Problem Possible Cause(s) Solution(s)
High backpressure Blockage in the system (e.g., guard column, column frit, tubing).[14][15]Systematically disconnect components from the detector backwards to locate the blockage. Replace the blocked component.
Noisy baseline Air bubbles in the mobile phase or pump.[12][13][16]Degas the mobile phase thoroughly. Prime the pump.
Detector lamp is failing.[12]Check the lamp's energy and replace if necessary.
Peak tailing Secondary interactions between the analyte and the stationary phase.[14]Adjust the mobile phase pH. For basic compounds like pyridines, a lower pH can improve peak shape.
Column is overloaded.[14]Inject a smaller volume or a more dilute sample.
Shifting retention times Inconsistent mobile phase composition or flow rate.[15]Ensure accurate mobile phase preparation and a stable pump flow rate.
Column temperature fluctuations.[13]Use a column oven to maintain a constant temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for unambiguous identification of reactants, products, and intermediates.[2][17] It can also be used for quantitative analysis.[18]

NMR: Frequently Asked Questions

Q1: How can I use ¹H NMR to monitor my reaction?

A1: By taking ¹H NMR spectra of your reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals from the product. The integration of these signals provides a ratio of the different species in the mixture.[19][20] For reactions with this compound, you would typically monitor the disappearance of the starting material's iodomethyl protons (-CH₂I) and the appearance of a new signal corresponding to the methylene protons in the product.

Q2: Are there specific signals in the ¹H NMR of this compound that are good to monitor?

A2: The singlet corresponding to the iodomethyl (-CH₂I) protons is a distinct and easily monitored signal. As the reaction proceeds, the chemical shift of these protons will change upon substitution, providing a clear indication of product formation. The aromatic protons on the pyridine ring will also likely experience a change in their chemical environment and chemical shift, which can be used for monitoring as well.

Q3: Can I perform quantitative NMR (qNMR)?

A3: Yes. By adding a known amount of an internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum) to your NMR sample, you can accurately determine the concentration of your starting material and product. This allows for precise calculation of conversion and yield directly from the NMR spectrum.

NMR: Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Broad or distorted peaks Poor shimming of the magnetic field.Re-shim the spectrometer.
Presence of paramagnetic impurities.Filter the sample or use a chelating agent if applicable.
Unidentified peaks in the spectrum Presence of impurities in the starting material or solvent.[21]Run an NMR of your starting materials and solvent to identify impurity peaks.
Formation of unexpected side products.[21]Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of the unknown compounds.[20]
Inaccurate integration values Overlapping peaks.[17]Use a higher field NMR spectrometer for better resolution.
Incorrect phasing or baseline correction.Carefully reprocess the spectrum with proper phasing and baseline correction.

Mass Spectrometry (MS) and GC-MS

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compounds in your reaction mixture.[22] When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying reaction components.

MS and GC-MS: Frequently Asked Questions

Q1: When should I consider using GC-MS to monitor my reaction?

A1: GC-MS is ideal for monitoring reactions that involve volatile and thermally stable compounds.[23][24][25][26] If your product is significantly less polar and more volatile than the starting this compound salt, GC-MS could be a suitable technique. However, the starting material itself is not amenable to GC analysis due to its low volatility.

Q2: What if my compounds are not volatile? Can I still use mass spectrometry?

A2: Yes. For non-volatile compounds, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion mass spectrometry.[2] LC-MS combines the separation power of HPLC with the detection sensitivity of mass spectrometry. Direct infusion involves introducing a diluted sample of the reaction mixture directly into the mass spectrometer, which can provide a quick snapshot of the molecular weights of the species present.

Q3: How can mass spectrometry help in identifying my product?

A3: Mass spectrometry provides the molecular weight of your product, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing you to determine the molecular formula of your product.[2] The fragmentation pattern observed in the mass spectrum can also provide structural information.

MS and GC-MS: Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
No signal for my compound of interest The compound is not ionizing under the chosen conditions.Try a different ionization technique (e.g., switch between ESI and APCI for LC-MS).
The compound is not reaching the detector (e.g., degradation in the injector for GC-MS).For GC-MS, ensure the injector temperature is appropriate. For LC-MS, check for issues with the chromatography.
Complex mass spectrum with many peaks The reaction mixture is complex with multiple side products.Use a separation technique like LC or GC before MS analysis.
In-source fragmentation or formation of adducts.Optimize the source conditions (e.g., cone voltage) to minimize fragmentation. Identify common adducts (e.g., +Na, +K).
Low sensitivity Poor ionization efficiency.Optimize the mobile phase for LC-MS (e.g., add formic acid or ammonium acetate to promote ionization).
Sample is too dilute.Concentrate the sample or inject a larger volume if possible.
References
  • Department of Chemistry, University of Rochester.
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  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Royal Society of Chemistry.
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  • Smolecule. Buy this compound | 69966-59-2.
  • Bhella, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Scribd.
  • CymitQuimica. CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide.
  • Journal of the American Society for Mass Spectrometry.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
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  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
  • Benchchem. common HPLC problems and solutions for organic acid analysis.
  • JEOL.
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  • Chemistry LibreTexts. (2023, January 29).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra.
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Royal Society of Chemistry. (2023, May 22).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025, August 7). Rapid monitoring of volatile organic compounds: A comparison between gas chromatography/mass spectrometry and selected ion flow tube mass spectrometry.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Chemistry LibreTexts. (2022, August 16). 2.1.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2025, August 6).
  • Thermo Fisher Scientific. Monitoring Volatile Organic Compounds Using GC and GC-MS: Meeting the Challenge of Protecting the 981-Mile Ohio River.
  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Frontiers.
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  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

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Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Superior Reactivity of 3-(Iodomethyl)pyridine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate dance of drug discovery and development, the choice of starting materials is paramount. The reactivity of these initial building blocks dictates the efficiency, yield, and ultimately, the feasibility of a synthetic route. Among the versatile scaffolds employed, the pyridine ring holds a prominent position in a vast number of biologically active molecules.[1] The functionalization of this heterocycle is a cornerstone of medicinal chemistry, and the introduction of substituents via its side chains is a common and powerful strategy.

This guide provides a comprehensive comparison of the reactivity of two key synthetic intermediates: 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine . While structurally similar, the subtle difference in their halogen atom leads to a profound disparity in their reactivity towards nucleophiles. We will delve into the theoretical underpinnings of this difference, provide supporting experimental data from analogous systems, and present a detailed protocol for a comparative kinetic analysis.

The Decisive Factors: Leaving Group Ability and Bond Strength

The reaction at the heart of this comparison is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group.[2][3] The rate of an SN2 reaction is influenced by several factors, but for our comparison of 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine, two are of critical importance: the nature of the leaving group and the strength of the carbon-halogen bond.[4]

Leaving Group Aptitude: The Weaker the Base, the Better the Exit

An excellent leaving group is one that is stable on its own after detaching from the carbon atom.[5] A good measure of this stability is the basicity of the leaving group; weaker bases are better leaving groups.[5][6] This is because weak bases are less likely to donate their electrons and are more stable with a negative charge.

If we compare the halide ions, iodide (I⁻) is a significantly weaker base than chloride (Cl⁻). This can be readily seen by considering the acidity of their conjugate acids, hydroiodic acid (HI) and hydrochloric acid (HCl). HI is a stronger acid than HCl (pKa of HI is approximately -9, while the pKa of HCl is about -7), meaning that iodide is a more stable anion in solution.[4] This stability translates to iodide being a superior leaving group compared to chloride.[4][5][6]

The Carbon-Halogen Bond: A Matter of Strength

The SN2 reaction involves the breaking of the carbon-halogen bond. Intuitively, a weaker bond will require less energy to break, leading to a lower activation energy and a faster reaction rate.[7] The strength of the carbon-halogen bond decreases as we move down the halogen group in the periodic table. This is due to the increasing size of the halogen atom and the consequently longer and weaker bond it forms with carbon.

The carbon-iodine (C-I) bond is notably weaker than the carbon-chlorine (C-Cl) bond. This is supported by bond dissociation energy (BDE) data for analogous benzylic halides, which show a clear trend of decreasing bond strength from C-Cl to C-I.[8]

Quantitative Insights: A Tale of Two Halides

While specific kinetic data for the nucleophilic substitution of 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine are not extensively published in a comparative context, the well-established principles of physical organic chemistry and data from analogous systems provide a clear and quantitative picture.

The following table summarizes the key physical properties that dictate the reactivity of these two compounds, using benzyl halides as a close proxy.

PropertyBenzyl Chloride (analogue for 3-(chloromethyl)pyridine)Benzyl Iodide (analogue for 3-(iodomethyl)pyridine)Significance for Reactivity
C-X Bond Dissociation Energy ~293 kJ/mol~234 kJ/molThe weaker C-I bond in benzyl iodide requires less energy to break, leading to a lower activation energy for the SN2 reaction.
Leaving Group Basicity (pKa of conjugate acid) pKa(HCl) ≈ -7pKa(HI) ≈ -9Iodide is a much weaker base than chloride, making it a significantly better leaving group.

Data for benzyl halides are used as representative values.[8]

Based on these fundamental properties, 3-(iodomethyl)pyridine is unequivocally more reactive than 3-(chloromethyl)pyridine in SN2 reactions. The combination of a weaker C-I bond and the superior leaving group ability of iodide leads to a significantly lower activation energy for the reaction, resulting in a much faster reaction rate.

Visualizing the Reaction Pathway

The SN2 reaction proceeds through a concerted, single-step mechanism. The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.

Caption: Generalized SN2 reaction mechanism at the benzylic-like carbon.

Experimental Protocol: A Framework for Kinetic Comparison

To empirically validate the superior reactivity of 3-(iodomethyl)pyridine, a kinetic study can be performed. The following protocol outlines a method for comparing the rates of reaction of both substrates with a common nucleophile, such as piperidine, using UV-Vis spectrophotometry to monitor the reaction progress.

Materials:
  • 3-(chloromethyl)pyridine hydrochloride

  • 3-(iodomethyl)pyridine (or synthesized from the chloride via the Finkelstein reaction)

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Experimental Workflow

Experimental_Workflow A Solution Preparation - Stock solutions of substrates - Stock solution of nucleophile (piperidine) - Base (K2CO3) suspension B Temperature Equilibration - Equilibrate all solutions and spectrophotometer to the desired reaction temperature (e.g., 25°C). A->B C Reaction Initiation - Add substrate, base, and solvent to cuvette. - Initiate the reaction by adding piperidine solution. B->C D Kinetic Data Acquisition - Immediately start monitoring the absorbance change at a predetermined wavelength over time. C->D E Data Analysis - Plot absorbance vs. time. - Determine the pseudo-first-order rate constant (k_obs). D->E F Second-Order Rate Constant Calculation - Repeat experiment with varying nucleophile concentrations. - Plot k_obs vs. [Nucleophile] to determine k2. E->F G Comparative Analysis - Compare the second-order rate constants (k2) for 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine. F->G

Caption: Workflow for the kinetic analysis of the SN2 reaction.

Step-by-Step Procedure:
  • Preparation of 3-(iodomethyl)pyridine: If not commercially available, 3-(iodomethyl)pyridine can be synthesized from 3-(chloromethyl)pyridine hydrochloride via the Finkelstein reaction. This involves reacting the chloride with an excess of sodium iodide in acetone. The precipitation of sodium chloride drives the reaction to completion.[9]

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of 3-(chloromethyl)pyridine hydrochloride and 3-(iodomethyl)pyridine in anhydrous acetonitrile.

    • Prepare a stock solution of piperidine in anhydrous acetonitrile.

  • Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This can be the wavelength at which the product shows significant absorbance while the starting materials have minimal absorbance.

  • Kinetic Run:

    • To a quartz cuvette, add the appropriate volumes of the substrate stock solution and anhydrous acetonitrile.

    • Add a sufficient amount of anhydrous potassium carbonate to neutralize the hydrochloride salt and any trace acid.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance difference (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • To determine the second-order rate constant (k₂), repeat the experiment with different concentrations of piperidine and plot kobs versus the concentration of piperidine. The slope of this line will be k₂.

  • Comparison: Compare the second-order rate constants (k₂) for the reactions of 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine. It is expected that the k₂ for the iodo-compound will be significantly larger than that for the chloro-compound.

Conclusion for the Practicing Scientist

For researchers, scientists, and drug development professionals, the choice between 3-(iodomethyl)pyridine and 3-(chloromethyl)pyridine is a clear one when high reactivity in nucleophilic substitution is desired. The fundamental principles of leaving group ability and bond strength, supported by extensive data from analogous systems, unequivocally point to 3-(iodomethyl)pyridine as the more reactive substrate.

While 3-(chloromethyl)pyridine is often more readily available and less expensive, the enhanced reactivity of its iodo counterpart can lead to:

  • Faster reaction times: Increasing throughput and efficiency.

  • Milder reaction conditions: Potentially avoiding the degradation of sensitive functional groups.

  • Higher yields: By favoring the desired SN2 pathway over potential side reactions.

In situations where the reactivity of 3-(chloromethyl)pyridine is sluggish, an in-situ conversion to the iodomethyl derivative via the Finkelstein reaction is a highly effective strategy to accelerate the desired nucleophilic substitution. Ultimately, understanding the intrinsic reactivity differences between these two valuable building blocks allows for more rational and efficient synthetic planning in the pursuit of novel chemical entities.

References

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

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  • LibreTexts. (2022, November 11). 9.3: The SN2 Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

  • Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]

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  • LibreTexts. (2019, August 12). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]

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  • The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. [Link]

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  • Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Sciencemadness.org. (2014, September 30). Benzyl Iodide/Benzyl Cyanide Synthesis. [Link]

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  • Wikipedia. (n.d.). SN2 reaction. [Link]

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A Senior Application Scientist's Guide to the Definitive Identification of 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. This is particularly critical for highly reactive and versatile building blocks like 3-(Iodomethyl)pyridine hydroiodide, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its proper identification ensures the integrity of subsequent synthetic steps and the validity of downstream biological data.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the identity of this compound (Molecular Formula: C₆H₇I₂N, Molar Mass: 346.94 g/mol ).[3][4] We will move beyond mere data reporting to explore the causal reasoning behind experimental choices, offering a framework for robust, self-validating analytical workflows. We will compare its analytical signature against plausible alternatives and impurities, such as its starting materials or positional isomers, to provide a comprehensive strategy for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and stereochemistry of the compound. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and the presence of the iodomethyl group.

Expertise & Experience: Why NMR is the First Choice

The hydroiodide salt structure, with its protonated pyridine nitrogen, induces significant and predictable changes in the electronic environment of the ring protons and carbons.[1] This results in a characteristic downfield shift of the aromatic signals compared to the neutral pyridine analog, a key diagnostic feature we must look for.[5] The large, heavy iodine atom also has a distinct electronic influence on the adjacent methylene group, which is readily observable in both ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the compound's high water solubility[2]). Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient. Include a ¹³C-DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which is crucial for confirming the -CH₂I moiety.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg Sample prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H Spectrum prep3->acq1 acq2 Acquire 13C Spectrum prep3->acq2 acq3 Acquire DEPT Spectrum prep3->acq3 an1 Process Spectra (FT, Phasing, Baseline Correction) acq1->an1 acq2->an1 acq3->an1 an2 Integrate 1H Signals & Assign Peaks an1->an2 an3 Assign 13C & DEPT Signals an1->an3 an4 Compare with Expected Values & Alternatives an2->an4 an3->an4

Data Interpretation & Comparison

The key to confident identification lies in comparing the observed data against expected values and potential alternatives.

Technique Expected Result for this compound Comparison with 3-(Chloromethyl)pyridine Comparison with 2- or 4- Isomers
¹H NMR Pyridine Ring Protons: Downfield shift due to N-protonation. H-2 proton is most deshielded (~8.8-9.0 ppm).[1] Other ring protons appear in the aromatic region.The chemical shifts of the ring protons would be similar, but the methylene (-CH₂-) protons would be further downfield (less shielded) in the chloro-analog (~4.7 ppm) compared to the iodo-analog (~4.5 ppm) due to chlorine's higher electronegativity.The coupling patterns and chemical shifts of the aromatic protons would be distinctly different, reflecting the different substitution pattern and symmetry of the molecule. For example, the 4-isomer would show a more symmetrical A₂B₂ pattern.
¹³C NMR Pyridine Ring Carbons: Aromatic region (120-150 ppm). C-2 is the most downfield shifted (~145-150 ppm).[1]The iodomethyl carbon (-CH₂I) is significantly shielded by the heavy iodine atom, appearing upfield (~25-35 ppm).[1] In contrast, the chloromethyl carbon (-CH₂Cl) would be much further downfield (~45-50 ppm). This is a definitive point of comparison.The chemical shifts of the ring carbons, particularly the carbon bearing the substituent (ipso-carbon), would differ significantly, allowing for clear differentiation.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the ionized parent molecule, serving as a primary check for the compound's elemental formula. For ionic compounds like this hydroiodide salt, electrospray ionization (ESI) is the method of choice.

Expertise & Experience: The Rationale for ESI-MS

ESI is a soft ionization technique ideal for polar and ionic compounds. It allows the pre-formed ion in solution (the pyridinium cation) to be transferred into the gas phase with minimal fragmentation. We expect to observe the cationic part of the molecule, [C₆H₇IN]⁺, which corresponds to the molecular weight of the free base plus a proton, or simply the molecular ion of the cation itself.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution (~0.1 mg/mL) prep2 Load into Syringe prep1->prep2 acq1 Direct Infusion into ESI Source prep2->acq1 acq2 Acquire Spectrum in Positive Ion Mode acq1->acq2 an1 Identify Molecular Ion Peak acq2->an1 an2 Analyze Isotopic Pattern an1->an2 an3 Compare m/z with Calculated Mass an1->an3

Data Interpretation & Comparison
Technique Expected Result for this compound Comparison with Precursor (3-pyridinemethanol) Comparison with Dimer or Polymer Impurities
ESI-MS (+ve) The molecular weight of the salt is 346.94 g/mol .[1] The observed species will be the cation [C₆H₇IN]⁺. Its monoisotopic mass is 219.96 Da. Under some ESI conditions, a protonated molecule [M+H]⁺ at m/z 347 might be observed, though observing the cation is more direct.[1]The precursor, 3-pyridinemethanol (MW 109.13), would show a protonated molecular ion [M+H]⁺ at m/z 110.1. This is a clear and significant mass difference.Any dimeric or polymeric species formed through self-alkylation would appear at much higher m/z values, making them easy to distinguish from the target compound.
High-Resolution MS An exact mass measurement would confirm the elemental formula C₆H₇IN. The presence of a single iodine atom (¹²⁷I is 100% abundant) results in a simple isotopic pattern for the molecular ion.N/AN/A

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule. For this compound, IR can confirm the aromatic nature of the pyridine ring and the changes associated with N-protonation.

Expertise & Experience: Interpreting the Vibrational Modes

The protonation of the pyridine nitrogen alters the bond strengths and vibrational frequencies within the aromatic ring. We should focus on two key regions: the C-H stretching region above 3000 cm⁻¹ and the C=C/C=N stretching region (fingerprint region) between 1650-1400 cm⁻¹.[6] These regions provide a characteristic signature for the pyridinium salt structure.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum.

Data Interpretation & Comparison
Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparison with Neutral 3-Picoline
Aromatic C-H Stretch Weak to medium bands in the 3000-3100 cm⁻¹ region.[1]Neutral pyridine and its derivatives also show C-H stretches in this region, but the pattern and intensity can differ.[7]
N⁺-H Stretch A broad absorption band may be present around 2400-2800 cm⁻¹, characteristic of a secondary amine salt. This is a key indicator of the hydroiodide salt form.This band is completely absent in the neutral, non-protonated analog.
Aromatic Ring Vibrations Strong bands in the 1650-1400 cm⁻¹ region. Quaternization typically shifts these bands compared to the neutral pyridine ring.[6]The position and intensity of these ring stretching vibrations are sensitive to the electronic state of the nitrogen atom. The spectrum of the salt will be distinctly different from the neutral molecule in this fingerprint region.

Elemental Analysis & Melting Point: The Purity Check

While modern spectroscopic methods provide structural detail, classical techniques like elemental analysis and melting point determination remain vital for confirming elemental composition and assessing purity.

  • Elemental Analysis: This technique determines the percentage composition (by mass) of C, H, and N in the compound. The experimental values should match the calculated values for the molecular formula C₆H₇I₂N within a narrow margin (typically ±0.4%). This provides a fundamental check on the compound's empirical formula.

  • Melting Point: A sharp melting point within the reported range (191-195 °C) is a strong indicator of high purity.[2][3] The presence of impurities, such as residual starting materials or solvents, will typically broaden the melting range and depress the melting point.

Conclusion: A Multi-faceted Approach to Identity Confirmation

No single technique can provide absolute confirmation of a compound's identity and purity. A robust, self-validating approach relies on the synergistic use of multiple analytical methods. For this compound, the definitive workflow is as follows:

  • Primary Identification by NMR Spectroscopy to confirm the precise chemical structure, connectivity, and isomeric form.

  • Molecular Weight Confirmation by Mass Spectrometry to validate the elemental formula.

  • Functional Group Verification by IR Spectroscopy to confirm the presence of the pyridinium salt structure.

  • Purity Assessment using Melting Point and Elemental Analysis to ensure the sample is free of significant impurities.

By integrating the data from these orthogonal techniques, researchers can be fully confident in the identity and quality of their this compound, ensuring the integrity and success of their research and development endeavors.

References

  • Smolecule. (n.d.). Buy this compound | 69966-59-2.
  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-(iodomethyl)pyridine hydriodide. Retrieved from [Link]

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HPLC-MS analysis of 3-(Iodomethyl)pyridine hydroiodide and its byproducts

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the HPLC-MS Analysis of 3-(Iodomethyl)pyridine Hydroiodide and its Byproducts

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of this compound, a critical building block in modern pharmaceutical synthesis. We will explore the technical nuances of method development, compare HPLC-MS to alternative analytical techniques, and offer field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, reliable analytical workflows.

The Analytical Challenge: this compound

This compound is a halogenated heterocyclic compound widely used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the iodomethyl group, a potent electrophile that facilitates the introduction of the pyridine-3-methyl moiety into target molecules through nucleophilic substitution.[3][4]

However, the compound's reactivity is a double-edged sword. It is known to be unstable in the presence of light and air and can be challenging to synthesize with high purity.[5][6] Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a necessity for ensuring the integrity of the synthetic process and the safety of the final active pharmaceutical ingredient (API).

Synthesis Profile and Potential Byproducts

Understanding the potential impurities is the cornerstone of developing a specific analytical method. This compound is commonly synthesized by reacting 3-pyridinemethanol with hydrogen iodide or via a halogen exchange reaction from 3-(chloromethyl)pyridine.[1][5]

This synthesis pathway can introduce several process-related impurities and degradation products that must be monitored:

  • Unreacted Starting Materials: Residual 3-pyridinemethanol or 3-(chloromethyl)pyridine.

  • Hydrolysis Product: Reversion to 3-pyridinemethanol due to moisture.

  • Oxidation Products: Formation of pyridine-3-carboxaldehyde.

  • Isomeric Impurities: Byproducts from the synthesis of the pyridine core itself.[7][8]

  • Dimerization Products: Self-reaction of the highly reactive iodomethyl pyridine.

G cluster_reactants Starting Materials cluster_products Reaction Mixture 3_Pyridinemethanol 3_Pyridinemethanol Target 3-(Iodomethyl)pyridine Hydroiodide 3_Pyridinemethanol->Target HI Hydrogen_Iodide Hydrogen_Iodide Hydrolysis 3-Pyridinemethanol (Hydrolysis Product) Target->Hydrolysis H₂O Oxidation Pyridine-3-carboxaldehyde (Oxidation Product) Target->Oxidation [O] Dimer Dimerization Byproduct Target->Dimer Self-reaction

Caption: Key species in the synthesis and degradation of the target compound.

The Premier Technique: HPLC-MS Analysis

For a thermally labile, non-volatile, and polar compound like this compound, HPLC-MS stands out as the most suitable analytical technique. It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

Causality: Why HPLC-MS is the Optimal Choice

The selection of HPLC-MS is a deliberate choice driven by the physicochemical properties of the analyte.

  • Non-Volatility: The compound is a salt with a high melting point (191-195 °C), making it unsuitable for Gas Chromatography (GC) without derivatization, which adds complexity and potential for error.[9][10]

  • Polarity: The pyridine nitrogen and the hydroiodide salt form render the molecule highly polar and water-soluble, making it a perfect candidate for Reversed-Phase (RP) HPLC.[3][5]

  • Specificity: Mass spectrometry provides molecular weight information and fragmentation data, which is invaluable for distinguishing the target compound from structurally similar impurities, something that a non-specific UV detector cannot do alone.

  • Sensitivity: The high sensitivity of MS is crucial for detecting and quantifying trace-level impurities, which is a regulatory requirement in pharmaceutical development.[11]

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where the methodology inherently ensures reliability and reproducibility. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[12][13]

Step 1: Standard and Sample Preparation

  • Solvent Selection: Use a diluent of 50:50 acetonitrile:water. This composition ensures solubility and is compatible with the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL. From this, create a working standard at 10 µg/mL for assay determination.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 10 µg/mL.

  • Spiked Sample (for Accuracy): Spike a sample solution with known amounts of the standard at 50%, 100%, and 150% of the target concentration to assess recovery.

Step 2: HPLC-MS System Configuration & Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentA high-pressure UHPLC system provides better resolution and faster analysis times.
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mmA C18 stationary phase provides excellent retention for moderately polar compounds. The BEH particle technology offers good peak shape for basic compounds and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile MS-friendly modifier that protonates the pyridine nitrogen, leading to improved peak shape and retention. It also facilitates ionization in the MS source.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. The formic acid maintains a consistent pH across the gradient.
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion, especially with the high sensitivity of MS detection.
Mass Spectrometer Agilent 6545 Q-TOF, Waters Xevo G2-XS, or equivalentA high-resolution mass spectrometer (HRMS) like a Q-TOF provides accurate mass measurements, which is crucial for confirming elemental composition and identifying unknown impurities.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe basic pyridine nitrogen is readily protonated, making ESI+ the ideal ionization technique for high sensitivity.
Scan Range (m/z) 100 - 500This range covers the molecular weight of the parent compound (C₆H₇I₂N, MW: 346.94) and its likely byproducts.[15] The detected ion for the intact molecule will be the [M-I]⁺ cation at m/z 220.0 (C₆H₇IN⁺).
MS/MS Analysis Target the m/z 220.0 ion for collision-induced dissociation (CID)Fragmentation of the parent ion provides structural information, confirming the identity of the peak and helping to elucidate the structure of unknown impurities. A key fragment would be the loss of an iodine radical.[16]
Caption: Standard workflow for HPLC-MS analysis.
Method Validation Parameters

A validated method provides documented evidence of its reliability.[17][18]

ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and no co-elution from placebo/byproducts.Ensures the signal is only from the analyte of interest.
Linearity R² ≥ 0.999 over the concentration range.Confirms that the response is proportional to the analyte concentration.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the experimental value to the true value.[12]
Precision (RSD) Repeatability (Intra-day) RSD ≤ 1.0%. Intermediate (Inter-day) RSD ≤ 2.0%.Demonstrates the consistency and reproducibility of the results.[12]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision/accuracy.
Robustness Results unaffected by small, deliberate changes (e.g., ±2°C in temp, ±0.2 pH units).Shows the method's reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC-MS is superior for this specific application, other techniques have their place in a comprehensive characterization strategy.

TechniquePrincipleSuitability for this compoundKey AdvantagesKey Limitations
HPLC-MS Chromatographic separation followed by mass-based detection.Excellent. The gold standard for this analysis.High sensitivity and specificity; separates complex mixtures; suitable for non-volatile compounds; provides molecular weight and structural data.Higher equipment cost and complexity compared to other methods.
GC-MS Separation of volatile compounds followed by mass detection.[19]Poor. Not suitable for direct analysis.Excellent for volatile and thermally stable compounds; provides high-resolution separation.The analyte is a non-volatile salt and will decompose at high temperatures. Requires derivatization, which adds complexity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Good for structural confirmation. Unrivaled for definitive structural elucidation of the pure substance and major byproducts.[1]Low sensitivity; not ideal for quantifying trace impurities in a mixture; requires a relatively pure sample for clear spectra.
FT-IR Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Fair for identity confirmation. Fast, non-destructive, and excellent for confirming the presence of key functional groups and for raw material ID.[20]Lacks separatory power for mixtures; provides limited structural information; not a quantitative technique for impurity profiling.

Conclusion

For the comprehensive analysis of this compound and its byproducts, HPLC-MS is the unequivocal method of choice. Its ability to handle non-volatile, polar salts, combined with its exceptional sensitivity and specificity, allows for the robust separation and confident identification of the main component and its critical process-related impurities. While techniques like NMR and FT-IR serve valuable, complementary roles in structural confirmation and identity testing, they cannot replace HPLC-MS for quantitative purity assessment in a pharmaceutical development setting. The adoption of a well-developed and validated HPLC-MS method, as outlined in this guide, is a critical step toward ensuring product quality, process consistency, and regulatory compliance.

References

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A Comparative Guide to 2-, 3-, and 4-(Iodomethyl)pyridine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of a building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. The (iodomethyl)pyridine isomers, serving as versatile intermediates, are a case in point. The seemingly subtle shift in the position of the nitrogen atom within the pyridine ring—from the 2- to the 3- or 4-position—imparts a profound difference in the reactivity of the iodomethyl side chain. This guide provides a comprehensive comparative analysis of 2-, 3-, and 4-(iodomethyl)pyridine, grounded in mechanistic principles and supported by established synthetic protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Pyridine Nucleus as a Modulator of Reactivity

The pyridine ring, an isoelectronic analogue of benzene, is characterized by the presence of a nitrogen atom that significantly influences its electronic properties. The nitrogen atom exerts a strong electron-withdrawing effect through both induction and the mesomeric effect, rendering the ring electron-deficient.[1] This electronic perturbation is not uniform across the ring, with the ortho (2-) and para (4-) positions being more electron-deficient than the meta (3-) position. This fundamental electronic disparity is the cornerstone of the differential reactivity observed among the (halomethyl)pyridine isomers, particularly in nucleophilic substitution reactions at the side-chain methylene carbon. These isomers are structurally analogous to benzyl halides, but with the added complexity and tunability offered by the heteroaromatic core.

Electronic and Steric Landscape of the Isomers

The rate of a bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to the electronic environment and steric accessibility of the electrophilic carbon center.[2] In the case of (iodomethyl)pyridines, the primary factor governing their reactivity is the ability of the pyridine ring to stabilize the transition state of the SN2 reaction.

The Activated Isomers: 2- and 4-(Iodomethyl)pyridine

Both the 2- and 4-isomers exhibit enhanced reactivity towards nucleophiles due to the capacity of the pyridine nitrogen to stabilize the developing negative charge on the incoming nucleophile and the departing iodide ion in the SN2 transition state. This stabilization occurs through resonance, delocalizing the electron density and lowering the activation energy of the reaction.

  • 4-(Iodomethyl)pyridine: This isomer is generally the most reactive of the three. The para-position of the nitrogen allows for direct and effective resonance stabilization of the transition state, delocalizing the negative charge onto the electronegative nitrogen atom. This electronic assistance, coupled with minimal steric hindrance at the reaction center, facilitates a rapid SN2 displacement.

  • 2-(Iodomethyl)pyridine: The ortho-isomer is also highly reactive, benefiting from similar resonance stabilization of the transition state as the 4-isomer. However, the proximity of the nitrogen atom to the reaction site can introduce a degree of steric hindrance, which may slightly temper its reactivity compared to the 4-isomer in certain cases.[2]

The Less Reactive Isomer: 3-(Iodomethyl)pyridine

In stark contrast, the 3-(iodomethyl)pyridine isomer lacks the direct resonance stabilization afforded to the 2- and 4-isomers. The meta-position of the nitrogen atom precludes its participation in delocalizing the developing charge in the SN2 transition state. Consequently, the transition state is of higher energy, leading to a significantly slower reaction rate. The reactivity of the 3-isomer is more akin to that of a simple alkyl halide, relying primarily on the inductive effect of the pyridine ring.

Comparative Reactivity Profile

Expected Order of Reactivity in SN2 Reactions:

4-(Iodomethyl)pyridine > 2-(Iodomethyl)pyridine >> 3-(Iodomethyl)pyridine

This reactivity trend is summarized in the table below, which provides a qualitative comparison of the key factors influencing their synthetic utility.

Property2-(Iodomethyl)pyridine3-(Iodomethyl)pyridine4-(Iodomethyl)pyridine
Relative Reactivity HighLowVery High
Transition State Stabilization Resonance StabilizedInductive Effect OnlyResonance Stabilized
Steric Hindrance ModerateLowLow
Typical Applications Introduction of 2-picolyl moiety in pharmaceuticals and ligands.Used when slower, controlled reactivity is desired.Preferred for rapid and efficient introduction of the 4-picolyl group.

Synthesis of (Iodomethyl)pyridine Isomers

A common and efficient route to the (iodomethyl)pyridine isomers involves a two-step sequence starting from the corresponding picoline (methylpyridine). The first step is the chlorination of the methyl group, followed by a Finkelstein reaction to exchange the chloride for iodide.[3][4]

General Synthetic Workflow

The overall synthetic strategy can be visualized as follows:

G Picoline Picoline Isomer (2-, 3-, or 4-) Chloromethylpyridine (Chloromethyl)pyridine Isomer Picoline->Chloromethylpyridine Chlorination (e.g., SOCl2, TCCA) Iodomethylpyridine (Iodomethyl)pyridine Isomer Chloromethylpyridine->Iodomethylpyridine Finkelstein Reaction (NaI, acetone) Finkelstein cluster_0 Finkelstein Reaction Workflow Start Dissolve 4-(Chloromethyl)pyridine in Acetone Add_NaI Add Sodium Iodide Start->Add_NaI Reflux Reflux the Mixture Add_NaI->Reflux Precipitate NaCl Precipitates Reflux->Precipitate Filter Filter to Remove NaCl Precipitate->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Extract Aqueous Work-up & Extraction Concentrate->Extract Purify Purify by Chromatography Extract->Purify Product 4-(Iodomethyl)pyridine Purify->Product SN2_Transition_States cluster_4_isomer 4-(Iodomethyl)pyridine Transition State cluster_2_isomer 2-(Iodomethyl)pyridine Transition State cluster_3_isomer 3-(Iodomethyl)pyridine Transition State cluster_reactivity node4 [Nu---CH2---I]⁻-Py⁺ (para-N) Resonance Stabilized (Low Energy) Reactivity Relative Reactivity node2 [Nu---CH2---I]⁻-Py⁺ (ortho-N) Resonance Stabilized (Low Energy) node3 [Nu---CH2---I]⁻-Py (meta-N) No Resonance Stabilization (High Energy) Order 4-isomer > 2-isomer >> 3-isomer

Sources

Comparative Analysis: The Synthetic Advantage of 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reagent Selection in Pyridine Functionalization

For researchers and professionals in drug development and synthetic chemistry, the introduction of a pyridylmethyl moiety is a frequent and critical step. The pyridine ring is a cornerstone of countless pharmaceutical and agrochemical agents, making the choice of the alkylating agent paramount to synthetic success.[1][2] While 3-(Chloromethyl)pyridine hydrochloride has long been a workhorse reagent, its iodo-analogue, 3-(Iodomethyl)pyridine hydroiodide, presents a compelling case for its adoption in modern synthetic workflows. This guide provides an in-depth comparison, grounded in chemical principles and practical data, to illuminate the distinct advantages of the hydroiodide salt.

The Core Principle: Leaving Group Ability and Reactivity

The fundamental difference between these two reagents lies in the nature of the halogen atom, which dictates its aptitude as a leaving group in nucleophilic substitution (SN2) reactions. The iodide ion (I⁻) is substantially larger and more polarizable than the chloride ion (Cl⁻). This results in a weaker, more labile carbon-iodine (C-I) bond compared to the robust carbon-chlorine (C-Cl) bond. Consequently, iodide is a superior leaving group.

This enhanced reactivity is not merely theoretical; it has profound practical implications for the synthetic chemist:

  • Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule that might degrade under the harsher conditions required for the chloro-analogue.

  • Faster Reaction Times: The lower activation energy required to cleave the C-I bond translates to significantly shorter reaction times, improving throughput and operational efficiency.

  • Broader Nucleophile Scope: The high reactivity of the iodomethyl group enables reactions with a wider range of weaker nucleophiles (e.g., certain phenols, hindered amines) that might react sluggishly or not at all with the chloromethyl equivalent.

dot

Caption: SN2 reaction energy comparison.

Head-to-Head Comparison: Physicochemical Properties

The choice of reagent extends beyond simple reactivity to include handling, stability, and solubility. The hydroiodide and hydrochloride salt forms of these reagents are generally preferred over their freebase counterparts due to their improved stability and ease of handling as crystalline solids.[3][4]

PropertyThis compound3-(Chloromethyl)pyridine HydrochlorideRationale & Implications
Molecular Formula C₆H₇I₂NC₆H₇Cl₂NHigher molecular weight for the iodo-compound impacts mass calculations.
Molecular Weight 346.94 g/mol [3][4]164.03 g/mol [5]The iodo-reagent is more than twice as heavy, a key consideration for process cost and atom economy.
Appearance White to off-white crystalline solid[3][4]White to yellow-tan powder/solid[6]Both are solids, facilitating easier weighing and handling compared to liquids.
Melting Point 191-195 °C[3][4]141-144 °CThe higher melting point of the iodo-salt suggests a more stable crystal lattice.
Solubility Soluble in water and polar solvents[3][7]Soluble in water[6]Good solubility in polar solvents is advantageous for a variety of reaction media.
Leaving Group Iodide (I⁻)Chloride (Cl⁻)Key Differentiator. Iodide is one of the best leaving groups in organic chemistry.
Reactivity High Moderate Enables milder conditions and broader substrate scope.[7]
Stability Stable as a salt, but can be sensitive to air and light.[4] Store in a cool, dry place.[4]Generally stable, though hygroscopic.[6]Both salts are more stable than the free bases. The iodo-compound may require storage under an inert atmosphere for long-term purity.

Experimental Workflow: A Comparative Protocol

To illustrate the practical differences, consider the N-alkylation of a generic secondary amine, morpholine. The following protocols are representative and highlight the variance in reaction conditions.

Protocol 1: N-Alkylation using this compound
  • Objective: Synthesize 4-(pyridin-3-ylmethyl)morpholine under mild conditions.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a round-bottom flask under an argon atmosphere, add this compound and potassium carbonate.

    • Add anhydrous acetonitrile to create a stirrable suspension.

    • Add morpholine dropwise at room temperature (20-25 °C).

    • Stir the reaction mixture at room temperature for 2-4 hours. The causality here is that the high reactivity of the iodide allows the reaction to proceed efficiently without heating.

    • Monitor reaction completion via Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the desired product.

Protocol 2: N-Alkylation using 3-(Chloromethyl)pyridine Hydrochloride
  • Objective: Synthesize 4-(pyridin-3-ylmethyl)morpholine.

  • Materials:

    • 3-(Chloromethyl)pyridine hydrochloride (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 3-(Chloromethyl)pyridine hydrochloride and potassium carbonate.

    • Add anhydrous DMF.

    • Add morpholine dropwise.

    • Heat the reaction mixture to 60-80 °C. The causality for heating is the necessity to provide sufficient thermal energy to overcome the higher activation barrier of C-Cl bond cleavage.

    • Stir the reaction at this temperature for 12-24 hours.

    • Monitor reaction completion via TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography.

The comparison is stark: the hydroiodide reagent facilitates a faster reaction at ambient temperature, simplifying the procedure and reducing energy consumption.

Strategic Reagent Selection

The choice between the chloro- and iodo-reagents is a strategic one, dictated by the specific synthetic challenge. The following decision workflow can guide a researcher to the optimal choice.

dot

Reagent_Selection_Workflow Start Start: Need to Synthesize a 3-Pyridylmethyl Derivative CheckSubstrate Is the substrate sensitive to heat or prolonged reaction times? Start->CheckSubstrate CheckNucleophile Is the nucleophile weak or sterically hindered? CheckSubstrate->CheckNucleophile No UseIodo Use 3-(Iodomethyl)pyridine Hydroiodide CheckSubstrate->UseIodo Yes CheckNucleophile->UseIodo Yes ConsiderChloro Chloro-reagent is a viable, economic option. Proceed with caution. CheckNucleophile->ConsiderChloro No UseChloro Use 3-(Chloromethyl)pyridine Hydrochloride ConsiderChloro->UseChloro

Caption: Decision workflow for reagent selection.

Conclusion

While 3-(Chloromethyl)pyridine hydrochloride remains a useful and cost-effective reagent for many applications, this compound offers significant advantages in reactivity that are critical for modern, complex molecule synthesis. Its ability to react under milder conditions, for shorter durations, and with a broader range of nucleophiles makes it an invaluable tool for improving synthetic efficiency and enabling challenging chemical transformations. For researchers prioritizing yield, purity, and the preservation of molecular complexity, the hydroiodide salt is often the superior choice.

References

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  • ChemScene. (n.d.). 69966-59-2 | this compound.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
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  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96.
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  • National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. (NTP-TR-95).
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A Comparative Guide to the Synthesis of 3-(Iodomethyl)pyridine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Iodomethyl)pyridine hydroiodide is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive iodomethyl group, which facilitates nucleophilic substitution reactions for constructing more complex molecular architectures.[1][2] The selection of an optimal synthetic route is critical for ensuring high yield, purity, and scalability while maintaining cost-effectiveness and safety. This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this compound: the direct iodination of 3-(hydroxymethyl)pyridine and the Finkelstein halogen exchange reaction starting from 3-(chloromethyl)pyridine hydrochloride. By presenting detailed experimental protocols, characterization data, and a thorough evaluation of each method's advantages and disadvantages, this document serves as a crucial resource for researchers, chemists, and process development professionals.

Introduction: Strategic Importance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The functionalization of this ring system is a cornerstone of medicinal chemistry. This compound stands out as a particularly valuable intermediate.[3][4] The iodomethyl group is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack and an ideal precursor for introducing diverse functionalities at the 3-position of the pyridine ring.[2][5] This guide will dissect two commonly employed synthetic strategies, offering the practical insights necessary to make an informed decision for your specific research or development needs.

Comparative Analysis of Synthetic Routes

Two principal methods for the synthesis of this compound will be evaluated:

  • Route A: Direct Iodination of 3-(Hydroxymethyl)pyridine. This approach involves the conversion of a primary alcohol to an alkyl iodide.

  • Route B: Finkelstein Halogen Exchange. This classic SN2 reaction substitutes a chlorine atom with iodine.[6][7]

The following sections will provide a detailed protocol for each route, followed by a head-to-head comparison of their performance based on key metrics.

Route A: Direct Iodination of 3-(Hydroxymethyl)pyridine

This method leverages the direct conversion of the hydroxyl group of 3-(hydroxymethyl)pyridine (also known as nicotinyl alcohol) into an iodide.[8][9][10]

Underlying Principle and Mechanism

The reaction of 3-(hydroxymethyl)pyridine with hydroiodic acid is a nucleophilic substitution where the hydroxyl group is first protonated to form a good leaving group (water). The iodide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule. The resulting 3-(iodomethyl)pyridine is subsequently protonated by excess hydroiodic acid to yield the hydroiodide salt.

Detailed Experimental Protocol

Materials:

  • 3-(Hydroxymethyl)pyridine

  • Hydroiodic acid (57% in water)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 3-(hydroxymethyl)pyridine in 100 mL of hydroiodic acid (57%).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Dry the resulting white to off-white crystalline solid under vacuum.

Characterization and Expected Results
  • Appearance: White to off-white crystalline solid.[8][9]

  • Melting Point: 191-195 °C.[3][9]

  • Purity (by HPLC): Typically >95%.

  • Yield: Moderate to good (60-75%).

Route B: The Finkelstein Reaction from 3-(Chloromethyl)pyridine Hydrochloride

This route utilizes the well-established Finkelstein reaction, a cornerstone of halogen exchange chemistry.[6][7] The starting material, 3-(chloromethyl)pyridine hydrochloride, is a commercially available and versatile reagent.[5][11]

Underlying Principle and Mechanism

The Finkelstein reaction is a classic SN2 process that involves the exchange of one halogen for another.[6] In this case, an alkyl chloride is converted to an alkyl iodide using an excess of sodium iodide in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[6]

Detailed Experimental Protocol

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Sodium thiosulfate

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round-bottom flask, add 16.4 g (0.1 mol) of 3-(chloromethyl)pyridine hydrochloride and 250 mL of anhydrous acetone.

  • Add 22.5 g (0.15 mol) of sodium iodide to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. A white precipitate of sodium chloride will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in 150 mL of dichloromethane and wash with 50 mL of 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The hydroiodide salt can be further purified by recrystallization.

Characterization and Expected Results
  • Appearance: White to light yellow solid.

  • Melting Point: 191-195 °C.[3][9]

  • Purity (by HPLC): Typically >98%.

  • Yield: Good to excellent (80-95%).

Head-to-Head Comparison and Recommendations

ParameterRoute A: Direct IodinationRoute B: Finkelstein ReactionAnalysis
Starting Material 3-(Hydroxymethyl)pyridine3-(Chloromethyl)pyridine HClBoth are commercially available. 3-(Chloromethyl)pyridine HCl can be more cost-effective for large-scale synthesis.
Reagents Hydroiodic acidSodium iodide, AcetoneRoute B uses less corrosive and hazardous reagents.
Reaction Time 2-3 hours4-6 hoursRoute A is generally faster.
Yield 60-75%80-95%The Finkelstein reaction typically provides a significantly higher yield.
Purity >95%>98%Route B often results in a purer product with simpler purification.
Scalability ModerateExcellentThe Finkelstein reaction is highly scalable due to its straightforward workup and high yield.
Safety Concerns Use of corrosive hydroiodic acid.[8][9]Use of flammable acetone.Both routes require standard laboratory precautions. The corrosivity of HI in Route A is a notable concern.

Recommendations:

  • For small-scale laboratory synthesis and rapid access to the product, Route A (Direct Iodination) is a viable option due to its shorter reaction time.

  • For large-scale production, process development, and applications requiring high purity and yield, Route B (Finkelstein Reaction) is the superior choice. Its efficiency, milder conditions, and ease of purification make it more economical and practical.

Workflow Visualization

The following diagram illustrates a comparative overview of the two synthetic routes.

G cluster_A Route A: Direct Iodination cluster_B Route B: Finkelstein Reaction A_start 3-(Hydroxymethyl)pyridine A_reagent Hydroiodic Acid (57%) A_process Reflux (2-3h) A_start->A_process A_reagent->A_process A_product 3-(Iodomethyl)pyridine Hydroiodide A_process->A_product A_yield Yield: 60-75% A_product->A_yield B_start 3-(Chloromethyl)pyridine HCl B_reagent Sodium Iodide in Acetone B_process Reflux (4-6h) B_start->B_process B_reagent->B_process B_product 3-(Iodomethyl)pyridine Hydroiodide B_process->B_product B_yield Yield: 80-95% B_product->B_yield start Select Synthetic Route start->A_start Faster, simpler reagents start->B_start Higher yield, purity, scalability

Sources

A Spectroscopic Journey: Comparative Analysis of 3-(Iodomethyl)pyridine Hydroiodide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. Halogenated heterocyclic compounds, such as 3-(Iodomethyl)pyridine hydroiodide, are pivotal building blocks due to their inherent reactivity and prevalence in biologically active molecules.[1] Understanding the spectroscopic signatures of this final product in relation to its common precursors, 3-(Hydroxymethyl)pyridine and 3-(Chloromethyl)pyridine hydrochloride, is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its synthesis. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the key structural transformations along the synthetic pathway.

Introduction to the Compounds

3-(Hydroxymethyl)pyridine: A readily available starting material, this precursor contains a primary alcohol functional group attached to the pyridine ring at the 3-position. Its spectroscopic data serves as a baseline for observing the initial functional group transformation.

3-(Chloromethyl)pyridine hydrochloride: Often an intermediate in the synthesis, this compound features a more reactive chloromethyl group. The hydrochloride salt form influences its spectroscopic properties, particularly the electronic environment of the pyridine ring.[2]

This compound: The target compound, featuring a highly reactive iodomethyl group, making it an excellent alkylating agent in organic synthesis.[1][3] Its hydroiodide salt form further modifies its spectral characteristics.[3][4][5][6]

Synthetic Transformations

The synthesis of this compound from its precursors involves nucleophilic substitution reactions. Understanding these pathways provides context for the spectroscopic changes observed. A common route involves the conversion of the hydroxyl group in 3-(Hydroxymethyl)pyridine to a better leaving group, followed by substitution with iodide. Alternatively, a halogen exchange reaction (Finkelstein reaction) can be employed to convert 3-(Chloromethyl)pyridine to the desired iodo-derivative.

cluster_0 Synthesis Pathway 1 cluster_1 Synthesis Pathway 2 3-(Hydroxymethyl)pyridine 3-(Hydroxymethyl)pyridine Intermediate Intermediate 3-(Hydroxymethyl)pyridine->Intermediate [1] Activate OH group (e.g., SOCl2, PBr3) This compound This compound Intermediate->this compound [2] Nucleophilic Substitution (e.g., NaI) 3-(Chloromethyl)pyridine hydrochloride 3-(Chloromethyl)pyridine hydrochloride 3-(Chloromethyl)pyridine hydrochloride->this compound Halogen Exchange (Finkelstein Reaction, e.g., NaI in Acetone)

Caption: Synthetic routes to this compound.

Comparative Spectroscopic Analysis

The following sections detail the key differences in the NMR, IR, and Mass spectra of the three compounds, providing a clear guide for their identification and differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The protonation of the pyridine nitrogen and the nature of the substituent at the 3-position significantly influence the chemical shifts of the aromatic protons.

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂-) (ppm)Other Signals (ppm)
3-(Hydroxymethyl)pyridine ~7.2-8.5~4.7~5.4 (br s, -OH)
3-(Chloromethyl)pyridine hydrochloride ~8.1-9.1[7]~5.1[7]-
This compound ~8.8-9.0 (H-2, ortho to N⁺) and other aromatic signals downfield shifted[4]~4.5-5.0-

Interpretation:

  • Aromatic Region: The protonation of the pyridine nitrogen in the hydrochloride and hydroiodide salts causes a significant downfield shift of all aromatic protons due to the increased electron-withdrawing effect of the positively charged nitrogen atom.[4][8] The proton at the 2-position (ortho to the nitrogen) is the most deshielded.

  • Methylene Protons: The chemical shift of the methylene protons (-CH₂-) is sensitive to the electronegativity of the attached halogen. The signal for the -CH₂Cl group in 3-(Chloromethyl)pyridine hydrochloride appears at a higher chemical shift compared to the -CH₂I group in this compound, which is counterintuitive based solely on electronegativity. This is due to the "heavy atom effect" of iodine. The large electron cloud of iodine leads to increased shielding of the adjacent protons. The -CH₂OH protons in 3-(Hydroxymethyl)pyridine are the most shielded among the three.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecules. Similar to ¹H NMR, the chemical shifts are influenced by the electronic effects of the substituents and the protonation state of the pyridine ring.

CompoundAromatic Carbons (ppm)Methylene Carbon (-CH₂-) (ppm)
3-(Hydroxymethyl)pyridine ~120-150~62
3-(Chloromethyl)pyridine hydrochloride ~125-150~45-50
This compound ~120-150[4]~5-10[4]

Interpretation:

  • Aromatic Carbons: The protonation of the nitrogen atom in the salt forms leads to a downfield shift of the pyridine ring carbons, with the carbon adjacent to the nitrogen (C-2) being the most affected.[4]

  • Methylene Carbon: The most dramatic difference is observed in the chemical shift of the methylene carbon. The carbon attached to the highly electronegative oxygen in 3-(Hydroxymethyl)pyridine is significantly deshielded. The carbon in the -CH₂Cl group is also deshielded. In contrast, the methylene carbon in this compound is remarkably shielded, appearing at a much higher field (lower ppm value). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant upfield shift.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is particularly useful for identifying the presence or absence of the hydroxyl group and observing changes in the C-H and C-X (X = Cl, I) stretching and bending vibrations.

CompoundKey Vibrational Frequencies (cm⁻¹)
3-(Hydroxymethyl)pyridine ~3300-3400 (broad, O-H stretch) , ~3000-3100 (aromatic C-H stretch), ~1000-1100 (C-O stretch)
3-(Chloromethyl)pyridine hydrochloride ~3000-3100 (aromatic C-H stretch), ~1200-1300 (CH₂ wag) , ~650-750 (C-Cl stretch)
This compound ~3000-3100 (aromatic C-H stretch), ~1150-1250 (CH₂ wag) , ~500-600 (C-I stretch) [4]

Interpretation:

  • O-H Stretch: The most prominent feature in the IR spectrum of 3-(Hydroxymethyl)pyridine is the broad absorption band corresponding to the O-H stretching vibration of the alcohol group. The absence of this band in the spectra of the other two compounds is a clear indication of the successful conversion of the alcohol.

  • C-X Stretch: The C-Cl and C-I stretching vibrations appear in the fingerprint region of the spectrum. The C-I bond is weaker and involves a heavier atom, so its stretching frequency is lower than that of the C-Cl bond.

  • Aromatic C-H Stretch: All three compounds exhibit C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable technique for these polar and, in two cases, ionic compounds.

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
3-(Hydroxymethyl)pyridine 110.06 [M+H]⁺Loss of H₂O, loss of CH₂OH
3-(Chloromethyl)pyridine (free base)128.02 [M+H]⁺Loss of Cl, loss of CH₂Cl
This compound 347 [M+H]⁺ (where M is the neutral molecule)[4], 220 [M-I]⁺ (cation part)Loss of I, loss of HI, loss of CH₂I

Interpretation:

  • Molecular Ion: The molecular ion peak confirms the molecular weight of each compound. For the hydroiodide salt, the observed mass will correspond to the protonated molecule of the neutral 3-(iodomethyl)pyridine and the iodide counter-ion.[4] Often, the cation part is observed as a prominent peak.

  • Fragmentation: The fragmentation patterns are characteristic of the functional groups present. The loss of small, stable neutral molecules like water, hydrogen halides, or the substituent group is common. The presence of chlorine or iodine can be identified by their characteristic isotopic patterns, although this is more pronounced for chlorine.

Experimental Protocols

To ensure data reproducibility, standardized protocols for spectroscopic analysis are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). For the hydrochloride and hydroiodide salts, D₂O or DMSO-d₆ are often preferred due to their higher polarity.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-5 seconds

    • Spectral Width: ~16 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: ~240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: General workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background scan and ratio the sample spectrum against the background.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3-5 kV

    • Nebulizer Gas (N₂): Appropriate flow rate for stable spray

    • Drying Gas (N₂): Appropriate temperature and flow rate to desolvate ions

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic comparison of this compound and its precursors, 3-(Hydroxymethyl)pyridine and 3-(Chloromethyl)pyridine hydrochloride, reveals distinct and predictable differences that directly correlate with their molecular structures. The key differentiating features include the presence or absence of the O-H stretch in the IR spectrum, the significant upfield shift of the -CH₂I carbon in the ¹³C NMR spectrum, and the downfield shift of the aromatic protons upon salt formation in the ¹H NMR spectrum. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently identify these compounds, monitor reaction progress, and ensure the quality of their synthetic products.

References

  • PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

  • PubChem. 3-(Chloromethyl)pyridine. [Link]

  • SpectraBase. 3-Hydroxymethyl-pyridine - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. 3-Hydroxymethyl-pyridine - Optional[FTIR] - Spectrum. [Link]

  • PubChemLite. 3-(iodomethyl)pyridine hydriodide (C6H6IN). [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

  • ChemBK. This compound. [Link]

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assessing the purity of synthesized 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 3-(Iodomethyl)pyridine Hydroiodide

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical reagent is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. This compound is a key building block in organic synthesis, valued for its ability to introduce the 3-pyridylmethyl moiety in the development of novel pharmaceutical and agrochemical agents.[1][2] However, its synthesis is not without challenges, and a thorough understanding of potential impurities and the methods to detect them is paramount.

This guide provides a comprehensive framework for . Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative scientific principles.

The Synthetic Landscape: Understanding the Origin of Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. This compound is typically synthesized via one of two primary pathways, each with its own characteristic set of potential contaminants.

Route A: Iodination of 3-Pyridinemethanol

A common and direct method involves the reaction of 3-pyridinemethanol with an iodinating agent, such as hydroiodic acid.[2][3] This SN2 reaction proceeds through the protonation of the hydroxyl group, followed by nucleophilic attack by the iodide ion.[3]

Route B: Halogen Exchange from 3-(Chloromethyl)pyridine

Alternatively, the target compound can be prepared via a Finkelstein-type halogen exchange reaction, where 3-(chloromethyl)pyridine is treated with an iodide salt like sodium or potassium iodide in a polar aprotic solvent.[3] The 3-(chloromethyl)pyridine precursor itself is often synthesized from 3-methylpyridine (3-picoline).[4][5]

The choice of synthesis route directly informs the analytical strategy. For instance, a synthesis starting from 3-pyridinemethanol necessitates methods to detect unreacted alcohol, while a halogen exchange route requires screening for residual chlorinated analogues.

Potential Impurities to Consider:

  • Unreacted Starting Materials: 3-pyridinemethanol, 3-(chloromethyl)pyridine.

  • Precursors: 3-methylpyridine if the synthesis starts from this material.

  • Side-Products: Di-substituted products or products of over-iodination are possible, though less common under controlled conditions.

  • Solvent Residues: Acetonitrile, acetone, ethyl acetate, or other solvents used during synthesis and purification.

  • Degradation Products: As an organic iodide, the compound can be sensitive to light and air, potentially leading to the formation of colored oxidation products or loss of iodine.[2]

  • Water: Due to the hydroscopic nature of many organic salts.

  • Incorrect Salt Stoichiometry: An excess or deficiency of hydroiodic acid can lead to an incorrect iodide-to-pyridinium ratio.

cluster_0 Route A: From 3-Pyridinemethanol cluster_1 Route B: Halogen Exchange 3-Pyridinemethanol 3-Pyridinemethanol Reaction_A SN2 Iodination 3-Pyridinemethanol->Reaction_A Hydroiodic Acid Hydroiodic Acid Hydroiodic Acid->Reaction_A Crude Product Crude Product Reaction_A->Crude Product Impurity_A Unreacted 3-Pyridinemethanol Reaction_A->Impurity_A Purification Recrystallization / Washing Crude Product->Purification 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine Reaction_B Finkelstein Reaction 3-(Chloromethyl)pyridine->Reaction_B Iodide Salt (NaI/KI) Iodide Salt (NaI/KI) Iodide Salt (NaI/KI)->Reaction_B Reaction_B->Crude Product Impurity_B Unreacted 3-(Chloromethyl)pyridine Reaction_B->Impurity_B Final Product 3-(Iodomethyl)pyridine hydroiodide Purification->Final Product Impurity_Solvent Residual Solvents Purification->Impurity_Solvent Impurity_Degradation Degradation Products Final Product->Impurity_Degradation

Caption: Common synthetic routes and sources of potential impurities.

A Holistic Framework: The Mass Balance Approach

To assign a truly accurate purity value, a single analytical technique is rarely sufficient. The mass balance approach is a comprehensive strategy that determines purity by separately quantifying all significant impurities and subtracting their sum from 100%.[6] This method provides a more complete and validated picture of the sample's composition.

cluster_0 Purity Assessment Components TotalSample Total Sample Mass (100%) MainComponent 3-(Iodomethyl)pyridine hydroiodide TotalSample->MainComponent Impurities Sum of All Impurities TotalSample->Impurities RelatedSubstances Structurally Related Impurities (HPLC) Impurities->RelatedSubstances Water Water Content (Karl Fischer) Impurities->Water ResidualSolvents Residual Solvents (GC or qNMR) Impurities->ResidualSolvents NonVolatiles Non-Volatile Impurities (TGA) Impurities->NonVolatiles

Caption: The Mass Balance Approach for comprehensive purity determination.

A Comparative Guide to Analytical Methodologies

The selection of analytical techniques should be tailored to the specific properties of this compound and its likely impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy: The Primary Standard

For a molecule like this compound, qNMR is arguably the most powerful single technique for purity assessment. It allows for direct, absolute quantification of the main component against a certified internal standard without the need for a reference standard of the analyte itself.[7][8]

Why it excels for this compound:

  • Structural Confirmation: It simultaneously confirms the identity of the compound and detects structurally related impurities.

  • Absolute Quantification: By integrating signals from the analyte and a high-purity internal standard of known mass, a direct mass/mass purity can be calculated.[7]

  • Detects a Wide Range of Impurities: Can identify and quantify residual solvents, unreacted starting materials, and other proton-containing species.

Experimental Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for pyridinium salts due to its high polarity. The internal standard must be carefully selected to have signals that do not overlap with the analyte, be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are common choices.

Compound / Impurity ¹H NMR (DMSO-d₆, approx. δ ppm) Key Signal for Identification
This compound ~9.0 (s, 1H), ~8.8 (d, 1H), ~8.2 (d, 1H), ~7.7 (t, 1H), ~4.8 (s, 2H) Methylene (-CH₂I) singlet
3-Pyridinemethanol~8.4 (s, 1H), ~8.3 (d, 1H), ~7.6 (d, 1H), ~7.2 (t, 1H), ~4.5 (s, 2H) Methylene (-CH₂OH) singlet
3-(Chloromethyl)pyridine~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.4 (t, 1H), ~4.8 (s, 2H) Methylene (-CH₂Cl) singlet
Residual Acetonitrile~2.1 (s)Sharp singlet
Residual Ethyl Acetate~4.0 (q), ~2.0 (s), ~1.2 (t)Quartet, singlet, and triplet

Note: Chemical shifts are estimates and can vary based on concentration, temperature, and pH.

Chromatographic Methods (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying structurally related impurities.[6]

Why it's essential:

  • High Resolution: Can separate impurities with very similar structures from the main peak.

  • Sensitivity: Can detect impurities at very low levels (<<0.1%).

Experimental Causality: A reverse-phase C18 column with a mobile phase gradient of water (with an acidic modifier like TFA or formic acid to ensure good peak shape for the pyridinium ion) and acetonitrile is a logical starting point. UV detection at ~260 nm is suitable due to the pyridine ring's chromophore.

Ancillary Techniques for a Complete Picture

While qNMR and HPLC provide the bulk of the information, other methods are required to complete the mass balance.

Technique Purpose Principle & Interpretation
Melting Point Preliminary purity checkPure this compound has a sharp melting range of 191-195 °C .[2][3] Impurities typically broaden and depress this range.
Elemental Analysis Verifies empirical formula (C₆H₇I₂N)Compares the experimentally determined percentages of C, H, and N to the theoretical values. Deviations can indicate inorganic impurities or incorrect salt formation.
Karl Fischer Titration Quantifies water contentAn electrochemical titration specific for water.[9] Essential for hygroscopic salts.
Thermogravimetric Analysis (TGA) Quantifies non-volatile impuritiesMeasures mass loss as a function of temperature.[6] Any residue remaining after the main compound has decomposed is considered a non-volatile impurity.
Halide Titration Confirms iodide content and salt stoichiometryA classical wet chemistry method, such as the Volhard method, can be used to titrate the total iodide content, confirming the 2:1 iodine-to-molecule ratio.

An Integrated Workflow for Self-Validating Purity Assessment

A robust purity assessment workflow integrates these techniques in a logical sequence, where the results of one method can corroborate or refine the findings of another.

Start Synthesized Batch Step1 1. Preliminary Checks - Melting Point - ¹H NMR (Qualitative) Start->Step1 Decision1 Meets Expected Specs? Step1->Decision1 Repurify Repurify Batch Decision1->Repurify No Step2 2. Primary & Orthogonal Assay - qNMR (Purity, Solvents) - HPLC (Related Substances) Decision1->Step2 Yes Repurify->Step1 Step3 3. Specific Impurity Quantification - Karl Fischer (Water) - TGA (Non-volatiles) Step2->Step3 Step4 4. Stoichiometry Verification - Elemental Analysis (C,H,N) - Halide Titration (Iodide) Step3->Step4 Step5 5. Final Purity Calculation (Mass Balance) Step4->Step5 End Release Batch with CoA Step5->End

Caption: A self-validating workflow for purity assessment.

Key Experimental Protocols

Protocol: Purity by Quantitative ¹H NMR (qNMR)
  • Preparation of Internal Standard (IS) Stock: Accurately weigh (~20 mg) a certified internal standard (e.g., maleic acid) into a 10 mL volumetric flask. Dissolve and dilute to the mark with DMSO-d₆.

  • Sample Preparation: Accurately weigh (~15 mg) of the this compound sample into an NMR tube.

  • Addition of IS: Accurately add a known volume (e.g., 500 µL) of the IS stock solution to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay (D1) of at least 30 seconds, 90° pulse angle, sufficient number of scans for good signal-to-noise).

  • Data Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal of the analyte (e.g., the -CH₂I singlet at ~4.8 ppm) and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Protocol: Halide Content by Volhard Titration
  • Sample Preparation: Accurately weigh (~150 mg) of the sample into a 250 mL Erlenmeyer flask and dissolve in ~50 mL of deionized water.

  • Acidification: Add ~5 mL of concentrated nitric acid.

  • Silver Nitrate Addition: Add a known excess of standardized 0.1 M silver nitrate (AgNO₃) solution (e.g., 25.00 mL) to precipitate all the iodide as silver iodide (AgI).

  • Coagulation: Boil the mixture gently for a few minutes to coagulate the precipitate.

  • Indicator: Add ~2 mL of ferric ammonium sulfate indicator solution.

  • Titration: Titrate the excess AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution until a permanent, faint reddish-brown endpoint is reached.

  • Calculation: Calculate the moles of iodide based on the amount of AgNO₃ consumed. Compare this to the theoretical iodide content of the sample.

Conclusion

Assessing the purity of this compound is a multi-faceted task that demands more than a single measurement. By understanding the synthetic origins of impurities and employing an integrated, multi-technique workflow centered around the mass balance principle, researchers can establish a high degree of confidence in the quality of their material. This rigorous approach, combining the quantitative power of qNMR, the separation capability of HPLC, and the specificity of ancillary methods, ensures that subsequent research and development efforts are built on a foundation of unimpeachable chemical integrity.

References

  • Google Patents.
  • ChemBK. 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. [Link]

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubChem. Pyridine Hydroiodide. [Link]

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Navigating the Bioactive Landscape of 3-(Iodomethyl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] Within this diverse family, 3-(Iodomethyl)pyridine and its analogs present an intriguing yet underexplored chemical space. The introduction of an iodomethyl group at the 3-position of the pyridine ring is anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the known biological activities of closely related pyridine derivatives to infer the potential of 3-(Iodomethyl)pyridine compounds, supported by established experimental data and structure-activity relationship (SAR) principles.

The Influence of the Halomethyl Group: A Double-Edged Sword

The presence of a halogen atom, particularly on a methyl substituent, can profoundly impact a molecule's reactivity and interaction with biological targets. For instance, 3-(Chloromethyl)pyridine has been shown to exhibit mutagenic activity in the Ames-Salmonella assay, raising potential toxicity concerns that warrant careful consideration in drug design.[5] While specific biological activity data for 3-(bromomethyl)pyridine is limited, it is recognized as a reactive biochemical reagent.[6]

A comprehensive review of the structure-activity relationships of pyridine derivatives concerning their antiproliferative activity suggests that the presence of halogen atoms can sometimes lead to lower activity.[3][7] This observation underscores the complexity of predicting biological outcomes based solely on the presence of a halogen. The size, electronegativity, and lipophilicity of the halogen all play a crucial role in modulating the overall activity. The larger and more lipophilic iodine atom in 3-(iodomethyl)pyridine derivatives could lead to enhanced binding to hydrophobic pockets in target proteins, but it might also increase non-specific toxicity.

Comparative Biological Activities of Pyridine Derivatives

To provide a framework for understanding the potential of 3-(Iodomethyl)pyridine derivatives, this section details the established biological activities of other substituted pyridines, complete with quantitative data where available.

Anticancer Activity

Pyridine derivatives have demonstrated significant potential in oncology by targeting various pathways involved in cancer progression.[7][8]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
3-Cyanopyridine DerivativesMCF-7 (Breast)1.69 - 9.10PIM-1 Kinase Inhibition[9]
3-Substituted-2-(4-hydroxyanilino)pyridinesHCT-116 (Colon)0.52Tubulin Polymerization Inhibition[10]
3-Substituted-2-(4-hydroxyanilino)pyridinesHepG-2 (Liver)1.40Tubulin Polymerization Inhibition[10]
Pyridine CarboxamidesA549 (Lung)5.0 - 100Not specified[11]

The data clearly indicates that substitutions on the pyridine ring can lead to potent anticancer activity across various cancer types. The mechanisms often involve the inhibition of key enzymes like kinases or interference with cellular structures like microtubules.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[1][4] Derivatives have shown efficacy against both bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Dodecanoic acid derivativesS. aureus, E. coliNot specified (good activity)[1]
N-alkylated pyridine saltsS. aureus, E. coli55 - 56 (inhibition %)[1]
Alkyl Pyridinol CompoundsS. aureus (MRSA)0.5 - 32[12]
Pyridine-3-carbonitrile derivativesC. albicans1.95[13]

The antimicrobial spectrum and potency of pyridine derivatives are highly dependent on the nature and position of the substituents. The lipophilicity and electronic properties of the side chains are critical for cell wall penetration and interaction with microbial targets.

Enzyme Inhibition

Pyridine derivatives have been successfully developed as inhibitors of various enzymes, with cholinesterases being a prominent target in the context of Alzheimer's disease.[14][15]

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

Compound ClassEnzymeIC50 (µM)Reference
Pyridine derivatives with carbamic functionHuman Acetylcholinesterase (hAChE)0.153[14]
Pyridine derivatives with carbamic functionHuman Butyrylcholinesterase (hBChE)0.828[14]
Pyridine alkaloid derivativeButyrylcholinesterase (BChE)4.91[15]
4-Substituted Pyridine-3-SulfonamidesCarbonic Anhydrase IX (hCA IX)0.1375

The ability of the pyridine nitrogen to participate in hydrogen bonding and the overall shape of the molecule are key determinants of enzyme inhibitory activity. The iodomethyl group in 3-(iodomethyl)pyridine could potentially act as a leaving group, enabling covalent modification of the target enzyme, a mechanism that can lead to potent and irreversible inhibition.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(Iodomethyl)pyridine derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate at the appropriate temperature and duration inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the 3-(Iodomethyl)pyridine derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Signaling Pathways and Mechanisms of Action

The biological activity of pyridine derivatives is often mediated through their interaction with specific signaling pathways.

PIM-1 Kinase Pathway in Cancer

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Activation Bad Bad PIM1->Bad Phosphorylation (Inactivation) cMyc c-Myc PIM1->cMyc Stabilization p27 p27 PIM1->p27 Phosphorylation (Degradation) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation p27->Proliferation Inhibition PyridineDerivative 3-Cyanopyridine Derivative PyridineDerivative->PIM1 Inhibition

Caption: Simplified signaling pathway of PIM-1 kinase and its inhibition by pyridine derivatives.

As illustrated, 3-cyanopyridine derivatives have been shown to inhibit PIM-1 kinase, leading to decreased cell proliferation and induction of apoptosis.[9] It is plausible that 3-(Iodomethyl)pyridine derivatives could be designed to target this or other kinase pathways.

Future Directions and Conclusion

The existing body of research strongly supports the potential of the pyridine scaffold in drug discovery. While direct experimental data on the biological activities of 3-(Iodomethyl)pyridine derivatives is currently lacking, a comparative analysis of related compounds provides a solid foundation for future investigations.

The presence of the iodomethyl group is a key structural feature that warrants dedicated study. Its impact on anticancer, antimicrobial, and enzyme inhibitory activities could be significant. Future research should focus on the synthesis of a library of 3-(Iodomethyl)pyridine derivatives and their systematic evaluation in a panel of biological assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a roadmap for these future endeavors.

References

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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available from: [Link]

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The Pyridin-3-ylmethylation Challenge: A Cost-Benefit Analysis of 3-(Iodomethyl)pyridine Hydroiodide Versus Its Halogenated Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Agrochemical Synthesis

In the landscape of modern drug discovery and agrochemical development, the pyridin-3-ylmethyl moiety is a privileged scaffold, imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. The efficient installation of this group is, therefore, a critical consideration in synthetic route design. The choice of the alkylating agent for this transformation is a pivotal decision, balancing reactivity, cost, and practicality. This guide provides an in-depth cost-benefit analysis of 3-(iodomethyl)pyridine hydroiodide and its more common alternatives, 3-(bromomethyl)pyridine hydrobromide and 3-(chloromethyl)pyridine hydrochloride, to empower researchers with the data and insights necessary for informed reagent selection.

The Halogen Effect: A Fundamental Look at Reactivity

The cornerstone of this analysis lies in the well-established principles of nucleophilic substitution reactions (SN2). The reactivity of the alkylating agent is directly proportional to the leaving group's ability to stabilize a negative charge. In the case of the 3-(halomethyl)pyridines, the leaving group is a halide ion. The order of leaving group ability is a direct consequence of basicity: a weaker base is a better leaving group.[1] This fundamental principle dictates the reactivity trend:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

This trend is consistently observed in practice, with this compound exhibiting the highest reactivity, followed by the bromo- and chloro-derivatives, respectively.[2] This enhanced reactivity of the iodo-compound can translate to milder reaction conditions, shorter reaction times, and often, higher yields.

Performance Under Pressure: A Comparative Data Analysis

O-Alkylation: A Clear Victory for Iodide

A study on the O-alkylation of a pyrimidinone derivative provides a direct and compelling comparison of the three reagents under identical conditions (K₂CO₃ in refluxing MeCN for 16 hours). The results unequivocally demonstrate the superior performance of the iodinated reagent:[3]

ReagentLeaving GroupYield (%)
4-(chloromethyl)pyrimidineCl<5
4-(bromomethyl)pyrimidineBr80
4-(iodomethyl)pyrimidineI87

This data highlights a significant practical advantage of using the iodo-derivative for O-alkylation, particularly when dealing with less reactive nucleophiles where the chloro-analog fails to provide a satisfactory yield.

N-Alkylation and S-Alkylation: Extrapolating the Trend

While direct comparative studies for N- and S-alkylation of 3-halomethylpyridines are less common, the fundamental principles of SN2 reactions suggest a similar trend in reactivity.[4] General protocols for N-alkylation of amines and S-alkylation of thiols with alkyl halides are well-established and rely on the nucleophilic displacement of the halide.[5][6] Given the inherent superiority of iodide as a leaving group, it is reasonable to expect that this compound would provide higher yields and/or require milder conditions for these transformations as well.

The Economic Equation: A Cost-Benefit Analysis

The superior reactivity of this compound comes at a higher initial procurement cost. A survey of current market prices from major chemical suppliers reveals the following approximate cost comparison:

ReagentPurityPrice (per gram)
3-(Chloromethyl)pyridine hydrochloride96-98%~$2.30 - $11.60[7][8][9][10]
3-(Bromomethyl)pyridine hydrobromide97-99%~$1.10 - $19.60[6][11][12]
This compound96-98%~$74.60[5]

Note: Prices are approximate and subject to change based on vendor, quantity, and market fluctuations.

At first glance, the significantly higher price of the iodo-reagent may seem prohibitive. However, a true cost-benefit analysis must consider the overall process efficiency.

When to Justify the "Iodide Premium":

  • Precious Substrates: When working with complex, multi-step synthetic intermediates, maximizing the yield of the pyridin-3-ylmethylation step is paramount. The higher cost of the iodo-reagent can be easily offset by the value of the material saved from a low-yielding reaction.

  • Difficult Alkylations: For sterically hindered or electronically deactivated nucleophiles, the enhanced reactivity of 3-(iodomethyl)pyridine may be the only viable option to achieve a reasonable yield.

  • Process Optimization: In a manufacturing setting, shorter reaction times and higher throughput can lead to significant cost savings in terms of energy, labor, and equipment usage, potentially justifying the higher reagent cost.

  • Milder Conditions: The ability to run reactions at lower temperatures can be crucial for sensitive substrates, preventing degradation and the formation of impurities.

When the Chloro- or Bromo-Derivatives Suffice:

  • Readily Available, Inexpensive Nucleophiles: For simple, highly reactive nucleophiles where high yields can be achieved with the less reactive reagents, the cost savings on the alkylating agent are a clear advantage.

  • Early-Stage Synthesis: In the initial stages of a synthetic sequence where the overall value of the material is lower, the use of a more economical reagent is often preferred.

  • Robust Substrates: If the substrate can tolerate harsher conditions (e.g., higher temperatures, longer reaction times) without degradation, the less expensive chloro- or bromo-derivatives are a logical choice.

Experimental Protocols: Putting Theory into Practice

The following are representative, step-by-step protocols for O-, N-, and S-alkylation reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: O-Alkylation of a Phenol with this compound

This protocol is adapted from a general procedure for O-alkylation with an iodo-reagent.[3]

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep 1. Dissolve phenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. add_reagent 2. Add 3-(Iodomethyl)pyridine hydroiodide (1.1 eq) to the mixture. prep->add_reagent Initiate Reaction stir 3. Stir at room temperature for 2-4 hours. add_reagent->stir quench 4. Quench with water and extract with ethyl acetate. stir->quench Reaction Complete purify 5. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. quench->purify

Caption: Workflow for O-Alkylation

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred suspension, add this compound (1.1 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Alkylation of a Primary Amine with 3-(Bromomethyl)pyridine Hydrobromide

This protocol is a general procedure for the N-alkylation of primary amines.[5]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep 1. Dissolve primary amine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetonitrile. add_reagent 2. Add 3-(Bromomethyl)pyridine hydrobromide (1.0 eq) to the mixture. prep->add_reagent Initiate Reaction stir 3. Stir at 60°C until the primary amine is consumed. add_reagent->stir filter_extract 4. Filter off inorganic salts, dilute with water, and extract with ethyl acetate. stir->filter_extract Reaction Complete purify 5. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. filter_extract->purify

Caption: Workflow for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Reagent Addition: Add 3-(bromomethyl)pyridine hydrobromide (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC or LC-MS until the primary amine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography.

Protocol 3: S-Alkylation of a Thiol with 3-(Chloromethyl)pyridine Hydrochloride

This protocol is based on a general procedure for S-alkylation.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep 1. Dissolve the thiol (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in anhydrous DMF. add_reagent 2. Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq). prep->add_reagent Initiate Reaction stir 3. Stir at room temperature or heat gently (40-60°C). add_reagent->stir quench 4. Quench with water and extract with an organic solvent. stir->quench Reaction Complete purify 5. Wash, dry, and concentrate. Purify by column chromatography. quench->purify

Caption: Workflow for S-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in an anhydrous solvent like DMF or acetonitrile.

  • Reagent Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Recommendations

The choice between this compound and its bromo- and chloro-analogs is a nuanced decision that hinges on a careful evaluation of reactivity, substrate value, and overall process economics.

  • This compound is the reagent of choice for challenging alkylations, precious substrates, and when mild reaction conditions are paramount. Its high reactivity can lead to superior yields and process efficiency that justify its premium price.

  • 3-(Bromomethyl)pyridine hydrobromide offers a good balance of reactivity and cost, making it a workhorse reagent for a wide range of applications where the chloro-analog may be too sluggish.

  • 3-(Chloromethyl)pyridine hydrochloride is the most cost-effective option and is suitable for reactions with highly nucleophilic substrates or in situations where forcing conditions are tolerated and cost is the primary driver.

Ultimately, the most effective reagent is the one that provides the desired product in a reliable and cost-effective manner within the context of the entire synthetic strategy. This guide provides the foundational data and experimental frameworks to make that strategic choice with confidence.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Iodomethyl)pyridine hydroiodide (CAS No. 69966-59-2). As a halogenated pyridine derivative and an alkyl halide salt, this compound requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Part 1: Hazard Profile and Immediate Safety Protocols

This compound is a reactive, halogenated heterocyclic compound.[1] Its hazard profile is dictated by its constituent parts: the pyridine ring, the reactive iodomethyl group, and the hydroiodide salt form.

1.1. Core Hazards Assessment

  • Corrosivity and Irritation: The compound is irritating and corrosive to the skin, eyes, and mucous membranes.[2] Direct contact can cause severe skin burns and serious eye damage.[3][4][5] The hydroiodide salt is acidic and contributes to this corrosive nature.

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[4][6] Upon decomposition, it can release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide (HI).[3]

  • Reactivity: As an alkyl halide, it can participate in nucleophilic substitution reactions.[7] It is incompatible with strong oxidizing agents and strong bases.[6]

  • Environmental Hazard: Based on data for analogous chlorinated compounds, it is suspected to be very toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be released into the environment.[8][9]

1.2. Personal Protective Equipment (PPE) Mandate

Due to the compound's multifaceted hazards, a stringent PPE protocol is non-negotiable. The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles. A face shield is required if there is a splash hazard.[10]Protects against dust particles and potential splashes, preventing severe eye irritation and damage.[5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Prevents skin contact, which can cause severe burns, irritation, and potential absorption.[2][3] Nitrile may offer limited splash protection but is not suitable for prolonged contact.
Body Protection A fully-buttoned, flame-resistant laboratory coat.Protects skin from accidental spills and contamination of personal clothing.[2][11]
Respiratory Use only within a certified chemical fume hood.[12] If engineering controls fail, use a NIOSH-approved respirator.Prevents inhalation of dust, which is irritating to the respiratory system and potentially toxic.[5]

1.3. Emergency Exposure Response

Immediate and correct first aid is critical in mitigating harm from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with large amounts of water and soap. Seek immediate medical attention if irritation or burns develop.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Immediately call a poison control center or physician.[3]

Part 2: The Disposal Workflow: A Self-Validating System

The proper disposal of this compound is not merely a procedural task but a logical workflow grounded in chemical principles. Each step is designed to contain the hazard and direct the waste into the correct, regulated disposal stream.

Step 1: Waste Classification

  • Action: Classify all this compound waste—including pure compound, contaminated materials (e.g., weigh boats, gloves), and solutions—as Hazardous Chemical Waste .

  • Causality: This compound meets the criteria for hazardous waste due to its corrosivity, toxicity, and ecotoxicity.[2][3] Specifically, it must be managed as a Halogenated Organic Waste .[13][14] This is the most critical classification as it dictates the entire subsequent disposal pathway.

Step 2: Rigorous Segregation

  • Action: Collect waste containing this compound in a dedicated container for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the form.

  • Causality: This is the cornerstone of responsible chemical waste management. Halogenated and non-halogenated waste streams are treated differently.[15] Non-halogenated solvents may be recycled as fuel, whereas halogenated compounds require high-temperature incineration to destroy the molecule and "scrub" the resulting acid gases (like HI) to prevent environmental damage.[13][16] Mixing these streams contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[17]

Step 3: Containerization and Labeling

  • Action:

    • Select a container made of a compatible material (e.g., the original manufacturer's container, or a clean, dry polyethylene or glass container for solids).[18] Ensure it is in good condition with a securely sealing lid.

    • Affix your institution's hazardous waste tag to the container before adding the first particle of waste.[18][19]

    • On the tag, clearly write the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[14] List any other components if it is a mixture, with approximate percentages.

  • Causality: Proper containerization prevents leaks and reactions. Immediate and accurate labeling is a regulatory requirement and ensures that waste handlers know the exact contents, preventing dangerous consolidation errors.[12][18] A closed container minimizes the release of vapors and prevents spills.[14][20]

Step 4: Safe Accumulation and Storage

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[20]

    • Use secondary containment (e.g., a plastic tub or tray) to capture any potential leaks.[19]

    • Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[6]

  • Causality: Designated storage areas ensure that hazardous waste is kept in a controlled, low-traffic location. Secondary containment is a crucial safety measure to control spills. Segregating incompatibles prevents potentially violent chemical reactions within the lab.

Step 5: Final Disposal and Handover

  • Action: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][21]

  • Causality: Final disposal is a highly regulated process that can only be performed by trained professionals at licensed facilities.[4][16] The "cradle-to-grave" responsibility for the waste remains with the generator (your institution) until it is properly destroyed, underscoring the importance of following every step in this protocol.[19]

Part 3: Spill Management Protocol

In the event of an accidental release, a swift and correct response is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control & Communicate: Secure the area to prevent entry. Inform your laboratory supervisor and/or EHS department.

  • Assess & Equip: For small, manageable spills of the solid, and only if you are trained to do so, proceed with cleanup. Don the full PPE outlined in Table 1.

  • Cleanup Procedure:

    • Gently dampen the spilled solid with a small amount of water to prevent dust from becoming airborne.[6]

    • Carefully sweep the dampened material into a designated hazardous waste container.[6]

    • Use absorbent paper dampened with water to wipe the spill area, placing the used paper into the same waste container.[6]

  • Decontaminate & Dispose: Wash the affected surface with a soap and water solution.[6] All materials used for cleanup (gloves, paper towels, etc.) must be disposed of as halogenated hazardous waste.[18]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound Start Waste Generated (Pure compound or contaminated material) Classify Step 1: Classify Waste Is it Halogenated? Start->Classify Segregate Step 2: Segregate Place in dedicated HALOGENATED waste container Classify->Segregate Yes NonHal Place in NON-HALOGENATED waste container Classify->NonHal No Label Step 3: Containerize & Label - Use compatible, sealed container - Affix waste tag immediately - Write full chemical name Segregate->Label Store Step 4: Accumulate Safely - Designated Satellite Area - Secondary Containment - Away from incompatibles Label->Store Dispose Step 5: Final Disposal Contact EHS for pickup by licensed waste contractor Store->Dispose End Proper Disposal Complete Dispose->End

Caption: Disposal decision workflow for this compound.

References

  • Apollo Scientific. (2022). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.
  • TCI Chemicals. (2021). Pyridine Hydroiodide Safety Data Sheet.
  • TCI AMERICA. (2018). 3-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • CAMEO Chemicals. (1992). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE.
  • Smolecule. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide.
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  • ChemScene. (n.d.). This compound.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Chemistry LibreTexts. (2019). Elimination of Alkyl Halides.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.
  • Cornell University EHS. (n.d.). Organic Solvents Waste Disposal.
  • Case Western Reserve University EHS. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines.
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  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
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  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • CymitQuimica. (n.d.). CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Iodomethyl)pyridine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 3-(Iodomethyl)pyridine hydroiodide (CAS No. 69966-59-2). As a halogenated heterocyclic building block, this compound is integral to various synthetic pathways in pharmaceutical and chemical research.[1] However, its chemical nature necessitates a robust understanding and implementation of safety protocols to mitigate risks. This document moves beyond a simple checklist, offering a procedural and causal analysis of personal protective equipment (PPE) selection, use, and disposal, designed for the professional researcher.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of an effective safety plan. This compound is a white crystalline solid that is soluble in water and common organic solvents but is noted to be unstable in the presence of air and light.[2][3] The primary hazards are well-documented:

  • Irritant and Corrosive Effects : It is classified as an irritant that causes skin irritation (H315) and serious eye irritation (H319).[1][4] Direct contact with the skin, eyes, and mucous membranes can result in irritation and corrosion.[2][3]

  • Respiratory Tract Irritation : The compound may cause respiratory irritation (H335), with the respiratory system being a primary target organ.[1] Inhalation of the dust can lead to irritation of the nose and throat, causing symptoms like coughing and wheezing.[5]

  • Combustible Solid : While not highly flammable, it is a combustible solid, requiring storage and handling away from ignition sources.[1]

  • Toxicity of Components : As an organic halogen compound, it possesses a degree of toxicity.[2][3] The pyridine moiety itself is toxic if inhaled, swallowed, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[5][6][7] Chronic exposure to iodides can also lead to "iodism," with a range of symptoms affecting the skin and respiratory system.[8][9]

This hazard profile dictates a multi-faceted PPE strategy focused on preventing all routes of exposure: dermal (skin), ocular (eye), and inhalation.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection based on risk.

Eye and Face Protection

Ocular exposure presents one of the most immediate and significant dangers.

  • Minimum Requirement : Chemical safety goggles with side shields are mandatory for all work involving this compound.[2][10]

  • Enhanced Protection : A face shield, worn in addition to safety goggles, is required when there is a heightened risk of splashes or aerosol generation.[5][6][11] This is particularly crucial when handling solutions or performing reactions under pressure.

  • Causality : The hydroiodide salt can cause serious, potentially irreversible, eye damage.[4] Standard safety glasses do not provide an adequate seal against dusts and splashes, making chemical goggles the necessary baseline for protection.

Hand Protection

The skin is a primary route of exposure for pyridine-based compounds.

  • Recommended Material : Chemically resistant gloves are essential.[2][3] For pyridine and its derivatives, nitrile gloves are a common and effective choice, offering good resistance.[6][12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Best Practices :

    • Always inspect gloves for tears, pinholes, or signs of degradation before use.[10]

    • Practice the "double-gloving" technique, especially for prolonged operations or when handling larger quantities, to provide an additional barrier against contamination.

    • Change gloves frequently and immediately if you suspect contamination.[10] Never touch "clean" surfaces like doorknobs, keyboards, or personal items with gloved hands.

Body Protection

Protecting the skin from accidental contact is critical.

  • Standard Protocol : A fully buttoned, flame-retardant lab coat is required to protect against incidental contact and small splashes.[6][10]

  • Increased Risk Scenarios : For operations involving larger quantities (e.g., >50g) or a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Boots and other protective clothing may be necessary to prevent contact.[11]

Respiratory Protection

Inhalation of the solid dust or aerosols from solutions poses a significant risk.[1]

  • Engineering Controls First : The primary method for controlling inhalation hazards is to use engineering controls. Always handle this compound within a certified chemical fume hood.[5][6][12]

  • When Respirators are Needed : If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is mandatory.

    • For Solids/Dusts : A NIOSH-approved N95 dust mask or a higher-rated particulate respirator is recommended for weighing and transferring the solid.[1]

    • For Vapors/Solutions : If there is a risk of inhaling vapors from solutions, an air-purifying respirator with an appropriate organic vapor cartridge (Type A or K under EN 149) should be used.[11]

Operational Plan: Step-by-Step Protocols

A disciplined, procedural approach to PPE usage is paramount to ensuring safety.

Experiment Preparation and PPE Donning
  • Area Preparation : Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7][9]

  • PPE Inspection : Visually inspect all PPE for damage or defects.

  • Donning Sequence :

    • First, don the lab coat and any additional body protection.

    • Next, put on safety goggles.

    • If required, fit your respirator, ensuring a proper seal.

    • Finally, don gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.

PPE Doffing and Decontamination

Proper removal of PPE is as critical as its use to prevent cross-contamination.

  • Initial Decontamination : If gloves are grossly contaminated, clean them with a damp cloth (if safe to do so) before removal.

  • Removal Sequence :

    • Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat, turning it inside out as you remove it to contain contaminants.

    • Remove the face shield and/or goggles from the back.

    • If used, remove the respirator last.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[5]

Emergency Response and Disposal Plans

Accidental Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7][10]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12][13]

  • Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9][12]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Spill Response
  • Evacuate all non-essential personnel from the area.[5]

  • Wearing the appropriate PPE (including respiratory protection), contain the spill using an absorbent, inert material such as sand or vermiculite.[5][12]

  • Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.[5]

  • Ventilate and decontaminate the spill area thoroughly.

Disposal of Contaminated PPE and Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • PPE Disposal : Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste : Unused chemical and reaction waste must be collected in a compatible, sealed container that is clearly labeled.[7]

  • Regulatory Compliance : All waste must be disposed of through a licensed hazardous waste disposal service, in strict accordance with all local, state, and federal regulations.[2][10][12][14] Never dispose of this chemical or its containers in the regular trash or down the drain.[10][12]

Data and Visualization

Table 1: Recommended PPE by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Safety GogglesNitrile GlovesLab CoatN95 Dust Mask (in fume hood)
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatWork in Fume Hood
Running Reaction Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-Resistant ApronWork in Fume Hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile/Butyl GlovesChemical Suit or ApronAir-Purifying Respirator
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan Experiment assess_op Assess Operation (Scale, Physical Form, Energy) start->assess_op weighing Weighing Solid? assess_op->weighing Solid solution Preparing/Handling Solution? assess_op->solution Liquid reaction Running Reaction? assess_op->reaction Process weighing->solution No ppe_weigh Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood weighing->ppe_weigh Yes solution->reaction No ppe_solution Standard PPE + Face Shield + Double Gloves solution->ppe_solution Yes ppe_reaction Enhanced PPE: - Goggles & Face Shield - Double Gloves - Lab Coat + Apron - Fume Hood reaction->ppe_reaction Yes spill Spill or Emergency? reaction->spill No add_n95 Add N95 Dust Mask ppe_weigh->add_n95 add_n95->spill ppe_solution->spill ppe_reaction->spill ppe_spill Full Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron/Suit - Air-Purifying Respirator spill->ppe_spill Yes proceed Proceed with Caution spill->proceed No ppe_spill->proceed

Caption: Decision workflow for PPE selection based on the specific laboratory task.

References

  • Post Apple Scientific . (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ChemBK . (2024, April 9). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. [Link]

  • Post Apple Scientific . (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health . HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Pyridine Tox Profile. [Link]

  • Chemical Label . 3-(Iodomethyl)pyridine hydriodide. [Link]

  • ChemSupply Australia . Safety Data Sheet PYRIDINE. [Link]

  • University of Washington . STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

  • CP Lab Safety . 3-(Iodomethyl)pyridine hydriodide, min 96%, 1 gram. [Link]

  • CLEAPSS Science . Student safety sheets 56 Iodine. [Link]

  • Cole-Parmer . Material Safety Data Sheet - Iodine Solution 0.02N (N/50). [Link]

  • Carl ROTH . Pyridine - Safety Data Sheet. [Link]

  • Aqua Solutions, Inc. . SAFETY DATA SHEET. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.